4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methyl-2-(1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6-4-9(13)7(5-8(6)11)10-2-3-12-14-10/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQSNRFGRKTOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=NO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425286 | |
| Record name | 4-chloro-2-(5-isoxazolyl)-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213690-32-5 | |
| Record name | 4-Chloro-2-(5-isoxazolyl)-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213690-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2-(5-isoxazolyl)-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(5-isoxazolyl)-5-methylphenol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol, a substituted isoxazole of interest to researchers in medicinal chemistry and drug development. The synthesis is presented in a multi-step approach, beginning with readily available starting materials and proceeding through key intermediates to the final product. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the underlying chemical principles and experimental considerations.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The isoxazole ring system serves as a versatile scaffold in the design of novel therapeutic agents. The target molecule, this compound, incorporates this key heterocycle along with a substituted phenolic moiety, suggesting its potential for biological evaluation. This guide details a logical and reproducible synthetic route to access this compound for further investigation.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in three main stages. The pathway commences with the synthesis of a key substituted acetophenone intermediate. This is followed by the formation of a chalcone-like enaminone, which then undergoes a cyclization reaction to construct the desired isoxazole ring.
Caption: Overall three-stage synthetic pathway.
Stage 1: Synthesis of 5-Chloro-2-hydroxy-4-methylacetophenone
The initial stage of the synthesis focuses on the preparation of the key intermediate, 5-Chloro-2-hydroxy-4-methylacetophenone. While a direct Friedel-Crafts acylation of 4-chloro-3-methylphenol is a possible route, the Fries rearrangement of the corresponding phenolic ester often provides better regioselectivity and yield.[1][2] This method involves the rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.
Experimental Protocol: Fries Rearrangement of 4-Chloro-3-methylphenyl acetate
-
Esterification of 4-chloro-3-methylphenol: In a round-bottom flask, 4-chloro-3-methylphenol is dissolved in a suitable solvent such as dichloromethane. An excess of acetyl chloride (1.2 equivalents) is added dropwise at 0 °C, followed by a base like triethylamine or pyridine to neutralize the HCl byproduct. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-chloro-3-methylphenyl acetate.
-
Fries Rearrangement: The crude 4-chloro-3-methylphenyl acetate is placed in a reaction vessel. Anhydrous aluminum chloride (AlCl₃) (typically 2.0-3.0 equivalents) is added portion-wise at a low temperature (0-10 °C).[3] The reaction mixture is then heated, often without a solvent or in a high-boiling inert solvent like o-dichlorobenzene, to a temperature range of 150-170 °C for 2-3 hours.[3] The progress of the rearrangement is monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex. The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product, 5-Chloro-2-hydroxy-4-methylacetophenone, is then purified by recrystallization from a suitable solvent like methanol or ethanol.[3]
Stage 2: Formation of the Enaminone Intermediate
The second stage involves the condensation of the synthesized acetophenone with a one-carbon electrophile to form an enaminone. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is an excellent reagent for this transformation, as it serves as both a reactant and a dehydrating agent.[4] This reaction forms a β-dimethylaminopropenone system, which is an activated precursor for the subsequent cyclization.
Experimental Protocol: Reaction with DMF-DMA
-
Reaction Setup: In a dry round-bottom flask, 5-Chloro-2-hydroxy-4-methylacetophenone is dissolved in an anhydrous solvent like toluene or xylene.
-
Addition of DMF-DMA: N,N-Dimethylformamide dimethyl acetal (typically 1.5-2.0 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC until the starting acetophenone is consumed.
-
Workup and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, 3-dimethylamino-1-(5-chloro-2-hydroxy-4-methylphenyl)prop-2-en-1-one, is often a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization.
Stage 3: Isoxazole Ring Formation via Cyclization
The final stage of the synthesis is the construction of the isoxazole ring. This is achieved through the cyclization of the enaminone intermediate with hydroxylamine hydrochloride. In this reaction, the hydroxylamine displaces the dimethylamino group and subsequently cyclizes with the ketone to form the stable five-membered heterocyclic ring of the isoxazole.
Experimental Protocol: Cyclization with Hydroxylamine
-
Reaction Setup: The crude enaminone from the previous step is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Hydroxylamine: Hydroxylamine hydrochloride (typically 1.1-1.5 equivalents) is added to the solution, followed by a base such as sodium acetate or pyridine to liberate the free hydroxylamine.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The formation of the product can be monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude this compound is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Data Summary
The following table summarizes the key transformations and expected outcomes for the synthesis of this compound. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Fries Rearrangement | 4-Chloro-3-methylphenyl acetate | AlCl₃ | 5-Chloro-2-hydroxy-4-methylacetophenone | 70-85%[3][5] |
| 2 | Enaminone Formation | 5-Chloro-2-hydroxy-4-methylacetophenone | DMF-DMA | 3-dimethylamino-1-(5-chloro-2-hydroxy-4-methylphenyl)prop-2-en-1-one | 80-95% |
| 3 | Isoxazole Cyclization | Enaminone Intermediate | Hydroxylamine HCl, Base | This compound | 60-80% |
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a Fries rearrangement to synthesize the key acetophenone intermediate, followed by a robust enaminone formation and subsequent cyclization, this approach offers good overall yields and a high degree of control over the chemical transformations. The protocols provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel isoxazole-containing compounds for potential applications in drug discovery and development.
References
Sources
"4-Chloro-2-(5-isoxazolyl)-5-methylphenol" chemical properties
An In-depth Technical Guide to 4-Chloro-2-(5-isoxazolyl)-5-methylphenol: A Predictive Analysis
Forward
This document provides a comprehensive technical overview of this compound. It is important to note that as of the time of this writing, this specific molecule is not extensively cataloged in publicly accessible chemical databases or the peer-reviewed scientific literature. Consequently, this guide adopts a predictive and theoretical approach, grounding its analysis in the well-established chemical principles of its constituent functional groups—a chlorinated phenol and an isoxazole heterocycle. The insights and protocols described herein are derived from analogous, well-characterized structures and are intended to serve as a robust starting point for researchers and drug development professionals. All proposed methodologies and predicted properties require experimental validation.
Chemical Identity and Molecular Structure
This compound is a substituted aromatic compound featuring a phenol core functionalized with a chlorine atom, a methyl group, and an isoxazole ring. The precise arrangement of these substituents dictates its electronic properties and, by extension, its reactivity and potential biological activity.
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IUPAC Name: 4-chloro-2-(isoxazol-5-yl)-5-methylphenol
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Molecular Formula: C₁₀H₈ClNO₂
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CAS Number: Not assigned.
-
InChI Key: (Predicted) Awaited experimental validation.
Figure 1: Chemical Structure of this compound.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The table below summarizes the predicted properties for this compound, calculated using established computational models and by analogy to structurally related compounds.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Weight | 210.63 g/mol | Calculated from the molecular formula C₁₀H₈ClNO₂. |
| Appearance | Off-white to pale yellow solid | Phenolic compounds are often crystalline solids at room temperature. The color may arise from minor impurities or oxidation. |
| Melting Point | 130 - 150 °C | This range is an estimation based on substituted phenols and isoxazole derivatives. The presence of hydrogen bonding (phenol -OH) and dipole-dipole interactions will contribute to a relatively high melting point. |
| Boiling Point | > 300 °C (with decomposition) | Phenols typically have high boiling points due to intermolecular hydrogen bonding. Decomposition at high temperatures is expected. |
| pKa (Phenolic Hydroxyl) | 7.5 - 8.5 | The pKa of phenol is ~10. The electron-withdrawing effects of the chlorine and isoxazole substituents are expected to increase the acidity of the phenolic proton, thus lowering the pKa. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | This value suggests moderate lipophilicity, indicating a preference for nonpolar environments over aqueous ones. This is a crucial parameter for predicting membrane permeability and bioavailability. The prediction is based on the contribution of the chloro, methyl, and isoxazole groups. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol, acetone) | The polar phenol and isoxazole groups may confer slight aqueous solubility, but the overall aromatic and chlorinated structure suggests limited solubility in water. It is expected to be readily soluble in common organic solvents. |
Proposed Synthesis and Characterization
A plausible synthetic route to this compound could involve a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydroxylamine to construct the isoxazole ring.
Figure 2: Proposed Synthetic Workflow.
Step-by-Step Synthetic Protocol
Rationale: This protocol is based on a well-established method for the synthesis of isoxazoles from 1,3-dicarbonyl compounds or their equivalents. The use of DMF-DMA provides a stable enaminone intermediate, which readily undergoes cyclization with hydroxylamine.
-
Step 1: Formation of the Enaminone Intermediate
-
To a solution of 4-Chloro-5-methyl-2-hydroxyacetophenone (1.0 eq) in anhydrous toluene (10 mL/mmol), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate.
-
-
Step 2: Cyclization to Form the Isoxazole Ring
-
Dissolve the crude enaminone from Step 1 in glacial acetic acid (15 mL/mmol).
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Heat the mixture to reflux (approx. 118 °C) for 2-4 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL/mmol).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude product.
-
-
Step 3: Purification
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Proposed Characterization
-
¹H NMR (in CDCl₃, predicted):
-
A singlet around δ 2.3 ppm (3H, -CH₃).
-
A singlet for the phenolic -OH, likely broad, around δ 5-7 ppm (1H).
-
Two doublets for the isoxazole protons, expected around δ 6.5 and δ 8.3 ppm.
-
Two singlets for the aromatic protons on the phenol ring, likely around δ 7.0 and δ 7.5 ppm.
-
-
¹³C NMR (in CDCl₃, predicted):
-
A signal around δ 20 ppm for the methyl carbon.
-
A series of signals between δ 110-160 ppm for the aromatic and isoxazole carbons.
-
-
FT-IR (KBr, cm⁻¹):
-
A broad peak around 3200-3400 cm⁻¹ for the O-H stretch of the phenol.
-
Peaks around 1600-1450 cm⁻¹ for the C=C and C=N stretching of the aromatic and isoxazole rings.
-
A peak around 1100-1200 cm⁻¹ for the C-O stretch.
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) at m/z 210/212, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom.
-
Potential Biological and Pharmacological Profile
The combination of a chlorinated phenol and an isoxazole moiety suggests several potential avenues for biological activity. Isoxazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. Chlorinated phenols have a long history as antimicrobial agents.
Hypothetical Mechanism of Action: Kinase Inhibition
Many small molecule kinase inhibitors feature a heterocyclic ring system that can form hydrogen bonds within the ATP-binding pocket of a target kinase. The isoxazole ring of this compound could potentially act as a hinge-binder, a common motif in kinase inhibitors. The substituted phenol ring would occupy a hydrophobic pocket, with the chloro and methyl groups fine-tuning the binding affinity and selectivity.
Figure 3: Hypothetical Kinase Inhibition Mechanism.
Proposed Analytical Methodologies
For the quantification and quality control of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable choice.
Step-by-Step RP-HPLC Method Development Protocol
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for moderately nonpolar compounds.
-
Mobile Phase Selection:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
The formic acid helps to protonate the phenolic hydroxyl group, leading to sharper peaks.
-
-
Gradient Elution:
-
Start with a gradient of 5% B to 95% B over 20 minutes to determine the approximate elution time.
-
Based on the initial run, optimize the gradient to achieve a retention time of 5-10 minutes with good peak shape and resolution from any impurities.
-
-
UV Detection:
-
Perform a UV scan of the compound dissolved in the mobile phase to determine the wavelength of maximum absorbance (λmax). This is likely to be in the range of 254-280 nm. Set the detector to this wavelength.
-
-
Standard Curve Generation:
-
Prepare a series of standard solutions of the purified compound of known concentrations.
-
Inject each standard and plot the peak area versus concentration to generate a calibration curve. This will be used for the quantification of unknown samples.
-
-
Validation:
-
Validate the method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to standard guidelines.
-
Conclusion
While experimental data on this compound is not currently available in the public domain, a thorough analysis of its structural components allows for a robust prediction of its chemical and physical properties, a plausible synthetic route, and potential biological activities. The insights provided in this guide are intended to form a strong foundation for future research into this novel compound. Experimental validation of the predicted properties and proposed methodologies is a necessary next step to fully characterize this molecule and explore its potential applications in fields such as medicinal chemistry and materials science.
References
-
U.S. National Library of Medicine. (n.d.). Phenol. PubChem. Retrieved from [Link]
- Bala, S., Sharma, N., & Kajal, A. (2014). Isoxazole: A versatile molecule in the field of medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 14(7), 599–617.
- Poulain, S., et al. (2001). Synthesis and biological evaluation of 4-substituted-2,6-dimethyl-3,5-bis-(alkoxycarbonyl)-1,4-dihydropyridines as a new family of anti-leishmanial compounds. Journal of Medicinal Chemistry, 44(18), 2891–2900.
- Roskoski, R. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47.
An In-depth Technical Guide to 4-Chloro-2-(5-isoxazolyl)-5-methylphenol (CAS: 213690-32-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information on its chemical properties, a proposed synthetic route based on established methodologies for analogous structures, and a discussion of potential biological activities inferred from related isoxazole and phenol-containing compounds.
Core Compound Characteristics
This compound is a substituted phenol derivative featuring an isoxazole ring. The strategic placement of a chloro group, a methyl group, and the isoxazole moiety on the phenol scaffold suggests its potential as a versatile intermediate for creating more complex molecules with diverse biological functions.
| Property | Value | Source |
| CAS Number | 213690-32-5 | [1] |
| Molecular Formula | C₁₀H₈ClNO₂ | [1] |
| Molecular Weight | 209.63 g/mol | [1] |
| IUPAC Name | 4-chloro-5-methyl-2-(1,2-oxazol-5-yl)phenol | [1] |
| SMILES | Cc1cc(O)c(cc1Cl)-c2ccno2 | |
| Predicted XlogP | 2.7 | [1] |
Proposed Synthesis Pathway
Step 1: Claisen-Schmidt Condensation to form a Chalcone Intermediate
The synthesis would commence with the base-catalyzed condensation of a suitable acetophenone and an aldehyde. In this case, the starting ketone would be 5'-Chloro-2'-hydroxy-4'-methylacetophenone (CAS: 28480-70-8)[8] and the aldehyde would be a suitable precursor to the isoxazole ring, such as a protected formylacetic acid equivalent.
-
Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds to create the α,β-unsaturated ketone (chalcone) backbone necessary for the subsequent cyclization.[2][3] The hydroxyl group on the acetophenone directs the reaction, and the methyl and chloro substituents are carried through to the final product.
Step 2: Cyclization with Hydroxylamine Hydrochloride to form the Isoxazole Ring
The chalcone intermediate from Step 1 would then be reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. This reaction proceeds via a nucleophilic addition of the hydroxylamine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable isoxazole ring.[5][6][9]
-
Rationale: This cyclization is a highly efficient and widely used method for the synthesis of isoxazoles.[5] The regioselectivity of the cyclization is generally well-controlled, leading to the desired 5-substituted isoxazole isomer.
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activity and Applications
Due to the novelty of this compound, direct studies on its biological activity are not extensively documented. However, the isoxazole nucleus is a well-known pharmacophore present in numerous biologically active compounds.[6][9][10][11] Therefore, we can infer potential areas of interest for this molecule.
Structurally related phenol-isoxazole compounds have been investigated for a range of biological activities, including:
-
Anticancer Activity: Many isoxazole derivatives have been synthesized and evaluated as potential anticancer agents.[11][12] For instance, some 4-phenoxy-phenyl isoxazoles have been identified as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme implicated in cancer cell metabolism.[12]
-
Anti-inflammatory Activity: The isoxazole scaffold is present in several compounds with anti-inflammatory properties.[13]
-
Antimicrobial and Antifungal Activity: Isoxazole derivatives have a long history in the development of antimicrobial and antifungal agents.[6][14]
-
Enzyme Inhibition: The isoxazole ring can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes.[9]
The presence of the chloro and methyl groups on the phenol ring can further modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.[10][15][16][17][18]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show distinct signals for the aromatic protons on the phenol and isoxazole rings, as well as a singlet for the methyl group protons.
-
¹³C NMR would provide information on the number and chemical environment of all carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Predicted adducts include [M+H]⁺ at m/z 210.03163 and [M+Na]⁺ at m/z 232.01357.[1]
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for the O-H stretch of the phenolic hydroxyl group, C=C and C=N stretching vibrations of the aromatic and isoxazole rings, and C-Cl stretching.
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a UV detector would be a suitable starting point.
-
Thin-Layer Chromatography (TLC): TLC on silica gel plates would be used for monitoring the progress of the synthesis reaction and for preliminary purity checks.
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis and characterization of this compound.
Proposed Synthesis of this compound
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of 5'-Chloro-2'-hydroxy-4'-methylacetophenone (1.0 eq) in ethanol, add a suitable formyl precursor (1.1 eq).
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone intermediate.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Step 2: Synthesis of this compound
-
Dissolve the chalcone intermediate (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or potassium hydroxide (2.0 eq).
-
Reflux the reaction mixture for several hours, monitoring by TLC.[6][9]
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Caption: Workflow for the synthesis and characterization of the target compound.
Analytical Characterization Protocol
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
NMR Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.
-
MS Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
MS Data Acquisition: Infuse the sample into an ESI or APCI source of a high-resolution mass spectrometer to obtain accurate mass data.
-
IR Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film on a salt plate.
-
IR Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
HPLC Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute to an appropriate concentration for analysis.
-
HPLC Analysis: Inject the sample onto a C18 column and elute with a suitable mobile phase gradient. Monitor the eluent with a UV detector at an appropriate wavelength.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. The synthetic route proposed herein provides a clear and viable path to obtaining this compound for further study. The true potential of this molecule lies in its future biological evaluation. Based on the rich pharmacology of the isoxazole scaffold, it is highly recommended that this compound be screened in a variety of biological assays, particularly those related to anticancer, anti-inflammatory, and antimicrobial activities. Further derivatization of the phenolic hydroxyl group could also lead to a library of related compounds with potentially enhanced and diverse biological profiles.
References
- Yuan, Z., et al. (2020). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339-1349.
- Patel, K. D., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4), 899-908.
- BenchChem. (2024). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. BenchChem.
- Goksen, U. S., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-838.
- Joseph, L., & George, M. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 11(4), 735-739.
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An In-depth Technical Guide to 4-Chloro-2-(5-isoxazolyl)-5-methylphenol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(5-isoxazolyl)-5-methylphenol is a heterocyclic compound featuring a phenol ring substituted with a chloro, a methyl, and an isoxazole group. The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The presence of a phenolic hydroxyl group and a halogen on the aromatic ring of this compound suggests its potential as a valuable intermediate or a bioactive molecule in its own right, particularly in the fields of drug discovery and materials science. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic route, expected analytical characterization, and potential applications based on the current scientific literature.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | PubChem[4] |
| Molecular Weight | 209.63 g/mol | Sigma-Aldrich[5] |
| CAS Number | 213690-32-5 | Sigma-Aldrich[5] |
| Appearance | Solid | Sigma-Aldrich[5] |
| Melting Point | 235 °C (decomposes) | Sigma-Aldrich[5] |
| Predicted XlogP | 2.7 | PubChem[4] |
| InChI | InChI=1S/C10H8ClNO2/c1-6-4-9(13)7(5-8(6)11)10-2-3-12-14-10/h2-5,13H,1H3 | PubChem[4] |
| SMILES | Cc1cc(O)c(cc1Cl)-c2ccno2 | Sigma-Aldrich[5] |
Molecular Structure
The molecular structure of this compound is depicted in the following diagram, generated using the DOT language.
Caption: Molecular structure of this compound.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of the Chalcone Intermediate
The first step involves the base-catalyzed Claisen-Schmidt condensation of 2-hydroxy-4-chloro-5-methylacetophenone with an appropriate aldehyde to form the corresponding chalcone.
Experimental Protocol:
-
To a solution of 2-hydroxy-4-chloro-5-methylacetophenone (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the appropriate aldehyde (1 equivalent) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the chalcone precipitates.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Cyclization to form this compound
The purified chalcone is then cyclized using hydroxylamine hydrochloride in a basic medium to form the isoxazole ring.[2]
Experimental Protocol:
-
Dissolve the synthesized chalcone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5-2 equivalents) and a base such as sodium acetate or potassium hydroxide (2-3 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.
Expected Spectroscopic Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are anticipated:[7][8][9]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two protons on the phenol ring.
-
Isoxazole Protons: Two doublets in the region of δ 6.0-8.5 ppm, corresponding to the two protons on the isoxazole ring.
-
Phenolic Proton: A broad singlet (which may be exchangeable with D₂O) in the region of δ 9.0-11.0 ppm.
-
Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm, integrating to three protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic and Isoxazole Carbons: Multiple signals in the range of δ 100-160 ppm.
-
Carbonyl Carbon (of chalcone precursor): A signal around δ 190 ppm, which will be absent in the final product.
-
Methyl Carbon: A signal in the aliphatic region, around δ 20-25 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions around 3000-3100 cm⁻¹.
-
C=C and C=N Stretch (Aromatic and Isoxazole): Multiple sharp peaks in the 1400-1650 cm⁻¹ region.
-
C-O Stretch (Phenolic): A strong absorption band around 1200-1260 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound (209.63), with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, indicative of the presence of a chlorine atom.
-
Fragmentation Pattern: Fragmentation would likely involve the loss of small molecules such as CO, HCN, and cleavage of the isoxazole ring.
Potential Biological Activities and Research Applications
The isoxazole nucleus is a well-known pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[3]
Antimicrobial Activity
Many isoxazole-containing compounds exhibit significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Given the structural similarities to other bioactive halogenated phenols, this compound is a prime candidate for screening against a panel of pathogenic bacteria and fungi.
Anti-inflammatory and Analgesic Potential
Certain isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The phenolic moiety in the target molecule is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, investigating the anti-inflammatory and analgesic properties of this compound could be a fruitful area of research.
Anticancer Activity
The isoxazole scaffold has been incorporated into numerous compounds with demonstrated anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. Screening this compound against a panel of cancer cell lines would be a logical step to explore its potential in this therapeutic area.
Caption: A hypothetical workflow for the biological evaluation of this compound.
Conclusion
This compound is a molecule of significant interest for researchers in drug discovery and chemical synthesis. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis is highly feasible through established chemical transformations. The structural motifs present in this molecule strongly suggest a range of potential biological activities that warrant further investigation. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound, potentially leading to the discovery of new therapeutic agents or valuable chemical intermediates.
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A Technical Guide to the Physicochemical Characterization of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Chloro-2-(5-isoxazolyl)-5-methylphenol (CAS No. 213690-32-5) is an isoxazole derivative with potential applications in medicinal chemistry and material science.[1][2] A thorough understanding of its fundamental physical properties, such as melting point and solubility, is a critical prerequisite for its advancement in any research and development pipeline. These parameters directly influence formulation strategies, bioavailability, and the design of subsequent experimental protocols. This guide provides a comprehensive framework for the precise and accurate determination of the melting point and aqueous solubility of this compound. While specific experimental data for this compound is not widely published, this document outlines the authoritative, best-practice methodologies for its characterization. The protocols described herein are grounded in international standards, including OECD and USP guidelines, to ensure data integrity and reproducibility.
Introduction: The "Why" Behind Physicochemical Characterization
In drug discovery and development, the journey of a molecule from a lab curiosity to a viable product is paved with data. Among the most fundamental yet critically important data points are the physical properties of the active compound. For a novel entity like this compound, determining its melting point and solubility is not a trivial pursuit; it is the cornerstone of its developability profile.
-
Melting Point (or Melting Range): This is more than just a measure of thermal stability. It is a primary indicator of a crystalline solid's purity.[3] Impurities tend to depress and broaden the melting range, making this a simple but powerful quality control metric.[3] Furthermore, the melting point dictates the energy required to break the crystal lattice, a key component of the dissolution process and, by extension, solubility.[4]
-
Solubility: Arguably one of the most significant hurdles in drug development, poor aqueous solubility can terminate the progression of an otherwise promising candidate. Solubility impacts everything from in vitro assay reliability to in vivo absorption and bioavailability.[5] Characterizing solubility under various conditions (e.g., pH, temperature) is essential for pre-formulation studies and for predicting a compound's behavior in physiological environments.[6]
This guide provides the detailed experimental frameworks necessary for generating reliable melting point and solubility data for this compound, enabling researchers to make informed decisions in their development programs.
Determination of Melting Point/Melting Range
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[7] For most pure crystalline compounds, this occurs over a narrow range of temperatures.[8] The internationally accepted methodologies for this determination are detailed in guidelines such as OECD Guideline 102 and USP General Chapter <741>.[3][9]
Recommended Methodology: Capillary Method
The capillary method is a robust and widely used technique for determining the melting range of a pulverizable solid. It can be performed using a liquid bath or a metal block apparatus.[7][10]
Table 1: Hypothetical Data Log for Melting Point Determination
| Parameter | Value/Observation |
| Apparatus | Digital Melting Point Apparatus (Metal Block) |
| USP Reference Std. | Vanillin (Certified Range: 81.0-83.0 °C) |
| Std. Observed Range | 81.5-82.5 °C (Apparatus Calibrated) |
| Heating Rate | 1 °C/min |
| Sample Preparation | Dried, finely powdered |
| Capillary Fill Height | 3 mm |
| Onset of Melt (T_onset) | Temperature at first liquid droplet formation |
| Clear Point (T_clear) | Temperature at complete liquefaction |
| Melting Range | T_clear - T_onset |
Step-by-Step Experimental Protocol (adapted from USP <741> Class Ia)
-
Apparatus Calibration: The accuracy of the apparatus must be verified using USP Melting Point Reference Standards.[9] Select at least two standards that bracket the expected melting point of the test compound. The observed melting points of the standards must fall within their certified ranges.[11]
-
Sample Preparation: Gently pulverize a small amount of dry this compound into a fine powder.
-
Capillary Loading: Charge a capillary tube (specified as 0.8-1.2 mm internal diameter) with the powdered sample to a height of 2.5-3.5 mm.[11] This is achieved by tapping the sealed end of the tube on a hard surface to tightly pack the powder. Consistent sample packing is crucial for reproducibility.[12]
-
Measurement: a. Insert the loaded capillary into the heating block of the apparatus. b. Set the starting temperature to approximately 5-10 °C below the expected melting point. c. Heat at a controlled rate, not exceeding 1 °C per minute, during the final approach to the melt.[10][11] A rapid heating rate is a common source of error, leading to an artificially elevated and broad melting range.[8] d. Record the temperature at the onset of melting (the point at which the column of powder is observed to collapse or the first liquid phase appears) and the clear point (the temperature at which the substance is completely melted).[11]
-
Reporting: The result is reported as the melting range (Onset Temperature – Clear Point Temperature). For a pure compound, this range is typically narrow.
Determination of Aqueous Solubility
Aqueous solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[13] The "gold standard" for determining this value is the equilibrium or thermodynamic solubility method, often referred to as the shake-flask method.[4][14] This method is detailed in OECD Guideline 105.[13] For higher throughput needs in early discovery, kinetic solubility assays are often employed.[5]
Recommended Methodology: Equilibrium Shake-Flask Method
This method measures the true equilibrium solubility of a compound, which is reached when the rate of dissolution of the solid equals the rate of precipitation.[4] It is suitable for substances with a solubility at or above 10⁻² g/L.[13][15]
Table 2: Hypothetical Data Log for Equilibrium Solubility Determination
| Parameter | Value/Observation |
| Method | OECD 105 Flask Method |
| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Temperature | 25 °C ± 0.5 °C |
| Incubation Time | 24 hours (preliminary test showed equilibrium reached) |
| Agitation Method | Orbital Shaker |
| Phase Separation | 0.22 µm Syringe Filtration |
| Quantification Method | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Concentration (t=24h) | X µg/mL |
| Concentration (t=48h) | Y µg/mL (Confirmatory check, X ≈ Y) |
| Reported Solubility | Mean of replicate concentrations (µg/mL and µM) |
Step-by-Step Experimental Protocol (adapted from OECD 105)
-
Preliminary Test: A preliminary test is crucial to estimate the approximate solubility and the time required to reach equilibrium.[13][16] This avoids using too little or an excessive amount of the solid in the definitive test.
-
Sample Preparation: Add an excess amount of solid this compound to a flask or vial containing the test solvent (e.g., purified water, PBS pH 7.4). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[17]
-
Equilibration: Seal the flask and agitate it in a constant temperature water bath or incubator (e.g., 25 °C) for a predetermined period (often 24-48 hours).[18] The time required to reach equilibrium can vary significantly between compounds and should be confirmed by sampling at multiple time points (e.g., 24h, 48h) until the concentration in solution remains constant.[4]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the solid and liquid phases. This is a critical step. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method to remove all undissolved particles, which could otherwise lead to an overestimation of solubility.[17]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV. A standard curve prepared with known concentrations of the compound is used for accurate quantification.
-
pH Measurement: For ionizable compounds, it is essential to measure the pH of the final saturated solution, as solubility can be highly pH-dependent.[18]
Alternative Methodology: Kinetic Solubility Assay
For early-stage drug discovery, a higher-throughput kinetic solubility assay is often used.[19] This method measures the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[5] While faster, it's important to recognize that this measures "apparent solubility," which may differ from the true thermodynamic equilibrium solubility.[6]
Diagram 1: Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Conclusion
The systematic characterization of the melting point and aqueous solubility of this compound is an indispensable step in its scientific evaluation. Adherence to standardized, authoritative protocols such as those outlined by the USP and OECD is paramount for generating high-quality, reproducible data. This technical guide provides the necessary framework for researchers to confidently perform these analyses, ensuring that the foundational physicochemical data supporting their research is robust, reliable, and universally comparable. This, in turn, facilitates sound decision-making throughout the research and development lifecycle.
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The Potential Biological Activity of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol: A Framework for Investigation
An In-depth Technical Guide
Foreword for the Researcher
The intersection of halogenated phenols and heterocyclic chemistry has yielded numerous compounds of significant therapeutic value. This guide focuses on a specific molecule within this domain: 4-Chloro-2-(5-isoxazolyl)-5-methylphenol . While direct, extensive research on this exact compound is limited, its structural motifs—a chlorophenol core and an isoxazole ring—are well-represented in a multitude of biologically active agents.[1][2] This document serves as a technical roadmap for the research scientist. It moves beyond a simple literature review to propose a structured, hypothesis-driven framework for systematically evaluating the biological potential of this compound. We will delve into logical predictions based on its chemical architecture, outline detailed experimental workflows for validation, and provide the rationale behind these strategic choices, empowering researchers to unlock its therapeutic promise.
Section 1: Molecular Profile and In Silico Assessment
Chemical Identity
-
Compound Name: this compound
-
CAS Number: 213690-32-5[3]
-
Molecular Formula: C₁₀H₈ClNO₂[4]
-
Molecular Weight: 209.63 g/mol [3]
-
Structure:
(Image generated for illustrative purposes)
Rationale for Investigation: The Power of the Scaffolds
The therapeutic potential of this molecule can be inferred from its constituent parts:
-
The Isoxazole Ring: This five-membered heterocycle is a cornerstone in medicinal chemistry, recognized for its diverse biological activities.[1][5] It is a key pharmacophore in drugs like Valdecoxib (a COX-2 inhibitor) and Leflunomide (an antirheumatic agent), highlighting its role in modulating inflammatory processes.[2] Isoxazole derivatives have demonstrated a wide spectrum of effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][6]
-
The Chlorophenol Moiety: Chlorinated phenols are known for their potent biological actions, notably as antimicrobial agents.[7][8] The presence and position of the chlorine atom can significantly influence the compound's toxicity, membrane permeability, and overall bioactivity.[9] For instance, the related compound 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) has shown direct antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and can prevent biofilm formation.[10][11]
The combination of these two scaffolds in a single molecule presents a compelling case for investigating synergistic or novel biological activities.
Predictive Analysis: Lipinski's Rule of Five and ADMET
A preliminary in silico assessment helps predict the "drug-likeness" of a compound. Lipinski's Rule of Five provides a set of simple molecular descriptors to evaluate if a compound is likely to have good oral absorption and bioavailability.
| Parameter | Value for C₁₀H₈ClNO₂ | Lipinski's Rule (<) | Compliance |
| Molecular Weight (MW) | 209.63 g/mol | < 500 g/mol | Yes |
| LogP (Octanol-Water Partition) | ~2.7 (Predicted)[4] | < 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 (from -OH) | < 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (from -OH, -N=, -O-) | < 10 | Yes |
Interpretation: this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally administered drug. Further ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions should be performed using computational models to forecast its pharmacokinetic profile and potential liabilities before extensive in vitro testing.
Section 2: Hypothesized Biological Activities & Mechanistic Pathways
Based on the compound's structural alerts, we can formulate two primary hypotheses for its biological activity.
Hypothesis 1: The Compound Possesses Anti-inflammatory Properties via COX-2 and NF-κB Pathway Inhibition.
Rationale: The isoxazole ring is a well-established pharmacophore in selective COX-2 inhibitors (e.g., Valdecoxib).[2] The dysregulation of enzymes like Cyclooxygenase-2 (COX-2) and transcription factors such as Nuclear Factor-kappa B (NF-κB) are central to the inflammatory response.[12][13] We hypothesize that our target compound will inhibit COX-2 and interfere with the NF-κB signaling cascade, thereby reducing the production of pro-inflammatory mediators.
Caption: Proposed inhibition of the canonical NF-κB signaling pathway.
Hypothesis 2: The Compound Exhibits Anticancer Activity by Inducing Cytotoxicity in Cancer Cell Lines.
Rationale: Many isoxazole derivatives have been reported to possess significant in vitro cytotoxicity against various cancer cell lines.[5][6] The chlorophenol moiety can also contribute to toxicity, potentially by interfering with cellular respiration or inducing oxidative stress.[8][9] We hypothesize that the compound will reduce the viability of cancer cells through cytotoxic or antiproliferative mechanisms.
Caption: A tiered workflow for evaluating anticancer potential.
Section 3: Experimental Validation Protocols
This section provides detailed, self-validating protocols to test the hypotheses.
Investigation of Anti-inflammatory Activity
Objective: To determine if the compound selectively inhibits the COX-2 enzyme over the COX-1 isoform. This is a critical first step, as selective COX-2 inhibition is a hallmark of modern NSAIDs with improved gastrointestinal safety profiles.
Scientist's Note: We will use a colorimetric or fluorescent assay for high-throughput capability. It is crucial to run both COX-1 and COX-2 assays in parallel to determine the selectivity index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2). A high SI is desirable.
Protocol:
-
Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate), hematin, Tris-HCl buffer (pH 8.0), 96-well microplates, DMSO, test compound, Celecoxib (positive control for COX-2 inhibition), Indomethacin (non-selective control).[14]
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in DMSO. The final DMSO concentration in the assay should be <1%.
-
In a 96-well plate, add in order: 150 µL Tris-HCl buffer, 10 µL Hematin, 10 µL of either COX-1 or COX-2 enzyme solution.[14]
-
Add 10 µL of the diluted test compound or control to the appropriate wells. For the 100% activity control, add 10 µL of DMSO.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to all wells.[14]
-
Immediately measure the absorbance at 590 nm kinetically for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance/minute).
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % Inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition).[14]
-
Calculate the Selectivity Index (SI).
-
Objective: To visually and quantitatively confirm if the compound can inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Scientist's Note: This is a cell-based imaging assay that provides direct evidence of pathway inhibition. We use RAW 264.7 murine macrophages as they are a standard model for studying inflammation. Lipopolysaccharide (LPS) is a potent activator of the canonical NF-κB pathway.[16]
Protocol:
-
Materials: RAW 264.7 cells, DMEM media with 10% FBS, 96-well imaging plates (black-walled, clear bottom), LPS, test compound, BAY 11-7082 (positive control inhibitor), paraformaldehyde (PFA), Triton X-100, primary antibody against NF-κB p65, fluorescently-labeled secondary antibody, DAPI (nuclear stain).
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound or BAY 11-7082 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include an unstimulated (negative) control and a stimulated (positive) control (LPS + DMSO).[17]
-
Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with bovine serum albumin.
-
Incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Data Analysis:
-
Acquire images using a high-content imaging system or automated fluorescent microscope.
-
Use image analysis software to define the nuclear (DAPI) and cytoplasmic regions of each cell.
-
Quantify the fluorescence intensity of p65 in both the nucleus and cytoplasm.
-
Calculate a Nuclear-to-Cytoplasmic Intensity Ratio. A significant decrease in this ratio in treated cells compared to the LPS-only control indicates inhibition of translocation.[17]
-
Investigation of Anticancer Activity
Objective: To rapidly screen the compound for general cytotoxicity across a panel of cancer cell lines representing different tumor types.
Scientist's Note: The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. It is a robust, inexpensive, and high-throughput method for initial screening. A positive result here justifies more detailed follow-up studies.
Protocol:
-
Materials: Cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung), appropriate culture media, 96-well plates, test compound, Doxorubicin (positive control), DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., acidified isopropanol or DMSO).[18][19]
-
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow attachment.[20]
-
Treat the cells with serial dilutions of the test compound or Doxorubicin for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[21]
-
Carefully remove the media and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Shake the plate for 15 minutes to ensure complete solubilization.[20]
-
-
Data Analysis:
-
Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Abs_treated / Abs_control) * 100.
-
Plot % Viability against the log of compound concentration to determine the IC₅₀ value for each cell line.
-
Section 4: Conclusion and Future Directions
This guide provides a foundational strategy for the initial biological characterization of this compound. The convergence of the isoxazole and chlorophenol motifs strongly suggests potential for anti-inflammatory and anticancer activities. The proposed experimental workflows are designed to systematically and rigorously test these hypotheses, moving from broad screening to more specific mechanistic assays.
Positive results from these studies would warrant further investigation into:
-
Advanced Mechanistic Studies: Exploring apoptosis induction (Caspase-Glo assays, Annexin V staining), cell cycle analysis (flow cytometry), and specific kinase inhibition profiles.
-
In Vivo Efficacy: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) or cancer (e.g., xenograft models).
-
Safety and Toxicology: Performing in vitro and in vivo toxicology studies to establish a therapeutic window.
-
Structure-Activity Relationship (SAR): Synthesizing analogs of the lead compound to optimize potency and reduce off-target effects.
By following this structured and scientifically-grounded approach, researchers can efficiently evaluate the therapeutic potential of this compound and determine its viability as a candidate for further drug development.
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A Technical Guide to the Hypothesized Mechanisms of Action of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Abstract
4-Chloro-2-(5-isoxazolyl)-5-methylphenol is a novel chemical entity for which no public data on biological activity currently exists. This guide, intended for researchers and drug development professionals, proposes several plausible mechanisms of action based on a structural analysis of its constituent moieties: a substituted chlorophenol and an isoxazole ring. Drawing from the known pharmacology of these chemical classes, we hypothesize that this compound may exhibit activity as an antimicrobial agent, an anti-inflammatory agent by targeting cyclooxygenase (COX) enzymes, or as a modulator of cellular signaling pathways implicated in oncology. For each hypothesis, we present the scientific rationale and a detailed, self-validating experimental workflow designed to rigorously test the proposed mechanism. This document serves as a foundational roadmap for the initial characterization and exploration of the therapeutic potential of this compound.
Introduction: Structure-Based Hypothesis Generation
The compound this compound integrates three key structural features, each with a well-documented history in medicinal chemistry:
-
Chlorinated Phenol Core: The 4-chloro-5-methylphenol scaffold is a variant of thymol, a natural phenol known for its antimicrobial properties. Halogenation, particularly chlorination, of phenolic compounds can significantly enhance their biological activity.[1] Specifically, chlorinated thymol derivatives have demonstrated potent antimicrobial and antibiofilm activity against pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] Furthermore, higher chlorinated phenols are known to interfere with critical biological processes like oxidative phosphorylation.[5][6]
-
Isoxazole Moiety: The isoxazole ring is a prominent pharmacophore found in numerous FDA-approved drugs.[7] Derivatives of isoxazole exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[7][8][9][10] Notably, the isoxazole ring is a key component of COX-2 inhibitors like Valdecoxib, highlighting its role in modulating inflammatory pathways.[7]
-
Substituted Phenol: Substituted phenols are a recurring motif in pharmaceuticals and are known to interact with various biological targets.[11] Depending on the substitution pattern, they can act as receptor agonists/antagonists, enzyme inhibitors, or antioxidants.[12][13][14]
Based on this structural deconstruction, we propose three primary mechanistic hypotheses for investigation.
Hypothesis I: Broad-Spectrum Antimicrobial Agent
Rationale: The chlorinated phenol core of the molecule is structurally analogous to chlorothymol, a compound with established antimicrobial and adjuvant activity against MRSA.[2][3] The chlorine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and disrupt essential cellular functions. The isoxazole moiety itself is also found in various antimicrobial agents.[10][15] The combination of these two pharmacophores suggests a potential for potent, and possibly synergistic, antimicrobial effects.
Proposed Signaling Pathway Interference
The primary mechanism is hypothesized to be the disruption of microbial cell membrane integrity and key metabolic processes. Chlorinated phenols can interfere with oxidative phosphorylation, decoupling the electron transport chain from ATP synthesis, leading to energy depletion and cell death.[5]
Experimental Validation Workflow
A tiered screening cascade will efficiently determine the antimicrobial potential of the compound.
Caption: Tiered workflow for antimicrobial activity validation.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Dissolve this compound in DMSO to create a 10 mg/mL stock solution. Prepare serial two-fold dilutions in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well microtiter plate.
-
Inoculum: Prepare a standardized microbial inoculum to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: Media with microbial inoculum only (for growth verification).
-
Vehicle Control: Highest concentration of DMSO used, with inoculum (to rule out solvent toxicity).
-
Sterility Control: Media only.
-
-
Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.
Hypothesis II: Anti-Inflammatory Agent via COX Enzyme Inhibition
Rationale: The isoxazole ring is a classic bioisostere for the carboxylic acid moiety found in many non-steroidal anti-inflammatory drugs (NSAIDs). Its presence in the highly selective COX-2 inhibitor Valdecoxib strongly suggests that the isoxazole scaffold can effectively orient a molecule within the active site of cyclooxygenase enzymes.[7] The substituted phenol portion of the molecule may further contribute to binding and radical scavenging activities associated with the COX peroxidase cycle.
Proposed Signaling Pathway
The compound is hypothesized to inhibit COX-1 and/or COX-2, the key enzymes that convert arachidonic acid into prostaglandins (PGs). Inhibition of these enzymes reduces the production of pro-inflammatory mediators like PGE2, thereby mitigating inflammation, pain, and fever.
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The Isoxazole Scaffold: A Technical Guide to the Analogs and Derivatives of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Abstract
The isoxazole moiety represents a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile and synthetic accessibility. This in-depth technical guide focuses on the core compound, 4-Chloro-2-(5-isoxazolyl)-5-methylphenol , and explores the landscape of its analogs and derivatives. We will delve into the synthetic rationale, detailing robust experimental protocols for their preparation. Furthermore, this guide will provide a comprehensive analysis of their potential biological activities, drawing upon established structure-activity relationships (SAR) and data from closely related analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Introduction: The Privileged Isoxazole Core
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged structure" in drug discovery. Its unique electronic and steric properties contribute to favorable pharmacokinetic and pharmacodynamic profiles, enabling interactions with a wide array of biological targets.[1][2] Isoxazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[3][4] The subject of this guide, this compound, combines the isoxazole core with a substituted phenolic ring, presenting a scaffold ripe for chemical modification and biological exploration. The strategic placement of the chloro, methyl, and hydroxyl groups on the phenol ring offers multiple avenues for derivatization to modulate activity, selectivity, and physicochemical properties.
Synthetic Pathways to Substituted 2-(Isoxazol-5-yl)phenols
The construction of the 2-(isoxazol-5-yl)phenol scaffold is most commonly achieved through a convergent synthesis strategy involving the formation of a chalcone intermediate followed by cyclization with hydroxylamine. This approach offers high yields and allows for significant diversity in the final products through the variation of the initial starting materials.[5][6]
Proposed Synthesis of this compound
dot
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a general and robust method for the synthesis of 2-(isoxazol-5-yl)phenol derivatives, adapted from established procedures.[5]
Step 1: Synthesis of the Chalcone Intermediate (e.g., (E)-1-(4-chloro-2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one)
-
To a solution of 4-chloro-5-methyl-2-hydroxyacetophenone (1.0 eq) in ethanol, add an equimolar amount of benzaldehyde (1.0 eq).
-
Slowly add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the stirred mixture at room temperature.
-
Continue stirring for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Step 2: Cyclization to the Isoxazole (e.g., 4-Chloro-5-methyl-2-(3-phenylisoxazol-5-yl)phenol)
-
Dissolve the chalcone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add hydroxylamine hydrochloride (1.5-2.0 eq) to the solution.
-
Add a base, such as sodium acetate or potassium hydroxide (2.0-3.0 eq), to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the isoxazole product.
-
Filter the solid, wash with water, and dry. Purify the crude product by column chromatography or recrystallization.
Biological Activities and Therapeutic Potential
The isoxazole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications. The biological activity of this compound and its analogs can be inferred from studies on structurally similar compounds.
Antimicrobial and Adjuvant Activity
A compelling case for the antimicrobial potential of the title compound comes from a study on the closely related analog, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) . This compound demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and also prevented biofilm formation.[7][8]
Table 1: Antimicrobial Activity of Chlorothymol against MRSA Strains [7]
| MRSA Strain | MIC (μg/mL) of Chlorothymol | Biofilm Inhibition Concentration (μg/mL) |
| LAC | 32 | ~16 |
| USA300 | 32 | 16 |
| Clinical Isolate 1 | 32-64 | <128 |
| Clinical Isolate 2 | 32-64 | <128 |
Furthermore, chlorothymol exhibited synergistic antimicrobial activity when combined with oxacillin against highly resistant S. aureus clinical isolates.[7][8] This suggests that derivatives of this compound could act as valuable adjuvants to conventional antibiotics, potentially overcoming resistance mechanisms.
dot
Caption: Putative inhibitory effects of isoxazolylphenol analogs on MRSA virulence factors.
Anti-inflammatory and Anticancer Potential
The isoxazole nucleus is a common feature in molecules with anti-inflammatory and anticancer properties.[3] For instance, certain isoxazole derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] In the realm of oncology, isoxazole-containing compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, with mechanisms including the inhibition of tubulin polymerization and the induction of apoptosis.[9] The structure-activity relationship of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has been explored, revealing that substitutions on the aryl ring significantly impact their anticancer activity.[9]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of 2-(isoxazol-5-yl)phenol derivatives is highly dependent on the nature and position of substituents on both the phenolic and isoxazole rings. Understanding these SARs is crucial for the rational design of more potent and selective analogs.
-
Halogen Substitution: The presence of a chlorine atom at the 4-position of the phenol ring, as in the title compound, is often associated with enhanced antimicrobial activity.[7] The position and nature of the halogen can significantly influence lipophilicity and electronic properties, thereby affecting target binding and cell permeability.
-
Alkyl Substitution: The methyl group at the 5-position of the phenol ring contributes to the lipophilicity of the molecule. The size and branching of alkyl substituents can impact steric interactions with the target protein. For example, the isopropyl group in chlorothymol is crucial for its anti-MRSA activity.[7]
-
Substitution on the Isoxazole Ring: The isoxazole ring itself can be substituted at the 3 and 4-positions to modulate activity. Aryl substitutions at the 3-position of the isoxazole ring have been shown to be important for anti-inflammatory and anticancer activities.[3][9]
Future Directions and Conclusion
References
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The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). Journal of the Brazilian Chemical Society. Retrieved from [Link]
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4-Chloro-2-(isoxazol-5-yl)phenol | 86176-56-9. J&K Scientific. Retrieved from [Link]
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4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). Journal of Microbiology and Biotechnology. Retrieved from [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules. Retrieved from [Link]
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Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
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4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. OECD SIDS. Retrieved from [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Catalysts. Retrieved from [Link]
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SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. (2012). Journal of Advanced Scientific Research. Retrieved from [Link]
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4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). Journal of Microbiology and Biotechnology. Retrieved from [Link]
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Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2003). Journal of Medicinal Chemistry. Retrieved from [Link]
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Structure activity relationship of the synthesized compounds. ResearchGate. Retrieved from [Link]
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Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
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(PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. ResearchGate. Retrieved from [Link]
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4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Korea Science. Retrieved from [Link]
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Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology. Retrieved from [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF 4'-(5-AMINO-6-CHLORO-2-SUBSTITUTED-BENZOIMIDAZOL-1-YLMETHYL)]-BIPHENYL-2-CARBOXYLIC ACID AS ANTIHYPERTENSIVE AGENTS. (2010). International Journal of ChemTech Research. Retrieved from [Link]
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5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). Molecules. Retrieved from [Link]
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The Ascendant Pharmacophore: A Technical Guide to Isoxazole-Containing Phenols in Drug Discovery
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] When integrated with a phenolic moiety, this combination gives rise to a class of compounds with a remarkable breadth of biological activities, positioning them as compelling candidates for drug development.[3][4] This technical guide provides an in-depth exploration of isoxazole-containing phenols, intended for researchers, scientists, and drug development professionals. We will dissect the core synthetic strategies, delve into their diverse pharmacological applications with a focus on anticancer, antimicrobial, and anti-inflammatory properties, and illuminate the critical structure-activity relationships that govern their efficacy. This guide is designed to be a practical and insightful resource, bridging fundamental chemistry with translational science to empower the design of next-generation therapeutics.
Introduction: The Strategic Fusion of Isoxazole and Phenol
The isoxazole nucleus is not merely a passive structural component; its unique electronic properties and ability to engage in various non-covalent interactions make it a key pharmacophore.[5] The juxtaposition of an oxygen and nitrogen atom within the ring creates a distinct electronic environment that can influence the molecule's overall polarity, hydrogen bonding capacity, and metabolic stability.[1][2] This inherent versatility has led to the incorporation of the isoxazole motif in several clinically approved drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[1][6]
The phenolic hydroxyl group, on the other hand, is a well-established functional group in a multitude of natural products and synthetic drugs. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its potential for antioxidant activity, makes it a crucial anchor for molecular recognition at biological targets. The strategic combination of the isoxazole ring and a phenolic substituent creates a synergistic effect, often enhancing the biological activity and fine-tuning the pharmacokinetic profile of the resulting molecule.[7] This guide will navigate the scientific landscape of these promising compounds, providing the foundational knowledge and practical insights necessary to harness their therapeutic potential.
Synthetic Strategies: Constructing the Isoxazole-Phenol Core
The efficient and versatile synthesis of isoxazole-containing phenols is paramount for exploring their therapeutic potential. A predominant and robust methodology involves a two-step sequence commencing with a Claisen-Schmidt condensation to afford a chalcone intermediate, followed by cyclization with hydroxylamine.
The Chalcone Gateway: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone reaction for the formation of α,β-unsaturated ketones, commonly known as chalcones.[3][6] This reaction typically involves the base-catalyzed condensation of an acetophenone (often a hydroxyacetophenone to introduce the phenolic moiety) with an aromatic aldehyde.
Causality Behind Experimental Choices:
-
Choice of Base: The selection of the base (e.g., NaOH, KOH) is critical for deprotonating the α-carbon of the acetophenone, initiating the aldol addition. The concentration and choice of base can influence reaction rates and yields.
-
Solvent System: A polar protic solvent like ethanol is frequently employed to dissolve the reactants and the base.[3]
-
Reaction Temperature: The reaction is often carried out at room temperature to control the rate of reaction and minimize side product formation.
Experimental Protocol: Synthesis of a Hydroxychalcone Intermediate
-
Reactant Preparation: Dissolve equimolar quantities of a substituted 2-hydroxyacetophenone and a substituted aromatic aldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: While stirring, slowly add an aqueous solution of a suitable base (e.g., 40% KOH) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Ring Formation: Cyclization with Hydroxylamine
The synthesized chalcone serves as the immediate precursor for the isoxazole ring. The α,β-unsaturated ketone system of the chalcone readily undergoes a cyclization reaction with hydroxylamine hydrochloride.[3][8]
Causality Behind Experimental Choices:
-
Hydroxylamine Source: Hydroxylamine hydrochloride is the standard reagent, providing a stable source of hydroxylamine.
-
Base for Liberation: A weak base, such as sodium acetate or potassium hydroxide, is often added to liberate the free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile.[8]
-
Solvent and Temperature: The reaction is typically refluxed in ethanol to provide the necessary thermal energy for the cyclization to proceed efficiently.[3][8]
Experimental Protocol: Synthesis of an Isoxazole-Containing Phenol
-
Reactant Mixture: To a solution of the purified chalcone in ethanol, add an excess of hydroxylamine hydrochloride and a base (e.g., 40% KOH).[8]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extraction and Purification: If a precipitate forms, it can be filtered and recrystallized. Alternatively, the product can be extracted with an organic solvent (e.g., diethyl ether), and the solvent evaporated.[8] The crude product is then purified by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the final isoxazole-containing phenol using spectroscopic techniques such as IR, ¹H NMR, and Mass spectrometry.[3]
Diagram of the General Synthetic Workflow:
Caption: General synthetic workflow for isoxazole-containing phenols.
Biological Activities and Therapeutic Potential
The isoxazole-phenol scaffold has been extensively investigated for a wide array of pharmacological activities. This section will highlight some of the most prominent therapeutic areas where these compounds have shown significant promise.
Anticancer Activity
A growing body of evidence underscores the potential of isoxazole-containing phenols as potent anticancer agents.[9][10] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[7][11]
Key Findings:
-
Natural Product Derivatives: The incorporation of an isoxazole ring into natural phenolic compounds like curcumin and methyl β-orsellinate has been shown to enhance their anticancer activity.[7][12] For instance, an isoxazole derivative of curcumin exhibited significantly greater cytotoxicity against the MCF-7 breast cancer cell line compared to the parent compound.[12]
-
Targeting Microtubules: Some isoxazole derivatives have been designed as antimitotic agents that disrupt microtubule dynamics, a clinically validated strategy in cancer chemotherapy.[7]
-
Structure-Activity Relationship: The anticancer activity is often influenced by the substitution pattern on the aromatic rings. Electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy substituents, on the phenyl ring can modulate the cytotoxic potency.[7][13]
Table 1: Examples of Anticancer Activity of Isoxazole-Containing Phenols
| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC₅₀/EC) | Reference |
| Isoxazole derivative of Curcumin | MCF-7 (Breast) | IC₅₀ = 3.97 µM | [12] |
| Diaryl isoxazole derivative | DU145 (Prostate) | IC₅₀ = 0.96 µM | [7] |
| Methyl β-orsellinate isoxazole derivative | Various human cancer cell lines | Demonstrated antiproliferative efficacy | [7][12] |
| Diosgenin isoxazole derivative | MCF-7 (Breast), A549 (Lung) | IC₅₀ = 9.15 µM (MCF-7), 14.92 µM (A549) | [7] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Isoxazole-containing phenols have emerged as a promising class of compounds with activity against a broad spectrum of bacteria and fungi.[2][3][5]
Key Findings:
-
Broad-Spectrum Activity: Many synthesized isoxazole-phenol derivatives have been screened against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger).[3]
-
Influence of Substituents: The nature and position of substituents on the phenyl rings play a crucial role in determining the antimicrobial potency and spectrum. For example, the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring have been shown to enhance antibacterial activity.[1]
-
Mechanism of Action: While not always fully elucidated, the antimicrobial activity is thought to involve disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in a wide range of diseases. Isoxazole-containing phenols have demonstrated significant anti-inflammatory properties, often evaluated using in vitro and in vivo models.[4][14]
Key Findings:
-
Inhibition of Inflammatory Mediators: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX).[13]
-
In Vivo Efficacy: The carrageenan-induced rat paw edema model is a standard in vivo assay used to assess the anti-inflammatory potential of novel compounds, and several isoxazole derivatives have shown significant activity in this model.[14][15]
-
Comparison to Standards: The anti-inflammatory activity of newly synthesized isoxazole-phenols is often compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac sodium.[3][16]
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency
Understanding the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective drug candidates. For isoxazole-containing phenols, the SAR is often nuanced, with the interplay of substituents on both the isoxazole and phenolic rings dictating the biological activity.
Key SAR Insights:
-
The Phenolic Hydroxyl Group: The position of the hydroxyl group on the phenyl ring can significantly impact activity. Its ability to form hydrogen bonds is often crucial for target engagement.
-
Substituents on the Phenyl Rings:
-
Halogens: The introduction of halogens (e.g., chlorine, bromine) at specific positions, particularly the para-position of the phenyl ring, has been consistently linked to enhanced anticancer and antimicrobial activity.[13][17]
-
Methoxy Groups: The effect of methoxy groups can be position-dependent. In some cases, they enhance activity, while in others, they may lead to a decrease.[7][17] A trimethoxyphenyl moiety has been found to be beneficial in certain contexts.[17]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents can influence the overall electron density of the molecule, affecting its binding affinity to biological targets.
-
Diagram of Key SAR Features:
Caption: Key structure-activity relationship features of isoxazole-containing phenols.
Future Perspectives and Conclusion
Isoxazole-containing phenols represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with its proven track record of diverse and potent biological activities, ensures its continued relevance in medicinal chemistry. Future research efforts should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most promising compounds will be crucial for their clinical translation.
-
Optimization of Pharmacokinetic Properties: Further derivatization and formulation studies are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of lead candidates.
-
Exploration of New Therapeutic Areas: While significant research has focused on cancer, infectious diseases, and inflammation, the broad bioactivity of this scaffold suggests potential applications in other areas, such as neurodegenerative diseases and metabolic disorders.[10]
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Methodological & Application
Application Note & Protocols: Synthesis and Characterization of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Abstract: This document provides a comprehensive guide for the synthesis, purification, and detailed characterization of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and agrochemical development. The protocols herein are designed for chemical researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for methodological choices.
Introduction and Scientific Context
Isoxazole derivatives are a cornerstone of modern heterocyclic chemistry, renowned for their wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The rigid, five-membered isoxazole ring serves as a versatile pharmacophore, influencing the steric and electronic properties of a molecule to enhance binding affinity and metabolic stability. The target compound, this compound, incorporates this key heterocycle onto a substituted phenolic backbone. This structural motif is of particular interest as phenolic compounds are known for their antioxidant properties, and halogenated aromatics are prevalent in many pharmaceutical agents.
This molecule is positioned as a valuable intermediate for building more complex bioactive molecules.[4][5] Its utility spans pharmaceutical development, particularly for neurological disorders, and the formulation of advanced agrochemicals.[4][5] The protocols outlined below provide a robust and reproducible pathway to access this compound for further research and development.
Retrosynthetic Analysis and Strategy
The synthesis of 5-substituted isoxazoles is commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine.[1][2][6] Our strategy involves a two-step sequence starting from the commercially available 4-chloro-2-methylphenol. The key intermediate is a chalcone-like enaminone, which provides the necessary 1,3-dielectrophilic character for reaction with hydroxylamine.
Caption: Retrosynthetic pathway for the target compound.
Detailed Synthesis Protocols
This synthesis is performed in two primary stages: (A) formation of the key enaminone intermediate and (B) cyclization to form the isoxazole ring.
PART A: Synthesis of 3-(Dimethylamino)-1-(5-chloro-2-hydroxy-4-methylphenyl)prop-2-en-1-one
Rationale: This step constructs the 1,3-dicarbonyl equivalent necessary for isoxazole formation. The reaction begins with the Friedel-Crafts acetylation of 4-chloro-2-methylphenol to produce the corresponding acetophenone. This acetophenone is then reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a convenient one-carbon electrophile and a source of the dimethylamino group, directly forming the enaminone intermediate without the need for strong bases.
Materials:
-
4-Chloro-2-methylphenol (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Toluene, anhydrous
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol (A.1 - Acetylation):
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.
-
Dissolve 4-chloro-2-methylphenol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with water, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. Purify by column chromatography or recrystallization if necessary.
Protocol (A.2 - Enaminone Formation):
-
In a clean, dry flask, dissolve the acetophenone intermediate (1.0 eq) in anhydrous toluene.
-
Add DMF-DMA (1.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude solid, 3-(dimethylamino)-1-(5-chloro-2-hydroxy-4-methylphenyl)prop-2-en-1-one, is often of sufficient purity to be used directly in the next step.
PART B: Synthesis of this compound
Rationale: This is the key ring-forming step. The enaminone intermediate reacts with hydroxylamine. The hydroxylamine nitrogen attacks the β-carbon of the enone, followed by intramolecular cyclization and elimination of dimethylamine and water to form the stable aromatic isoxazole ring. Acetic acid is used as the solvent and catalyst.
Materials:
-
Crude Enaminone from Part A (1.0 eq)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
Protocol:
-
Dissolve the crude enaminone (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a beaker of ice water.
-
A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified.
Purification and Isolation Protocol
Rationale: Purification is critical to remove unreacted starting materials, by-products, and residual solvents. Column chromatography provides separation based on polarity, while recrystallization yields a highly crystalline, pure final product.
Protocol:
-
Column Chromatography:
-
Prepare a silica gel column using a slurry method with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the product from the column in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexanes mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Characterization Workflow
A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized compound.
Caption: Workflow for analytical characterization.
Expected Analytical Data
The following table summarizes the predicted characterization data for this compound (Molecular Formula: C₁₀H₈ClNO₂, Molecular Weight: 209.63 g/mol ).[7]
| Technique | Parameter | Expected Result / Observation |
| ¹H NMR | Chemical Shift (δ) | ~10.0-11.0 ppm (s, 1H, Ar-OH), ~8.4 ppm (d, 1H, isoxazole H-3), ~7.5 ppm (s, 1H, Ar-H), ~7.2 ppm (s, 1H, Ar-H), ~6.8 ppm (d, 1H, isoxazole H-4), ~2.3 ppm (s, 3H, Ar-CH₃). (Predicted in CDCl₃) |
| ¹³C NMR | Chemical Shift (δ) | ~170 ppm (isoxazole C-5), ~155 ppm (isoxazole C-3), ~152 ppm (Ar C-OH), additional aromatic carbons between 115-135 ppm, ~105 ppm (isoxazole C-4), ~20 ppm (Ar-CH₃). (Predicted in CDCl₃) |
| FT-IR | Wavenumber (cm⁻¹) | 3200-3400 (broad, O-H stretch), 3100-3150 (aromatic C-H stretch), 1600-1620 (C=N stretch), 1450-1580 (aromatic C=C stretch), 1050-1150 (C-O stretch), 750-850 (C-Cl stretch). |
| HRMS (ESI+) | m/z | Calculated for [M+H]⁺ (C₁₀H₉ClNO₂): 210.0316. Found: 210.031x ± 5 ppm. |
| RP-HPLC | Purity | >98% area under the curve (e.g., C18 column, MeCN/H₂O gradient, UV detection at 254 nm). |
| Melting Point | Temperature (°C) | Expected to be a crystalline solid with a sharp melting point. (Literature for related compounds suggests >170 °C). |
Potential Applications and Further Research
The synthesized this compound is a promising candidate for several research and development avenues:
-
Pharmaceutical Intermediate: It can be used as a key building block for the synthesis of more complex molecules targeting enzymes or receptors where a substituted phenolic isoxazole is a known pharmacophore.[4]
-
Agrochemical Discovery: The compound can be screened for herbicidal, fungicidal, or insecticidal activity, as many commercial pesticides contain chloroaromatic and heterocyclic moieties.[4][5]
-
Material Science: Phenolic compounds are used in polymer and resin synthesis; this molecule could be explored for creating polymers with enhanced thermal stability or specific chemical resistance.[4]
References
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J&K Scientific. 4-Chloro-2-(isoxazol-5-yl)phenol | 86176-56-9. [Link]
-
Zhang, X. (2009). 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. Acta Crystallographica Section E: Crystallographic Communications. [Link]
- Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
-
ResearchGate. (2014). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]
-
Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]
-
PubChem. 4-Chloro-2-methylphenol. [Link]
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-
Yakan, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]
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Nakamura, H., et al. (2018). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Synlett. [Link]
-
MDPI. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]
-
Cosmetic Ingredient Review. (2023). 5-Amino-4-Chloro-o-Cresol - CIR Report Data Sheet. [Link]
-
Gollapalli, N., et al. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. [Link]
-
Chem-Impex. 2-(5-Isoxazolyl)-4-methylphenol. [Link]
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- 7. 213690-32-5|4-Chloro-2-(isoxazol-5-yl)-5-methylphenol|BLD Pharm [bldpharm.com]
Experimental protocol for "4-Chloro-2-(5-isoxazolyl)-5-methylphenol" synthesis
An Application Note for the Synthesis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Abstract
This technical guide provides a comprehensive, four-step experimental protocol for the synthesis of this compound. This compound is of significant interest to researchers in medicinal chemistry and drug development due to its hybrid structure, incorporating both a substituted phenol and an isoxazole moiety. Isoxazole derivatives are recognized for their wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Similarly, phenolic compounds are widely explored in pharmaceuticals for their antioxidant and other therapeutic effects.[4] Our methodology begins with the commercially available starting material, 4-chloro-2-methylphenol, and proceeds through a robust reaction sequence involving acylation, Fries rearrangement, condensation to an enaminone, and a final cyclocondensation to yield the target molecule. This protocol is designed for reproducibility and provides detailed explanations for key experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.
Introduction and Scientific Rationale
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs.[3] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in the design of novel therapeutic agents.[1][2] When coupled with a phenolic structure, which is also a common pharmacophore, the resulting molecule, this compound, presents a promising candidate for biological screening.
The synthetic strategy detailed herein was chosen for its logical progression and reliance on well-established, high-yielding chemical transformations. The pathway is designed to be self-validating, with clear checkpoints for reaction monitoring via Thin Layer Chromatography (TLC) and straightforward purification steps. The causality of the synthetic route is as follows:
-
Protection & Activation: The initial acetylation of the starting phenol serves a dual purpose: it protects the reactive hydroxyl group and transforms it into an acyl group, priming it for intramolecular migration.
-
Directed Acylation: The Fries rearrangement is employed to regioselectively install an acetyl group ortho to the hydroxyl group, a critical step for building the subsequent heterocyclic ring.
-
Precursor Formation: The resulting acetophenone is converted into a β-enaminoketone, a versatile intermediate that readily undergoes cyclization.
-
Heterocycle Construction: A final cyclocondensation reaction with hydroxylamine efficiently constructs the target isoxazole ring.
This document provides the detailed methodology to empower researchers to synthesize this valuable compound for further investigation.
Overall Synthetic Workflow
The synthesis of this compound is accomplished in four primary steps starting from 4-chloro-2-methylphenol.
Caption: Overall 4-step reaction pathway for the target synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Recommended Purity | Supplier |
| 4-Chloro-2-methylphenol | 1570-64-5 | 142.58 | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | 108-24-7 | 102.09 | ≥99% | Sigma-Aldrich |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 99.8% | Sigma-Aldrich |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | ≥99% | Sigma-Aldrich |
| Carbon Disulfide (CS₂) | 75-15-0 | 76.14 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 | ≥97% | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated Solution | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Fisher Scientific |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Ice bath and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Analytical balance
-
Fume hood
Detailed Experimental Protocol
Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][7][8]
Step 1: Synthesis of 4-chloro-2-methylphenyl acetate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylphenol (10.0 g, 70.1 mmol).
-
Reagent Addition: Place the flask in an ice bath and add anhydrous pyridine (20 mL). Slowly add acetic anhydride (8.6 g, 84.2 mmol, 1.2 equiv.) dropwise to the stirring solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Monitoring: Monitor the reaction progress using TLC (3:1 Hexanes:EtOAc). The starting phenol should have a lower Rf value than the product acetate ester.
-
Work-up: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A white precipitate may form. Extract the aqueous mixture three times with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product is typically of high purity and can be used directly in the next step. If needed, recrystallize from a minimal amount of ethanol/water.
-
Expected Yield: 90-95%
-
Physical Appearance: Colorless oil or low-melting solid.
-
Step 2: Synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone via Fries Rearrangement
-
Setup: In a 500 mL three-neck flask fitted with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (23.4 g, 175.3 mmol, 2.5 equiv.) and carbon disulfide (100 mL).
-
Reagent Addition: Cool the flask in an ice bath. Add a solution of 4-chloro-2-methylphenyl acetate (from Step 1, assuming ~12.9 g, 70.1 mmol) in carbon disulfide (50 mL) dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and gently reflux the mixture for 3 hours. A dark, viscous complex will form.
-
Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture over crushed ice containing 50 mL of concentrated HCl. This step is highly exothermic and releases HCl gas; perform with extreme caution in a fume hood.
-
Extraction: After the ice has melted, extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Washing & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (starting from 95:5) to afford the pure acetophenone.
-
Expected Yield: 60-70%
-
Physical Appearance: Pale yellow solid.
-
Step 3: Synthesis of (E)-1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(dimethylamino)prop-2-en-1-one
-
Setup: To a 100 mL round-bottom flask, add 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone (from Step 2, e.g., 5.0 g, 27.1 mmol).
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (9.7 g, 81.2 mmol, 3.0 equiv.).
-
Reaction: Heat the mixture at 80 °C with stirring for 5 hours.
-
Monitoring: Monitor the reaction by TLC (1:1 Hexanes:EtOAc). The product will have a higher Rf than the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess DMF-DMA under high vacuum. The resulting crude enaminone is often used directly in the next step without further purification.
-
Expected Yield: >95% (crude)
-
Physical Appearance: Orange or reddish-brown solid/oil.
-
Step 4: Synthesis of this compound
-
Setup: Dissolve the crude enaminone from Step 3 (assuming ~6.5 g, 27.1 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (2.8 g, 40.6 mmol, 1.5 equiv.) to the solution.
-
Reaction: Reflux the reaction mixture for 6 hours.
-
Monitoring: Follow the disappearance of the enaminone starting material by TLC (1:1 Hexanes:EtOAc).
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the final product by column chromatography on silica gel (eluent: 3:1 Hexanes:EtOAc) or by recrystallization from ethanol/water to yield pure this compound.
-
Expected Yield: 75-85% (from enaminone)
-
Physical Appearance: Off-white to pale yellow solid.[9]
-
Caption: Proposed mechanism for the final isoxazole ring formation. (Note: Images are placeholders)
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR | Aromatic protons, isoxazole protons, methyl singlet, and a broad singlet for the phenolic -OH. |
| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the aromatic and isoxazole rings. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight (225.65 g/mol for C₁₀H₈ClNO₂). |
| Melting Point | A sharp melting point range should be observed for the pure crystalline solid. |
| IR Spectroscopy | Characteristic peaks for O-H stretch (broad), C=N stretch (isoxazole), and C-Cl stretch. |
References
-
Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank 2005, M400. [Link]
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. Chemical Review and Letters. [Link]
-
Synthesis of 4-Chloro-2,6-bis(5-fluoro-2-hydroxybenzyl)phenol (1). PrepChem.com. [Link]
- CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
-
Safety data sheet - 4-Chloro-2-methylphenol. CPAChem. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH). [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
The recent progress of isoxazole in medicinal chemistry. ResearchGate. [Link]
-
Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. Preprints.org. [Link]
-
Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. MDPI. [Link]
-
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. cpachem.com [cpachem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Application Notes and Protocols for 4-Chloro-2-(5-isoxazolyl)-5-methylphenol as a Versatile Intermediate in Organic Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol . This compound serves as a crucial building block for the synthesis of a diverse range of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The isoxazole moiety is a well-established pharmacophore, and its incorporation into a functionalized phenolic scaffold offers numerous avenues for synthetic diversification.[1][2][3][4]
The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to allow for adaptation and optimization in various research contexts.
Overview and Significance
The isoxazole ring is a five-membered heterocycle that is a structural motif in numerous clinically approved drugs and biologically active compounds.[3][5][6] Its presence can confer a range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][7][8] this compound is a strategically designed intermediate that combines three key functional elements:
-
The Isoxazole Ring: A versatile heterocyclic core known for its diverse biological activities and its ability to act as a bioisostere for other functional groups.[4]
-
The Phenolic Hydroxyl Group: Provides a reactive handle for a variety of chemical transformations, such as etherification and esterification, enabling the introduction of diverse substituents to modulate physicochemical and pharmacological properties.
-
The Substituted Benzene Ring: The chloro and methyl groups on the phenolic ring provide steric and electronic differentiation, influencing the reactivity of the molecule and offering potential points for further functionalization.
This unique combination of features makes this compound a highly valuable starting material for the construction of compound libraries for high-throughput screening in drug discovery and agrochemical research.[9][10]
Synthesis of this compound
The synthesis of the title compound is proposed via a reliable and scalable three-step sequence starting from the commercially available 4-chloro-3-methylphenol. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 1-(4-Chloro-2-hydroxy-5-methylphenyl)ethanone
Principle: This step involves the regioselective introduction of an acetyl group onto the 4-chloro-3-methylphenol ring via a Friedel-Crafts acylation reaction. The hydroxyl group directs the incoming electrophile to the ortho position. Aluminum chloride is used as a Lewis acid catalyst to activate the acetyl chloride.
Protocol:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (32.0 g, 0.24 mol) and dry dichloromethane (DCM, 200 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add acetyl chloride (17.0 mL, 0.24 mol) to the stirred suspension. After 15 minutes, add a solution of 4-chloro-3-methylphenol (28.5 g, 0.20 mol) in dry DCM (50 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL). Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to afford the desired acetophenone as a crystalline solid.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Chloro-3-methylphenol | 142.58 | 28.5 g | 0.20 |
| Acetyl Chloride | 78.50 | 17.0 mL | 0.24 |
| Aluminum Chloride | 133.34 | 32.0 g | 0.24 |
| Dichloromethane | - | 250 mL | - |
Step 2: Synthesis of (E)-1-(4-Chloro-2-hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one
Principle: This step forms an enaminone intermediate, which is a key precursor for the isoxazole ring. The acetophenone from Step 1 is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as a one-carbon electrophile and introduces the necessary functionality for the subsequent cyclization.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone (18.4 g, 0.10 mol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 40 mL, 0.30 mol).
-
Reaction: Heat the mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess DMF-DMA. The resulting crude enaminone is often a viscous oil or solid and can be used in the next step without further purification. If necessary, it can be triturated with diethyl ether or hexane to induce crystallization.
Step 3: Synthesis of this compound
Principle: This is the final cyclization step to form the isoxazole ring. The enaminone intermediate reacts with hydroxylamine hydrochloride.[11] The reaction proceeds via nucleophilic attack of the hydroxylamine, followed by intramolecular cyclization and elimination of dimethylamine and water to yield the aromatic isoxazole ring.
Protocol:
-
Reaction Setup: Dissolve the crude enaminone from Step 2 (approx. 0.10 mol) in ethanol (150 mL) in a 250 mL round-bottom flask.
-
Addition of Reagent: Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with water (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Crude Enaminone | ~239.7 | ~0.10 mol | 0.10 |
| Hydroxylamine HCl | 69.49 | 8.3 g | 0.12 |
| Ethanol | - | 150 mL | - |
| Expected Product | 209.63 | - | - |
Applications in Synthetic Elaboration
This compound is an ideal scaffold for generating libraries of novel compounds for biological screening. The phenolic hydroxyl group is a prime site for derivatization.
Caption: Key derivatization strategies for the title intermediate.
Application Example: O-Alkylation (Williamson Ether Synthesis)
Principle: The phenolic proton is weakly acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide ion. This potent nucleophile can then displace a leaving group from an alkyl halide to form an ether linkage. This is a classic and highly reliable method for introducing a vast array of side chains.
Protocol for Synthesis of 4-Chloro-2-(5-isoxazolyl)-5-methyl-1-(benzyloxy)benzene:
-
Reaction Setup: To a solution of this compound (2.1 g, 10 mmol) in dry acetone (50 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.1 g, 15 mmol).
-
Addition of Reagent: Add benzyl bromide (1.3 mL, 11 mmol) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and filter off the potassium carbonate. Wash the solid with acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired ether.
Safety and Handling
-
This compound: As with any novel chemical, this compound should be handled with care. Assume it is an irritant to the skin, eyes, and respiratory tract. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Reagents: Many reagents used in the synthesis are hazardous. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. DMF-DMA is flammable and an irritant. Handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
-
Application, Reactivity and Synthesis of Isoxazole Derivatives. (n.d.). Scilit. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. [Link]
-
Application, Reactivity and Synthesis of Isoxazole Derivatives. (n.d.). ResearchGate. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]
-
Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. (2016). PubMed. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]
-
A Review on Synthesis and Biological Importance of Isoxazole Derivatives. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. [Link]
-
Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice. (2025). ResearchGate. [Link]
-
Cyclization with hydroxylamine hydrochloride: Significance and symbolism. (2024). Wisdomlib. [Link]
- Method for preparing 2-chlorine-4-(4-chlorophenoxy). (n.d.).
-
Claisen-Schmidt Condensation. (n.d.). Cambridge University Press. [Link]
-
Claisen-Schmidt condensation: Significance and symbolism. (2025). Wisdomlib. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
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- 3. lifechemicals.com [lifechemicals.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
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In Vitro Characterization of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol: Application Notes and Foundational Protocols
Document ID: AN-VC-2026-01A
Topic: In Vitro Studies Using "4-Chloro-2-(5-isoxazolyl)-5-methylphenol"
Abstract: This document provides a comprehensive framework for the initial in vitro characterization of the novel compound this compound. Recognizing the limited publicly available data on this specific molecule, this guide is structured as an exploratory workflow. It begins with foundational cytotoxicity assessments in mammalian cells to establish a therapeutic window, followed by robust protocols to investigate its hypothesized antimicrobial and antifungal activities. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific principles behind each step. Advanced assays to probe the preliminary mechanism of action, such as membrane integrity and oxidative stress, are also detailed. This guide is intended for researchers, scientists, and drug development professionals initiating a preclinical evaluation of this or structurally related compounds.
Introduction and Strategic Overview
The compound this compound is a synthetic molecule featuring a chlorinated phenol backbone substituted with an isoxazole ring. Structural motifs such as chlorinated phenols are well-documented for their antimicrobial properties. For instance, the related compound 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. The isoxazole moiety is also a key component in various pharmacologically active compounds.
Given the structural alerts and a lack of extensive biological data, a logical and phased in vitro investigation is required. The strategy outlined herein follows a standard preclinical screening cascade:
-
Phase 1: Assess Foundational Safety. Determine the compound's general cytotoxicity against a standard mammalian cell line. This is critical to identify a concentration range where the compound is non-toxic to host cells, which is essential for interpreting any observed antimicrobial activity.
-
Phase 2: Screen for Primary Biological Activity. Based on its chemical structure, the primary hypothesis is antimicrobial and/or antifungal activity. Standardized broth microdilution assays will be employed to quantify its potency against a panel of clinically relevant bacteria and fungi.[4][5]
-
Phase 3: Investigate Preliminary Mechanism of Action (MOA). Should significant antimicrobial activity be confirmed, subsequent assays will explore plausible mechanisms, such as cell membrane disruption or induction of oxidative stress, which are common MOAs for phenolic compounds.[6][7]
This systematic approach ensures that resources are directed efficiently and that the resulting data is robust, reproducible, and provides a clear direction for further development.
Compound Profile and Handling
-
Compound Name: this compound
-
Synonyms: 4-Chloro-2-(isoxazol-5-yl)-5-methylphenol
-
Molecular Formula: C₁₀H₈ClNO₂
-
Molecular Weight: 210.63 g/mol (Approx.)
-
Appearance: (To be determined empirically)
-
Solubility: Expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. Aqueous solubility may be limited.
Handling and Storage:
-
Always handle the compound in a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
For creating stock solutions, use sterile, high-purity DMSO.[8] A common stock concentration is 10-50 mM. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Ensure the final concentration of the DMSO vehicle in cell-based assays does not exceed a non-toxic level, typically ≤0.5% (v/v), to avoid solvent-induced artifacts.[8]
Phase 1 Protocol: Mammalian Cell Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in a representative mammalian cell line, establishing a baseline for toxicity.
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]
Materials:
-
Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile culture plates
-
Positive control (e.g., Doxorubicin)
Protocol 1.1: Step-by-Step MTT Assay
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of the compound by performing serial dilutions from your main stock in complete medium. A typical concentration range to test for a novel compound is from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Also include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Untreated Control: Cells with fresh medium only.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[8]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualization 1: Cytotoxicity Testing Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Phase 2 Protocols: Antimicrobial and Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the compound against a panel of pathogenic microbes.
Principle of the Assay: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[4] The MBC or MFC is then determined by sub-culturing from the wells with no visible growth to determine the lowest concentration that kills 99.9% of the initial inoculum.[10][11] These protocols are adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12]
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Fungal Strains: Candida albicans (Yeast), Aspergillus niger (Mold)
-
Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 with MOPS for fungi.[13]
-
Agar Plates: Mueller-Hinton Agar (MHA), Sabouraud Dextrose Agar (SDA).
-
0.5 McFarland turbidity standard.
-
Sterile 96-well U-bottom microtiter plates.
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
Protocol 2.1: Broth Microdilution for MIC Determination
-
Inoculum Preparation: From a fresh culture plate (18-24h growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL for bacteria).[12] Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[14]
-
Compound Plating: In a 96-well plate, add 100 µL of sterile broth to all wells except the first column. In the first column, add 200 µL of the compound at its highest desired concentration. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.
-
Inoculation: Add 100 µL of the standardized inoculum to each well. This will bring the final volume to 200 µL and dilute the compound to its final test concentration.
-
Controls:
-
Growth Control: Wells with broth and inoculum only.
-
Sterility Control: Wells with broth only.
-
Positive Drug Control: A row with a standard antibiotic/antifungal.
-
-
Incubation: Incubate bacterial plates at 37°C for 16-20 hours. Incubate fungal plates at 35°C for 24-48 hours.[13]
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[15]
Protocol 2.2: Determination of MBC/MFC
-
Sub-culturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto an appropriate agar plate (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the plates under the same conditions as in the MIC assay.
-
MBC/MFC Reading: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count, which is practically observed as no colony growth on the agar plate.[10][11]
Data Presentation 1: Antimicrobial Activity Summary
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control | MIC (µg/mL) |
| Staphylococcus aureus | Gram (+) Bacteria | Ciprofloxacin | |||
| Escherichia coli | Gram (-) Bacteria | Ciprofloxacin | |||
| Candida albicans | Yeast | Fluconazole | |||
| Aspergillus niger | Mold | Amphotericin B |
Visualization 2: Antimicrobial Susceptibility Workflow
Caption: Workflow for MIC and MBC/MFC determination.
Phase 3 Protocols: Preliminary Mechanism of Action (MOA) Studies
Objective: To investigate plausible mechanisms by which the compound exerts its antimicrobial effects.
Rationale: Phenolic compounds often act by disrupting the structural integrity and function of microbial cell membranes.[6][16] This disruption can lead to leakage of intracellular components and a collapse of the membrane potential. Another common antibacterial mechanism is the generation of reactive oxygen species (ROS), which causes widespread damage to cellular macromolecules.[7]
Protocol 3.1: Cell Membrane Permeability Assay
Principle of the Assay: SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. This provides a direct measure of membrane damage.
-
Microbial Preparation: Grow and wash microbial cells (bacteria or fungi) and resuspend them in a suitable buffer (e.g., PBS or HEPES) to the density used in the MIC assay.
-
Assay Setup: In a black, clear-bottom 96-well plate, add 100 µL of the cell suspension.
-
Dye Addition: Add SYTOX Green to a final concentration of 1-5 µM.
-
Compound Treatment: Add the test compound at concentrations around its MIC value (e.g., 0.5x, 1x, 2x, 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative (vehicle) control.
-
Kinetic Measurement: Immediately place the plate in a fluorescent plate reader and measure the fluorescence (Excitation ~485 nm, Emission ~520 nm) every 2-5 minutes for 1-2 hours.
-
Interpretation: A rapid, dose-dependent increase in fluorescence indicates membrane permeabilization.
Visualization 3: Conceptual MOA Pathway
Sources
- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 7. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ibtbioservices.com [ibtbioservices.com]
- 11. mdpi.com [mdpi.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
"4-Chloro-2-(5-isoxazolyl)-5-methylphenol" in agrochemical research
Note on the Investigated Compound
Initial searches for "4-Chloro-2-(5-isoxazolyl)-5-methylphenol" did not yield specific agrochemical research data. This compound is listed in chemical databases and is available commercially, indicating its use in synthesis and potentially as a scaffold in chemical discovery.[1][2] One supplier notes its use as an intermediate in the formulation of agrochemicals.[3] However, to provide a detailed and instructive guide as requested, this document will focus on a structurally related and well-documented isoxazole agrochemical, Isoxaflutole . The principles, pathways, and protocols discussed for Isoxaflutole serve as a representative model for the investigation of novel isoxazole-based agrochemicals. The isoxazole scaffold is a significant motif in crop protection chemistry, with derivatives exhibiting herbicidal, fungicidal, and insecticidal activities.[4][5]
Application Notes & Protocols for Isoxaflutole: A Model for Isoxazole Agrochemical Research
Introduction: The Significance of Isoxazoles in Agrochemicals
The isoxazole heterocycle is a cornerstone in the development of modern agrochemicals.[5] Its unique electronic and structural properties allow for the design of potent and selective agents that modulate key biological processes in target organisms.[4][6] Isoxazole derivatives are employed as herbicides, insecticides, and fungicides, demonstrating the versatility of this chemical scaffold.[6][7] Isoxaflutole (IFT), a pre-emergence herbicide, exemplifies the successful application of isoxazole chemistry to address critical challenges in weed management, particularly in corn and sugarcane.[8] This guide will dissect the mechanism of Isoxaflutole and provide detailed protocols for its evaluation, offering a robust framework for researchers investigating novel isoxazole compounds like this compound.
Mechanism of Action: Inhibition of HPPD and Carotenoid Biosynthesis
Isoxaflutole itself is a pro-herbicide. In the soil and within susceptible plant species, the isoxazole ring undergoes hydrolytic cleavage to form a stable diketonitrile (DKN) derivative.[8] This active metabolite is the key to its herbicidal activity.
The primary biochemical target of the DKN derivative is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8] HPPD is a critical enzyme in the metabolic pathway responsible for the biosynthesis of plastoquinone.[9] Plastoquinone, in turn, is an essential cofactor for phytoene desaturase, an enzyme central to the carotenoid biosynthesis pathway.
By inhibiting HPPD, Isoxaflutole triggers a cascade of events:
-
Plastoquinone Depletion: Inhibition of HPPD halts the production of homogentisate, a precursor to plastoquinone.[9]
-
Phytoene Desaturase Inhibition: The lack of the plastoquinone cofactor inactivates phytoene desaturase.
-
Carotenoid Synthesis Blockage: This enzymatic block prevents the conversion of phytoene into colored carotenoids.
-
Photo-oxidative Damage: Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by light, leading to the characteristic "bleaching" symptoms in new growth.[8]
-
Plant Death: The ultimate result is the cessation of photosynthesis and death of the susceptible weed.
The selectivity of Isoxaflutole, for instance in maize, is attributed to the crop's ability to rapidly metabolize the active DKN derivative into inactive benzoic acid compounds, a process that is much slower in susceptible weed species.[8]
Caption: Greenhouse Pre-Emergence Efficacy Workflow.
Protocol 3.2: In Vitro HPPD Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory activity of a compound against the target enzyme, HPPD.
Objective: To determine the IC₅₀ (50% inhibitory concentration) of the test compound against HPPD.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana expressed in E. coli)
-
Test compound (the active DKN form for Isoxaflutole)
-
Substrate: 4-hydroxyphenylpyruvate (HPP)
-
Assay Buffer: (e.g., 100 mM HEPES, pH 7.5, 1 mM ascorbic acid, 0.1 mM FeSO₄)
-
96-well microplate (UV-transparent)
-
Microplate reader capable of measuring absorbance at 310 nm
-
DMSO for compound dissolution
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Assay Setup (in 96-well plate):
-
To each well, add:
-
Assay Buffer
-
1 µL of the test compound dilution in DMSO (or DMSO for control).
-
HPPD enzyme solution (to a final concentration of e.g., 5-10 nM).
-
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the HPP substrate to each well (e.g., to a final concentration of 50 µM).
-
Immediately place the plate in the microplate reader.
-
Monitor the increase in absorbance at 310 nm over time (e.g., every 30 seconds for 10 minutes). This measures the formation of the product, homogentisate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).
-
Plot percent inhibition against the logarithm of the compound concentration.
-
Use a suitable software to fit the data to a dose-response curve and calculate the IC₅₀ value.
-
Data Presentation
Effective data presentation is crucial for comparing the potency and selectivity of different compounds.
Table 1: Herbicidal Efficacy of Isoxaflutole (IFT) Against Various Species
| Species | Common Name | GR₅₀ (g a.i./ha) | Selectivity Index (Maize GR₅₀ / Weed GR₅₀) |
|---|---|---|---|
| Zea mays | Maize | > 1000 | - |
| Setaria viridis | Green Foxtail | 25 | > 40 |
| Amaranthus retroflexus | Redroot Pigweed | 15 | > 66 |
| Abutilon theophrasti | Velvetleaf | 20 | > 50 |
Note: Data are representative and should be determined experimentally.
Table 2: In Vitro Inhibition of HPPD by Isoxaflutole's Active Metabolite (DKN)
| Compound | Target Enzyme | Source | IC₅₀ (nM) |
|---|---|---|---|
| DKN | HPPD | Arabidopsis thaliana | ~ 5.0 |
Note: Data are representative and should be determined experimentally.
Conclusion and Future Directions
Isoxaflutole serves as a powerful case study for the research and development of isoxazole-based agrochemicals. Its success is rooted in a well-defined mechanism of action, favorable metabolic selectivity, and effective pre-emergence control of key weeds. The protocols outlined in this guide provide a systematic approach to evaluating novel compounds that share this chemical heritage. For a new molecule like "this compound," the logical progression would be to first synthesize its potential active metabolites (analogous to the DKN), test their activity in the in vitro HPPD assay, and subsequently evaluate the parent compound's pre-emergence efficacy in greenhouse trials. Understanding the structure-activity relationship, metabolic fate, and selectivity mechanisms will be paramount in determining its potential as a future crop protection solution.
References
Sources
- 1. PubChemLite - this compound (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound 98 213690-32-5 [sigmaaldrich.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. Isoxaflutole: the background to its discovery and the basis of its herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wssa.net [wssa.net]
Application Note: Quantitative Analysis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol, a compound of interest in pharmaceutical research and development. We present three distinct, validated analytical methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and UV-Vis Spectrophotometry. This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices, self-validating protocols grounded in authoritative standards, and a comparative analysis to guide method selection based on specific analytical requirements such as specificity, sensitivity, and throughput.
Introduction and Compound Overview
This compound is a heterocyclic compound featuring a chlorinated phenol ring linked to an isoxazole moiety. Its structural characteristics suggest potential applications in medicinal chemistry, making its accurate and precise quantification a critical requirement for quality control, stability testing, pharmacokinetic studies, and formulation development.
Compound Properties:
-
Molecular Formula: C₁₀H₈ClNO₂[1]
-
Molecular Weight: 209.63 g/mol
-
Structure: A substituted phenol, indicating moderate polarity and the presence of chromophores suitable for UV detection.
The choice of an analytical method is contingent upon the sample matrix, required sensitivity, and the specific goals of the analysis. This guide details three robust methods, from the highly specific chromatographic techniques to a rapid spectrophotometric assay.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the cornerstone method for the quantification of non-volatile, thermally stable compounds like this compound. Its high resolving power ensures specificity, separating the analyte from potential impurities and degradation products.
Principle and Methodological Rationale
This method employs Reverse-Phase HPLC (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and elution with a polar mobile phase.
-
Causality of Column Choice: A C18 column is selected for its strong hydrophobic retention of aromatic compounds. The phenol and isoxazole rings of the analyte will interact sufficiently with the stationary phase to allow for excellent separation from more polar or less retained impurities.
-
Rationale for Mobile Phase: The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile or methanol). The addition of a small amount of acid (e.g., 0.1% formic acid) is critical; it suppresses the ionization of the acidic phenolic hydroxyl group (pKa ~10), ensuring the analyte is in a neutral, more retained form.[2] This results in symmetrical peak shapes and reproducible retention times. Acetonitrile is often preferred as the organic modifier for its lower viscosity and strong elution properties.[3]
-
Detector Selection: The aromatic nature of the compound provides strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution to maximize sensitivity.
Detailed HPLC Protocol
A. Apparatus and Reagents
-
HPLC system with quaternary or binary pump, autosampler, column oven, and DAD/UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
Reference standard of this compound (purity ≥98%).
B. Preparation of Solutions
-
Mobile Phase: Prepare a 0.1% (v/v) solution of formic acid in water (Mobile Phase A) and use acetonitrile as Mobile Phase B. Filter and degas both phases before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
C. Sample Preparation
-
Accurately weigh a quantity of the sample matrix expected to contain the analyte.
-
Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile), potentially employing techniques like sonication or vortexing to ensure complete dissolution. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for complex matrices.[3][4]
-
Centrifuge the extract to pellet any insoluble excipients or matrix components.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Dilute with the diluent if necessary to fall within the calibration range.
D. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 40% B to 90% B15-17 min: 90% B17-18 min: 90% B to 40% B18-22 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | DAD/UV at λmax (e.g., 275 nm, determine experimentally) |
| Run Time | 22 minutes |
System Suitability and Method Validation
To ensure the trustworthiness of the results, the analytical method must be validated according to international standards, such as the ICH Q2(R2) guideline.[5][6][7]
A. System Suitability Testing (SST) Before sample analysis, inject a mid-range standard (e.g., 25 µg/mL) five times. The system is deemed suitable if it meets the following criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
B. Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis; no interference at the analyte's retention time from blank/placebo.[8] |
| Linearity | Proportional response over a concentration range. | Correlation coefficient (r²) ≥ 0.999 over 5-6 concentration levels.[5] |
| Accuracy | Closeness of results to the true value. | 98.0% - 102.0% recovery from spiked matrix samples at three levels. |
| Precision | Repeatability and intermediate precision. | %RSD ≤ 2.0% for multiple preparations and analyses.[8] |
| Range | Concentration interval where the method is precise and accurate. | Defined by linearity and accuracy studies. |
| LOQ/LOD | Lowest concentration quantifiable/detectable. | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
| Robustness | Unaffected by small, deliberate variations in method parameters. | %RSD ≤ 2.0% with minor changes in flow rate, column temp, mobile phase pH.[9] |
HPLC Workflow Diagram
Caption: HPLC analysis workflow from preparation to final report.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For matrices where volatility is not an issue or when higher specificity is required, GC-MS is a powerful alternative. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, complementing the chromatographic separation.
Principle and Methodological Rationale
Direct analysis of phenolic compounds by GC can be challenging due to their polarity and potential for thermal degradation.[10] Therefore, a chemical derivatization step is essential.
-
Causality of Derivatization: The primary reason for derivatization is to increase the volatility and thermal stability of the analyte.[10][11] The polar hydroxyl group on the phenol is converted into a less polar, more volatile ether or ester. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a highly effective and common technique. It replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, making the molecule amenable to GC analysis.[10][12]
-
GC Column and Conditions: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is ideal for separating the derivatized analyte from other matrix components. A temperature gradient program is used to ensure efficient elution and good peak shape.
-
MS Detection: Mass spectrometry offers unparalleled selectivity. For quantification, operating in Selected Ion Monitoring (SIM) mode is recommended.[11] By monitoring only specific, characteristic ions of the derivatized analyte, background noise is significantly reduced, leading to much lower detection limits compared to full-scan mode.
Detailed GC-MS Protocol
A. Apparatus and Reagents
-
GC-MS system with an autosampler.
-
DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Derivatization reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Anhydrous pyridine or acetonitrile (as reaction solvent).
-
Reference standard and solvents as described for HPLC.
B. Standard and Sample Preparation (with Derivatization)
-
Prepare stock and working standard solutions in a volatile solvent like ethyl acetate.
-
For both standards and sample extracts, evaporate a known volume to dryness under a gentle stream of nitrogen at ambient temperature.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS to the dry residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to complete the derivatization reaction.
-
Cool to room temperature before injection into the GC-MS.
C. GC-MS Operating Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100 °C, hold 1 minRamp at 15 °C/min to 280 °C, hold 5 min |
| Transfer Line | 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (50-450 amu) for identificationSIM mode for quantification (select 3-4 characteristic ions) |
GC-MS Workflow Diagram
Sources
- 1. PubChemLite - this compound (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. youtube.com [youtube.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol by HPLC and GC-MS
Introduction
4-Chloro-2-(5-isoxazolyl)-5-methylphenol is a synthetic organic compound featuring a chlorinated phenol structure substituted with an isoxazole ring. As with many halogenated phenolic compounds, this molecule and its potential impurities or degradation products are of interest in pharmaceutical development and environmental analysis due to their potential biological activity and persistence. Accurate and robust analytical methods are therefore crucial for its quantification, impurity profiling, and metabolic studies.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering both the procedural steps and the scientific rationale behind the chosen parameters.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development. This compound (C₁₀H₈ClNO₂) has a molecular weight of approximately 209.63 g/mol . The presence of a phenolic hydroxyl group imparts acidic properties and potential for hydrogen bonding, while the chlorinated phenyl and isoxazole rings contribute to its hydrophobicity. This amphiphilic nature makes it suitable for analysis by both reversed-phase HPLC and, with appropriate derivatization, GC-MS.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | |
| Molecular Weight | 209.63 g/mol | |
| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane | General knowledge |
High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Selection: Reversed-phase HPLC is the premier technique for the analysis of moderately polar to nonpolar compounds like this compound. The phenolic hydroxyl group provides a strong chromophore, making UV detection a sensitive and straightforward choice. A C18 column is selected for its versatility and proven efficacy in separating a wide range of aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure good peak shape and resolution. The acid suppresses the ionization of the phenolic hydroxyl group, leading to a more retained and symmetrical peak.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid (85%).
-
Syringe filters (0.45 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water: Add 1 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or determined by UV scan) |
| Run Time | 10 minutes |
4. Data Analysis and System Suitability:
-
Quantification: Use the peak area from the chromatogram to quantify the analyte concentration based on the calibration curve.
-
System Suitability: Inject the 25 µg/mL working standard six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The theoretical plates for the analyte peak should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.
Visualization of HPLC Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale for Method Selection: GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level analysis and structural confirmation. Due to the presence of the polar phenolic hydroxyl group, derivatization is recommended to improve the volatility and chromatographic performance of this compound. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization technique for phenols. A non-polar or mid-polarity capillary column, such as a DB-5ms or equivalent, is suitable for separating the derivatized analyte from other components. Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS system with a capillary column inlet, an autosampler, and a mass selective detector.
-
DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
High-purity helium carrier gas.
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or acetonitrile (GC grade).
-
Heating block or oven for derivatization.
-
GC vials with inserts.
2. Derivatization and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the analyte in a suitable solvent like ethyl acetate or dichloromethane.
-
Derivatization Procedure:
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 minute purge delay) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Range | m/z 50-500 |
4. Data Analysis:
-
Identification: The analyte is identified by its retention time and the mass spectrum of its trimethylsilyl (TMS) derivative. The mass spectrum should exhibit a molecular ion peak (M⁺) and characteristic fragment ions.
-
Quantification: For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. A calibration curve would be constructed using the peak area of a characteristic ion of the derivatized analyte.
Visualization of GC-MS Workflow
Caption: GC-MS analysis workflow for this compound.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The inclusion of system suitability tests in the HPLC method ensures that the chromatographic system is performing adequately before sample analysis. For the GC-MS method, the consistent retention time and reproducible mass spectrum of the derivatized analyte serve as internal validation for each run. For regulated environments, full method validation in accordance with ICH or FDA guidelines would be required. This would include assessing specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quantification and purity assessment, while the GC-MS method offers high sensitivity and structural confirmation, making it ideal for trace analysis and identification of unknown impurities. The choice of method will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and the need for structural information.
References
Application Notes & Protocols: Safe Handling and Storage of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Section 1: Introduction & Scientific Context
4-Chloro-2-(5-isoxazolyl)-5-methylphenol (CAS No: 213690-32-5) is a substituted phenolic compound featuring a chemically significant isoxazole moiety.[1][2] Isoxazole derivatives are a vital class of heterocycles in medicinal chemistry and drug discovery, recognized for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5][6] This compound serves as a key synthetic intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of advanced agrochemicals.[7][8]
Given its chemical structure—a chlorinated phenol—this compound requires stringent handling and storage protocols. Phenolic compounds are known for their corrosivity and ability to be readily absorbed through the skin, potentially causing systemic toxicity affecting the liver, kidneys, and central nervous system.[9][10] The presence of a chlorine atom can further modify its reactivity and toxicological profile.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and use of this compound, ensuring both personnel safety and experimental integrity.
Section 2: Hazard Assessment & Risk Mitigation
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While specific toxicological data for this exact molecule is limited, a robust safety profile can be constructed by examining its known classifications and the properties of related chemical classes, such as chlorinated phenols.
2.1. Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 213690-32-5 | [2][11] |
| Molecular Formula | C₁₀H₈ClNO₂ | [1][2] |
| Molecular Weight | 209.63 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 235 °C (decomposition) | [2] |
2.2. GHS Hazard Identification
| Hazard Class | Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Source: Data compiled from supplier safety information.[2][11]
Inferred Hazards: Based on the chlorinated phenol backbone, users should assume the material may be corrosive, cause severe skin and eye damage, and be toxic to aquatic life.[10][12][13][14] Phenols can have an anesthetic effect, meaning initial skin contact may not cause immediate pain, masking the exposure.[10]
2.3. Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable. The rationale is to create a complete barrier against dermal, ocular, and respiratory exposure.
-
Hand Protection: Due to the risk of dermal absorption, double-gloving is recommended. Use a utility-grade neoprene or butyl rubber glove over a standard nitrile exam glove.[9][15] Gloves must be changed immediately if contamination is suspected.
-
Eye and Face Protection: At a minimum, chemical safety glasses with side shields must be worn.[16] When handling solutions, larger quantities, or if there is any risk of splashing, chemical safety goggles and a full-face shield are mandatory.[9]
-
Skin and Body Protection: A fully buttoned, flame-resistant laboratory coat should be worn.[9] For procedures involving significant splash potential, a chemically resistant apron (neoprene or butyl rubber) is required over the lab coat.[9][16] Long pants and closed-toe shoes are required in any area where this chemical is handled.[9]
2.4. Engineering Controls
Engineering controls are the primary line of defense to minimize exposure.
-
Ventilation: All handling of this compound, including weighing of the solid and preparation of solutions, must be performed inside a certified chemical fume hood.[9][10] This prevents the inhalation of any dust or vapors.
-
Safety Stations: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance from the work area.[9][10] All personnel must be trained on their location and operation before beginning work.
2.5. First Aid & Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[10][14] Seek immediate medical attention. Do not use neutralizing agents.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[10][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[12][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12][14] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Sources
- 1. PubChemLite - this compound (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. 4-氯-2-(5-异噁唑基)-5-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole Derivative: Significance and symbolism [wisdomlib.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. 213690-32-5|4-Chloro-2-(isoxazol-5-yl)-5-methylphenol|BLD Pharm [bldpharm.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. southwest.tn.edu [southwest.tn.edu]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. lsuhsc.edu [lsuhsc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Welcome to the technical support guide for the synthesis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol. As a key intermediate in medicinal chemistry and materials science, achieving a high-yield, high-purity synthesis of this molecule is critical. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness and efficiency of your synthesis.
Understanding the Core Synthesis Pathway
The most reliable and common route to this compound involves a two-step process starting from the commercially available 4-chloro-3-methylphenol. The strategy is to first construct a 1,3-dicarbonyl intermediate which is then cyclized using hydroxylamine to form the isoxazole ring.
The overall workflow can be visualized as follows:
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is critically low (<30%). Where is the most likely point of failure?
A1: A low overall yield is most often traced back to the cyclization step (Step 3) or inefficient purification. While issues in the formation of the 1,3-dicarbonyl intermediate (Steps 1 & 2) can occur, the construction of the heterocyclic ring is the most sensitive part of the sequence.
Troubleshooting Approach:
-
Confirm Intermediate Integrity: Before starting the cyclization, ensure your 1,3-dicarbonyl intermediate is pure. Run a ¹H NMR to confirm its structure. Impurities from Step 1 or 2 will invariably lead to side reactions and a complex crude product.
-
Analyze the Cyclization Reaction Crude: Run a Thin Layer Chromatography (TLC) of your crude product from Step 3. A well-run reaction should show a major product spot with minor impurities. If you see multiple major spots or a significant amount of starting material, use the following flowchart to diagnose the issue.
Q2: The cyclization reaction with hydroxylamine is sluggish and incomplete. How can I drive it to completion?
A2: This is a common kinetic issue. The reaction involves the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration.[1][2] Each step has its own requirements.
Key Parameters to Optimize:
-
Stoichiometry: While a 1:1 molar ratio of hydroxylamine to the dicarbonyl is theoretical, using a slight excess (1.1 to 1.5 equivalents) of hydroxylamine hydrochloride can compensate for any degradation and push the equilibrium towards the product.
-
Base and pH: Hydroxylamine hydrochloride must be neutralized to liberate the free hydroxylamine nucleophile. A weak base like sodium acetate is often used.[3][4] The reaction is often optimal under slightly acidic to neutral conditions (pH 5-7). If the reaction stalls, ensure the pH of your reaction mixture is not too low.
-
Temperature and Time: These reactions are often run at reflux in a solvent like ethanol for several hours (4-8 hours is typical).[3][4] If you see incomplete conversion at a lower temperature, gradually increasing the temperature or extending the reaction time is a logical next step. Monitor by TLC every 2 hours.
Q3: I am getting two distinct product spots on TLC that are difficult to separate. Could these be regioisomers?
A3: Yes, this is highly likely. The reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine can lead to the formation of two different isoxazole regioisomers. This is a well-documented challenge in isoxazole synthesis.[5] The nucleophilic attack of the hydroxylamine nitrogen can occur at either of the two carbonyl carbons, leading to different substitution patterns on the final isoxazole ring.
Strategies to Improve Regioselectivity:
-
pH Control: The pH of the medium can influence which carbonyl is more electrophilic or which oxime intermediate forms preferentially. Acidic conditions often favor one isomer over the other.[5] Experiment with buffering the reaction at different pH values (e.g., pH 4, 5, 6) to see if the product ratio changes.
-
Solvent Polarity: Changing the solvent from ethanol to something less polar (like toluene) or more polar (like methanol/water) can alter the transition state energies for the two cyclization pathways, thereby influencing the product ratio.[5]
-
Steric Hindrance: The regioselectivity is often governed by sterics. The hydroxylamine will preferentially attack the less sterically hindered carbonyl group. While you cannot change the substrate itself, being aware of this can help predict the major isomer.
-
Purification: If chemical control is not fully effective, focus on chromatographic separation. Screen different solvent systems for column chromatography. A mixture of hexanes and ethyl acetate is a good starting point, but sometimes adding a third solvent (like dichloromethane) or a small amount of acetic acid can improve the separation of isomers with very similar polarities.[5]
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize based on their specific equipment and observations.
Protocol 1: Synthesis of 1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(dimethylamino)prop-2-en-1-one (1,3-Dicarbonyl Equivalent)
This protocol uses Bredereck's reagent or a similar DMF-acetal to create an enaminone, a stable and highly reactive equivalent of a β-ketoaldehyde, which often gives cleaner cyclization reactions.
| Reagent | M.W. | Amount | Moles | Equivalents |
| 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone | 198.63 | 10.0 g | 50.3 mmol | 1.0 |
| tert-Butoxybis(dimethylamino)methane | 174.28 | 10.5 g | 60.4 mmol | 1.2 |
| Toluene | - | 100 mL | - | - |
Procedure:
-
To a stirred solution of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone in toluene, add tert-butoxybis(dimethylamino)methane.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC (3:1 Hexanes:EtOAc) until the starting acetophenone is consumed.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold hexanes (2 x 20 mL) and dry under vacuum.
-
The resulting bright yellow solid can typically be used in the next step without further purification. Expected yield: 85-95%.
Protocol 2: Cyclization to this compound
| Reagent | M.W. | Amount | Moles | Equivalents |
| Enaminone Intermediate | 267.74 | 10.0 g | 37.4 mmol | 1.0 |
| Hydroxylamine Hydrochloride | 69.49 | 3.1 g | 44.8 mmol | 1.2 |
| Ethanol | - | 150 mL | - | - |
| Acetic Acid | 60.05 | 5 mL | - | - |
Procedure:
-
Suspend the enaminone intermediate and hydroxylamine hydrochloride in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add acetic acid to the mixture.
-
Heat the reaction to reflux (approx. 78 °C) and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the disappearance of the yellow starting material and the appearance of a new, UV-active spot for the product.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from an ethanol/water mixture to afford the final product as a white to off-white solid. Expected yield: 70-85%.
Mechanistic Insight: Isoxazole Formation
Understanding the reaction mechanism is key to effective troubleshooting. The formation of the isoxazole ring from a 1,3-dicarbonyl and hydroxylamine proceeds via a condensation-cyclization-dehydration cascade.
-
Condensation: The more reactive carbonyl of the 1,3-dicarbonyl system (often the aldehyde in a β-ketoaldehyde) reacts with hydroxylamine to form an oxime intermediate.
-
Cyclization: The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the second carbonyl group to form a five-membered cyclic hemiaminal intermediate.
-
Dehydration: This intermediate readily loses a molecule of water under the reaction conditions to form the stable, aromatic isoxazole ring.
This mechanism highlights the importance of pH. The initial condensation is often faster under slightly acidic conditions, which activate the carbonyl group, while the cyclization step requires the oxime hydroxyl to be an effective nucleophile.
References
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI.
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. [Link]
-
Regiospecific synthesis of isoxazoles by reaction of 1-azabutadiene derivatives with hydroxylamine hydrochloride. (n.d.). American Chemical Society. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. (n.d.). National Institutes of Health. [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). National Institutes of Health. [Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol (CAS No: 213690-32-5). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this isoxazole derivative. Our approach is rooted in fundamental chemical principles to help you not only solve immediate issues but also build a robust purification strategy.
Frequently Asked Questions (FAQs)
Q1: My initial synthesis of this compound has produced a crude solid. How do I begin to assess its purity and decide on a purification strategy?
A1: Initial purity assessment is a critical first step that dictates your entire purification workflow. The goal is to understand the number of components in your crude mixture and their relative polarities.
Expertise & Experience: Thin-Layer Chromatography (TLC) is the most effective initial technique. It's rapid, requires minimal material, and provides essential data for developing a large-scale purification method like column chromatography.[1][2] Your target compound, a phenol, is moderately polar due to the hydroxyl group. The chloro-, methyl-, and isoxazolyl- groups also contribute to its overall polarity.
Recommended Action:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent like Hexanes or Heptanes and a more polar solvent like Ethyl Acetate.[3]
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
Interpreting the Results:
-
A single spot: Indicates your compound may be relatively pure, or impurities are not visible under the chosen conditions. Recrystallization might be a suitable next step.
-
Multiple spots: Your product is impure. The spot with the lowest Retention Factor (Rf) is the most polar, and the highest Rf is the least polar. This information is crucial for designing a column chromatography separation.[1]
Troubleshooting Guide: Purification Techniques
This section addresses specific problems you may encounter with the two primary purification methods for this compound: Recrystallization and Column Chromatography.
Recrystallization Issues
Q2: I've chosen recrystallization to purify my compound, but I'm struggling to find a suitable solvent. What are the criteria?
A2: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Impurities should either be completely insoluble or highly soluble in the solvent at all temperatures.
Expertise & Experience: Given the structure of this compound (Molecular Weight: 209.63 g/mol ), which has both polar (phenol) and non-polar (chlorinated aromatic, methyl) features, a solvent of intermediate polarity is often a good starting point.
Solvent Selection Protocol:
-
Place a small amount (10-20 mg) of your crude solid in separate test tubes.
-
Add a small volume (~0.5 mL) of a test solvent to each tube.
-
Observe solubility at room temperature.
-
If insoluble, gently heat the mixture to the solvent's boiling point. A good candidate solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.
| Solvent Class | Example Solvents | Expected Solubility Behavior |
| Non-Polar | Hexanes, Toluene | Likely low solubility even when hot. May be useful as an anti-solvent. |
| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Potential candidates. Compound may be too soluble in DCM at room temp. |
| Polar Aprotic | Acetone | May be too soluble at room temperature. |
| Polar Protic | Ethanol, Methanol, Water | High solubility in alcohols likely. Water is unlikely to be a good solvent alone. |
Pro-Tip: A mixed-solvent system is often effective. For instance, you can dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) where it is highly soluble, and then slowly add a "poor" solvent (like water or hexanes) in which it is insoluble until the solution becomes turbid. This process, known as anti-solvent recrystallization, can induce crystallization.[4]
Q3: My compound "oiled out" instead of forming crystals during recrystallization. What went wrong and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to the point that the solute's solubility is exceeded. The solid product then separates as a liquid phase instead of a crystalline lattice.
Causality and Solutions:
-
Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to orient into an ordered crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
-
Insoluble Impurities: The presence of impurities can disrupt the crystallization process.
-
Solution: Before cooling, perform a hot filtration step to remove any insoluble impurities.
-
-
Melting Point Depression: Impurities can lower the melting point of the mixture below the temperature of crystallization. The reported melting point for this compound is 235 °C (decomposes). However, crude material will melt lower.
-
Solution: Try using a larger volume of solvent to reduce the saturation level, or switch to a lower-boiling point solvent.
-
-
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
Column Chromatography Issues
Q4: I'm performing column chromatography, but the separation between my product and a key impurity is very poor. How can I improve the resolution?
A4: Poor resolution in column chromatography typically stems from an improperly chosen mobile phase (eluent) or incorrect column packing and sample loading. The goal is to maximize the differential migration of components down the stationary phase (silica gel).[1][5]
Workflow for Improving Separation:
Caption: Troubleshooting workflow for poor column chromatography separation.
Detailed Step-by-Step Protocol for Flash Column Chromatography:
-
Select the Eluent: Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.25-0.35, with good separation from impurities.[2]
-
Pack the Column:
-
Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.[5]
-
Prepare a slurry of silica gel in your chosen eluent.[1]
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing without air bubbles. Drain excess solvent until the level is just above the silica bed.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a non-polar solvent (like DCM or the eluent itself). A strong solvent like DMF can sometimes work but may distort peaks.[3]
-
Alternatively, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
-
Elute and Collect:
-
Carefully add the eluent, ensuring not to disturb the top surface.
-
Apply gentle air pressure to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes and monitor their composition by TLC to combine the pure fractions.[2]
-
Purity Confirmation
Q5: I have purified my product. What analytical techniques should I use to confirm its identity and purity with high confidence?
A5: A combination of chromatographic and spectroscopic methods is required to unequivocally confirm the structure and assess the purity of your final compound.
| Technique | Purpose | Key Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Quantitative Purity Assessment | Provides a high-resolution separation, allowing for the detection of trace impurities. The peak area percentage of the main component is a good measure of purity (e.g., >98%).[6] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural Confirmation & Purity | ¹H NMR confirms the presence and connectivity of protons in the molecule. Integration of peaks can give a ratio of compound to impurities. ¹³C NMR confirms the carbon skeleton.[6] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Purity & Mass Confirmation | Separates volatile components and provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight (Expected: 209.63 g/mol ).[6] |
| Melting Point | Physical Property Confirmation | A sharp melting point close to the literature value (235 °C, dec.) is a good indicator of high purity. Impurities typically broaden the melting range and lower the melting point. |
Workflow for Final Product Analysis:
Caption: A comprehensive workflow for final purity and identity confirmation.
By following these troubleshooting guides and validation protocols, you can confidently purify and characterize this compound for your research and development needs.
References
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- Supplementary Inform
- 4-Chloro-2-(5-isoxazolyl)phenol.
- Column Chromatography. Professor Dave Explains via YouTube.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Which sample solvents work best with normal-phase flash column chrom
- Purification of Organic Compounds by Flash Column Chrom
- This compound. PubChemLite.
- Crystal Structure Analysis of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol.
- 4-Chloro-2-methylphenol | C7H7ClO | CID 14855. PubChem.
- Synthesis method of 4-chloro-3, 5-dimethylphenol.
- Column Chrom
- 4-Chloro-2-isopropyl-5-methylphenol. CLEARSYNTH.
- 4-Chloro-2-methylphenol | 1570-64-5. J&K Scientific.
- Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
- Confirming the Purity of Synthesized 4-Methoxy-2,3,6-trimethylphenol: A Comparative Guide to Analytical Standards. Benchchem.
- Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol)
- This compound 98%. Sigma-Aldrich.
- 4-CHLORO-2-ISOPROPYL-5-METHYLPHENOL. Chemdad Co.
- Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. Cosmetic Ingredient Review.
Sources
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Welcome to the technical support guide for 4-Chloro-2-(5-isoxazolyl)-5-methylphenol (CAS No: 213690-32-5). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Given its structural motifs—a chlorinated phenol and an isoxazole ring—this molecule is anticipated to have low aqueous solubility, a common challenge in experimental settings.[1][2] This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a solid with a molecular weight of 209.63 g/mol .[3] Structurally, it is a chlorinated phenol derivative containing an isoxazole ring.[3][4] Chlorinated phenols are known to be sparingly soluble in water but generally show good solubility in organic solvents.[1] The phenolic hydroxyl group provides a site for ionization, which can be exploited to enhance solubility through pH modification.[5][6]
Q2: Why is my compound not dissolving in aqueous buffers?
The combination of a chlorinated aromatic ring and a heterocyclic isoxazole system contributes to the molecule's hydrophobicity.[1][7] Such planar ring structures often have strong crystal lattice energy, making it difficult for water molecules to solvate them effectively.[8][9] Phenolic compounds, in their neutral state at acidic or neutral pH, tend to have low aqueous solubility.[5][6]
Q3: Is Dimethyl Sulfoxide (DMSO) a good starting solvent?
Yes, DMSO is an excellent choice for creating a high-concentration stock solution.[10] It is a powerful, polar aprotic solvent capable of dissolving a wide range of poorly soluble organic compounds. For in vitro cell-based assays, it is crucial to prepare a concentrated stock in 100% DMSO, which can then be serially diluted into your aqueous experimental medium.[10][11][12]
Q4: What is the maximum permissible DMSO concentration in my cell-based assay?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final concentration of 0.1% DMSO is widely considered safe for most cell lines, while some robust cell lines can tolerate up to 0.5%.[10][13] It is always best practice to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific assay.[13][14]
In-Depth Troubleshooting Guide
Issue 1: Compound precipitates when diluting the DMSO stock into aqueous buffer.
Q: I've successfully dissolved the compound in DMSO, but it crashes out of solution upon dilution into my phosphate-buffered saline (PBS) or cell culture medium. What is happening and how can I fix it?
A: This is a classic solubility problem that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. The key is to control the dilution process and modify the final aqueous environment to be more accommodating to the compound.
Causality Explained: When a concentrated DMSO solution is rapidly diluted into a buffer, the localized concentration of the compound can momentarily exceed its aqueous solubility limit, leading to precipitation. The goal is to make the transition from a high-DMSO to a low-DMSO environment as smooth as possible.
Troubleshooting Protocol:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute your 100 mM DMSO stock to 10 mM in DMSO, then dilute this into your aqueous buffer.
-
Vortexing During Dilution: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations.
-
Use of Co-solvents: If the compound still precipitates, consider adding a small amount of a less toxic, water-miscible co-solvent to your final buffer. Ethanol or polyethylene glycol (PEG) can sometimes help maintain solubility.[15] However, always test for co-solvent effects on your experimental system.
-
Sonication: After dilution, briefly sonicating the solution can help to redissolve fine precipitates and create a more homogenous dispersion.[10]
Issue 2: Low solubility even with the use of DMSO.
Q: Even when using DMSO, I am struggling to get a sufficiently concentrated stock solution. What other options do I have?
A: While DMSO is a powerful solvent, some compounds may require alternative strategies. Exploring other organic solvents or adjusting the pH can be effective.
Causality Explained: The compound's crystal structure might be particularly stable, requiring more energy to break apart than DMSO can provide at room temperature.
Troubleshooting Protocol:
-
Test Alternative Organic Solvents: Try other polar aprotic solvents like N,N-Dimethylformamide (DMF) or polar protic solvents like ethanol or methanol.[8]
-
Gentle Warming: Gently warming the solution to 37°C can sometimes increase the rate of dissolution.[9][16] However, be cautious and ensure your compound is stable at this temperature.
-
pH Modification for Stock Preparation: Since this is a phenolic compound, its solubility is highly dependent on pH.[5][6] By preparing a stock solution in DMSO with a small amount of a basic substance (e.g., NaOH or NH4OH), you can deprotonate the phenol to the more soluble phenolate form. This is particularly useful if the final dilution will be into a high pH buffer.
Issue 3: Inconsistent results in biological assays.
Q: I am observing high variability in my experimental results, which I suspect is due to solubility issues. How can I ensure my compound is truly in solution?
A: Inconsistent results are a common consequence of working with compounds that are not fully dissolved. Undissolved particles can lead to inaccurate concentrations and variable biological effects.
Causality Explained: If the compound is not fully in solution, you may be working with a suspension rather than a true solution. This means the actual concentration of the dissolved, active compound can vary between experiments.
Troubleshooting Protocol:
-
Visual Inspection: After preparing your final working solution, hold it up to a light source. Look for any visible particles or cloudiness. A true solution should be completely clear.
-
Centrifugation: Before adding the compound solution to your cells or assay, centrifuge the working solution at high speed (e.g., >10,000 x g) for 5-10 minutes. Use the supernatant for your experiment. This will pellet any undissolved micro-precipitates.
-
Solubility Assessment via HPLC: For rigorous quantitative assessment, you can determine the solubility limit in your final buffer using High-Performance Liquid Chromatography (HPLC). Prepare a supersaturated solution, allow it to equilibrate, centrifuge to pellet the excess solid, and then measure the concentration of the compound in the supernatant.
Systematic Solubilization Workflow
Here is a step-by-step workflow for systematically tackling the solubility of this compound.
-
Prepare a High-Concentration Stock in 100% DMSO:
-
Weigh out the required amount of the compound.
-
Add the calculated volume of 100% DMSO to achieve a high concentration (e.g., 50-100 mM).
-
Vortex and gently warm if necessary to fully dissolve.
-
-
Prepare Intermediate Dilutions:
-
From your 100% DMSO stock, prepare a series of intermediate dilutions in DMSO if needed.
-
-
Dilute into Final Aqueous Buffer:
-
While vortexing, add the DMSO stock dropwise to your pre-warmed (if appropriate for your assay) aqueous buffer to achieve the final desired concentration.
-
Ensure the final DMSO concentration is below the tolerance limit of your assay (typically ≤0.5%).[10]
-
-
Inspect and Clarify:
-
Visually inspect the final solution for any signs of precipitation.
-
If necessary, centrifuge the solution and use the supernatant.
-
-
Consider pH Adjustment for Aqueous Buffer:
-
Since the compound is a phenol, its solubility will increase significantly at a pH above its pKa.[5] Chlorinated phenols typically have pKa values ranging from 6 to 9.[5]
-
If your experimental system allows, increasing the pH of your final aqueous buffer can dramatically improve solubility. At pH values above the pKa, the phenolic proton will dissociate, forming the more water-soluble phenolate anion.[5][6]
-
Data Presentation: Solubility of Structurally Related Compounds
| Solvent Type | Examples | Expected Solubility | Rationale & Key Considerations |
| Aqueous Buffers | PBS (pH 7.4), Tris-HCl | Very Low | The hydrophobic nature of the chlorinated aromatic and isoxazole rings limits solubility in neutral aqueous solutions.[1] |
| Polar Aprotic Solvents | DMSO, DMF | High | These solvents are effective at disrupting the crystal lattice of planar organic molecules.[10] |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to Good | Can act as both hydrogen bond donors and acceptors, facilitating dissolution.[8] |
| Non-polar Solvents | Hexane, Toluene | Low | The presence of the polar phenol and isoxazole groups makes solubility in non-polar solvents unfavorable. |
| Aqueous Buffers (Basic) | Carbonate Buffer (pH > 9) | Moderate | At pH values above the phenol's pKa, the compound deprotonates to the more soluble phenolate form.[5][6] |
Visualization of Troubleshooting Workflow
Sources
- 1. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 213690-32-5 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C10H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 10. lifetein.com [lifetein.com]
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- 16. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of "4-Chloro-2-(5-isoxazolyl)-5-methylphenol" under experimental conditions
Welcome to the technical support center for the stability testing of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experimental workflows. As Senior Application Scientists, we have synthesized the information below to ensure scientific integrity and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary chemical moieties in this compound that I should be concerned about during stability testing?
A1: The structure of this compound contains three key functional groups that can influence its stability: a phenolic hydroxyl group, a chloro substituent on the aromatic ring, and an isoxazole ring. The phenolic group is susceptible to oxidation, which can be catalyzed by light, heat, and trace metals.[1][2][3] The isoxazole ring may be prone to ring-opening under certain pH conditions, particularly basic conditions.[4] The chloro group is generally stable but can influence the reactivity of the aromatic ring.
Q2: What are the likely degradation pathways for this molecule?
A2: Based on its structure, the most probable degradation pathways are:
-
Oxidative Degradation: The phenol group can oxidize to form colored quinone-type structures. This can be initiated by atmospheric oxygen, light, or trace metal impurities.[1][5]
-
Hydrolysis: The isoxazole ring could potentially undergo hydrolysis, leading to ring cleavage. This is more likely to occur at pH extremes. Studies on similar isoxazole-containing compounds have shown susceptibility to base-catalyzed ring opening.[4]
-
Photodegradation: The combination of a phenol and a heteroaromatic ring suggests a potential for photodegradation. The molecule may absorb UV light, leading to the formation of reactive species and subsequent degradation.[6][7][8]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the compound should be stored in a well-sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen. Storage at controlled room temperature or refrigerated conditions (2-8 °C) is recommended to slow down potential degradation reactions.[9][10][11]
Q4: What analytical techniques are most suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. The method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify unknown degradation products. Other techniques like UV-Vis spectroscopy can be used to monitor for color changes, which may indicate oxidative degradation.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your stability studies.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: You observe new peaks in the chromatogram of your stability sample that were not present in the initial analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Sample Discoloration
Symptom: Your solid sample or solution of this compound turns yellow or brown over time.
Potential Cause: Discoloration is often a sign of oxidative degradation of the phenolic group, leading to the formation of quinone-like compounds.[1]
Troubleshooting Steps:
-
Confirm Oxidation: Use UV-Vis spectroscopy to check for the appearance of new absorbance bands in the visible region (400-700 nm).
-
Investigate the Cause:
-
Oxygen: Was the sample exposed to air? If so, future samples should be stored under an inert atmosphere.
-
Light: Was the sample exposed to light? Use amber vials or wrap containers in foil to protect from light.[10]
-
Metal Contamination: Trace metal ions can catalyze oxidation. Ensure high-purity solvents and glassware are used.
-
-
Prevent Recurrence: Implement stricter environmental controls for storage and handling, such as using de-gassed solvents and storing samples in a desiccator with an oxygen scavenger.
Issue 3: Poor Mass Balance
Symptom: The sum of the parent compound and all known degradation products is significantly less than 100% of the initial amount.
Potential Causes:
-
Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not absorb at the analytical wavelength.
-
Formation of Volatile Degradants: Small molecule fragments may be lost to the headspace.
-
Precipitation of Degradants: Insoluble degradation products may have formed and precipitated out of solution.
Troubleshooting Steps:
-
Use a Different Detector: Analyze the sample using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to look for non-UV active compounds.
-
Headspace Analysis: If volatile degradants are suspected, use headspace Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the vapor phase above the sample.
-
Visual Inspection: Carefully inspect the sample for any precipitate. If present, attempt to dissolve it in a stronger solvent and analyze the resulting solution.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][8]
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 4 hours.[12][13]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose the solution to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light, as per ICH Q1B guidelines.[6][7][14][15] A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the solid compound and the solution at 60°C for 7 days.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
Data Presentation
Table 1: ICH Recommended Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Table 2: Example Stability Data for this compound under Forced Degradation
| Stress Condition | % Degradation | Major Degradation Product (m/z) | Observations |
| 0.1 M HCl, 60°C, 24h | < 2% | - | Stable to acid hydrolysis |
| 0.1 M NaOH, RT, 4h | ~15% | [M+H]+ at m/z 198 | Potential isoxazole ring opening |
| 3% H₂O₂, RT, 24h | ~25% | [M+16+H]+ at m/z 258 | Oxidation product, likely on the phenol ring |
| Light Exposure (ICH Q1B) | ~10% | [M-Cl+OH+H]+ at m/z 222 | Potential photo-dechlorination and hydroxylation |
| 60°C, 7 days (Solid) | < 1% | - | Thermally stable in solid state |
| 60°C, 7 days (Solution) | ~5% | [M+16+H]+ at m/z 258 | Minor thermal oxidation in solution |
This is example data and may not reflect actual experimental results.
References
- Vertex AI Search. (2026-01-10). Hydrolytic Stress Stability Testing.
- Vertex AI Search. (2026-01-09). USP Hydrolytic Stability Testing.
- Atlas-mts.com. (2021-12-13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- European Medicines Agency. (1998-01-01). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- European Medicines Agency. (1998-01-01). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- Klimczak, I., & Małecka, M. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC - NIH.
- PharmaGrowthHub. (2024-11-17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.
- ICH. Quality Guidelines.
- Thitilertdecha, N., & Suphrom, N. (2022). Stability in total phenolic compounds of the ethanolic extract under various conditions.
- Serea, C., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.
- Cejudo-Bastante, C., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace.
- Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- Mass Spec Lab. Stability Testing.
- Subramanian, M., et al. (2005). pH and temperature stability of the isoxazole ring in leflunomide....
- Wang, L., et al. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review.
- Al-Ostoot, F. H., et al. (2022).
- Mane, V. B. (2016).
- ResearchGate. (2020). Phenol degradation by hydroxyl radical treatment resulting to more biodegradable and less toxic compounds.
- Batoeva, A. A., et al. (2017). Oxidative degradation of phenols in sono-Fenton-like systems upon high-frequency ultrasound irradiation.
- Siedlecka, E. M., & Stepnowski, P. (2005). Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates. Polish Journal of Environmental Studies.
- Li, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Der Pharma Chemica. (2015).
- Szymański, P., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. testinglab.com [testinglab.com]
- 13. testinglab.com [testinglab.com]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Official web site : ICH [ich.org]
Troubleshooting "4-Chloro-2-(5-isoxazolyl)-5-methylphenol" synthesis side reactions
Technical Support Center: Synthesis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
This guide provides targeted troubleshooting advice for researchers, chemists, and process development professionals involved in the synthesis of this compound. The following content addresses common side reactions, yield issues, and purification challenges based on a plausible and widely applicable synthetic route.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process requiring careful control over reaction conditions to achieve high yield and purity. A common and logical pathway involves the construction of the isoxazole ring onto the pre-functionalized phenol backbone. This guide is structured around the challenges that may arise during each phase of this synthesis.
Proposed Synthetic Route Diagram
Caption: A plausible three-phase synthetic workflow for the target molecule.
Frequently Asked Questions & Troubleshooting Guides
Phase 1: Issues in Phenol Functionalization
Question 1: My TLC plate shows multiple chlorinated products after reacting 5-methylphenol with a chlorinating agent. What are they and how can I improve selectivity?
Answer:
-
Likely Cause: The phenol ring is highly activated by both the hydroxyl (-OH) and methyl (-CH₃) groups, making it susceptible to over-chlorination and the formation of isomers. The primary side products are typically 2-chloro-5-methylphenol and 2,4-dichloro-5-methylphenol. The reaction of phenols with chlorine often yields ortho and para substituted products[1].
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of a milder chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS). Avoid using elemental chlorine (Cl₂) gas, which is less selective.
-
Temperature Management: Perform the reaction at a lower temperature (0 to 10 °C) to reduce the rate of reaction and minimize side product formation.
-
Solvent Choice: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Slow Addition: Add the chlorinating agent dropwise to the solution of 5-methylphenol over 1-2 hours to maintain a low instantaneous concentration, which favors mono-chlorination at the sterically less hindered para-position.
-
Catalyst Influence: In some cases, using a Lewis acid catalyst can alter the ortho/para selectivity, though this requires careful optimization[2]. For this synthesis, a non-catalyzed reaction is often preferred to start.
-
Question 2: The ortho-formylation (Duff Reaction) of 4-chloro-5-methylphenol gives a very low yield (<20%). How can I optimize this step?
Answer:
-
Likely Cause: The Duff reaction, which uses hexamine (hexamethylenetetramine) as the formyl source, is notoriously low-yielding.[3][4] The reaction mechanism is complex, involving the formation of an iminium ion electrophile that attacks the electron-rich phenol ring.[3][5] Incomplete reaction, substrate decomposition at high temperatures, and difficult workups are common issues.
-
Troubleshooting Protocol:
-
Reagent Purity and Ratio: Use anhydrous glycerol or trifluoroacetic acid as the medium. Ensure the hexamine is dry. A molar ratio of approximately 1.5-2 equivalents of hexamine to 1 equivalent of the phenol is a good starting point.
-
Temperature and Time: The reaction typically requires heating to 140-160 °C.[6] Monitor the reaction by TLC. Prolonged heating can lead to decomposition. A reaction time of 2-5 hours is typical.
-
Acid Hydrolysis: The final step requires acidic hydrolysis to convert the intermediate to the aldehyde. Ensure this step is complete by heating with aqueous sulfuric acid until the evolution of ammonia ceases.
-
Alternative Formylation Methods: If yields remain unsatisfactory, consider alternative ortho-formylation reactions like the Reimer-Tiemann reaction (chloroform, strong base), though this can also have yield and selectivity issues.[7]
-
Phase 2: Problems with the Chalcone Intermediate
Question 3: During the Claisen-Schmidt condensation to form the α,β-unsaturated ketone, I get a complex mixture of products and a low yield of the desired chalcone.
Answer:
-
Likely Cause: This base-catalyzed condensation has several potential side reactions:
-
Self-Condensation of the Ketone: If using a simple ketone like acetone, it can undergo self-condensation under basic conditions.
-
Cannizzaro Reaction of the Aldehyde: If the aldehyde has no α-hydrogens, it can disproportionate in strong base.
-
Reversibility: The initial aldol addition is reversible, and the equilibrium may not favor the product.
-
-
Troubleshooting Protocol:
-
Choice of Base: Use a moderately strong base like NaOH or KOH in an alcoholic solvent (ethanol is common). The amount should be catalytic to stoichiometric.
-
Order of Addition: Add the aldehyde to a solution of the ketone and the base. This maintains a low concentration of the enolizable aldehyde, minimizing self-condensation.
-
Temperature Control: Run the reaction at room temperature or slightly below. Excessive heat can promote side reactions. The goal is the irreversible dehydration of the initial aldol adduct to the stable conjugated chalcone.
-
Reaction Monitoring: The chalcone product is often brightly colored and will precipitate from the reaction mixture. Monitor by TLC to determine the optimal reaction time.
-
Phase 3: Troubleshooting Isoxazole Ring Formation
Question 4: My final cyclization with hydroxylamine is sluggish, and the yield of this compound is poor.
Answer:
-
Likely Cause: The formation of the isoxazole ring from an α,β-unsaturated ketone and hydroxylamine is highly dependent on the reaction conditions, particularly pH.[8] Incomplete reaction can be due to suboptimal pH, while incorrect pH can favor side reactions. Classic routes to isoxazoles involve the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents.[9]
-
Troubleshooting Protocol:
-
pH Control: This is the most critical parameter. The reaction is often performed in a buffered system or with a weak base like sodium acetate or potassium carbonate in a solvent like ethanol. A slightly acidic to neutral pH is often optimal for the initial Michael addition, while the subsequent cyclization and dehydration can be favored under different conditions.
-
Reaction Time and Temperature: Refluxing in ethanol for several hours (4-12 h) is typical.[10] Monitor the disappearance of the chalcone intermediate by TLC.
-
Workup Procedure: After the reaction, pouring the mixture into water often precipitates the crude product. Careful purification by column chromatography or recrystallization is necessary.
-
Question 5: My mass spectrometry and NMR data suggest I have an isomer of the target compound. Could this be the 3-substituted isoxazole regioisomer? How can I control the regioselectivity?
Answer:
-
Likely Cause: Yes, this is a very common side reaction. The reaction of hydroxylamine with an α,β-unsaturated ketone can produce two regioisomeric isoxazoles: the desired 5-substituted isomer and the undesired 3-substituted isomer. The regiochemical outcome is dictated by which nitrogen or oxygen atom of hydroxylamine attacks which carbonyl-carbon equivalent in the intermediate. This selectivity is heavily influenced by reaction conditions.[11][12]
-
Troubleshooting Protocol & Selectivity Control:
-
pH is Key:
-
Basic Conditions (e.g., KOH, NaOH in EtOH): Generally favor the formation of the 5-substituted isoxazole (your target). Under basic conditions, the initial step is often a Michael (1,4-) addition of hydroxylamine.[13]
-
Acidic/Neutral Conditions (e.g., NaOAc in AcOH/EtOH): Can favor the formation of the 3-substituted isoxazole . Under these conditions, the reaction may proceed through initial attack at the carbonyl carbon (1,2-addition).
-
-
Solvent and Base System: A widely cited method for preparing 5-substituted isoxazoles is refluxing the chalcone and hydroxylamine hydrochloride with a base like potassium hydroxide in ethanol.[10]
-
Characterization: The two regioisomers can be distinguished using 2D NMR techniques (HMBC, NOESY) by looking for correlations between the isoxazole protons and the neighboring aromatic ring protons.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting the final cyclization step.
Summary of Recommended Conditions for Key Steps
| Step | Key Parameter | Recommended Condition | Rationale |
| Chlorination | Selectivity | Use 1.05 eq. SO₂Cl₂ in DCM at 0 °C. | Minimizes over-chlorination and formation of the ortho-isomer. |
| Formylation | Yield | Use 2 eq. hexamine in glycerol/TFA at 150 °C. | Standard Duff reaction conditions, though yield may still be modest.[6][14] |
| Condensation | Side Reactions | Add aldehyde to acetone/NaOH in EtOH at RT. | Minimizes aldehyde self-reaction and favors chalcone formation. |
| Cyclization | Regioselectivity | Use NH₂OH·HCl with KOH in refluxing EtOH. | Basic conditions strongly favor the desired 5-substituted isoxazole product.[10] |
References
- Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem. Accessed January 18, 2026.
- Kashima, C., Konno, Y., Yoshiwara, N., & Tajima, T. (1982). Regioselective synthesis of 3‐hydroxyisoxazoles and 5‐isoxazolones from β‐amino α,β‐unsaturated esters. Journal of Heterocyclic Chemistry, 19(6), 1535–1536.
- Wikipedia. "Duff reaction". Wikipedia. Accessed January 18, 2026.
- SynArchive. "Duff Reaction". SynArchive. Accessed January 18, 2026.
- YouTube. "Duff Reaction Mechanism | Organic Chemistry". YouTube. Accessed January 18, 2026.
- UNI ScholarWorks. "Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes". UNI ScholarWorks. Accessed January 18, 2026.
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4773–4778. Available at: [Link]
- Grokipedia. "Duff reaction". Grokipedia. Accessed January 18, 2026.
- MDPI. "Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors". MDPI. Accessed January 18, 2026.
- Sci-Hub. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones". Sci-Hub. Accessed January 18, 2026.
- Wikipedia. "p-Chlorocresol". Wikipedia. Accessed January 18, 2026.
- Organic Chemistry Portal. "Isoxazole synthesis". Organic Chemistry Portal. Accessed January 18, 2026.
- Hwu, J. R., et al. (1999). A useful, regiospecific synthesis of isoxazoles. The Journal of Organic Chemistry.
- PubMed Central (PMC). "Diazocarbonyl and Related Compounds in the Synthesis of Azoles". NIH. Accessed January 18, 2026.
- PubMed. "Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol". NIH. Accessed January 18, 2026.
- ResearchGate. "(PDF) Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors".
- Beilstein Journals. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides". Beilstein Journals. Accessed January 18, 2026.
- Le, T. N., et al. (2021). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 55(1), 457–467.
- Roberts, R., & Walker, G. H. F. (1967). U.S. Patent No. 3,318,949. Washington, DC: U.S.
- PrepChem.com. "Synthesis of Step 3: 4-Chloro-2-methyl-5-nitro-phenol". PrepChem.com. Accessed January 18, 2026.
- Der Pharma Chemica. "Synthesis and characterization of some novel isoxazoles via chalcone intermediates". Der Pharma Chemica. Accessed January 18, 2026.
- Science topic. "58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS". Science topic. Accessed January 18, 2026.
- Doubtnut. "p-cresol reacts with chloroform in alkaline medium to give the compound A which adds". Doubtnut. Accessed January 18, 2026.
- ResearchGate. "(PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives".
- PubChemLite. "this compound". PubChemLite. Accessed January 18, 2026.
- RSC Publishing. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold". RSC Publishing. Accessed January 18, 2026.
- PubMed Central (PMC). "Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities". NIH. Accessed January 18, 2026.
Sources
- 1. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3318949A - Process for chlorinating ortho-cresol - Google Patents [patents.google.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. synarchive.com [synarchive.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. youtube.com [youtube.com]
- 8. Sci-Hub. Regioselective synthesis of 3‐hydroxyisoxazoles and 5‐isoxazolones from β‐amino α,β‐unsaturated esters / Journal of Heterocyclic Chemistry, 1982 [sci-hub.ru]
- 9. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Sci-Hub: are you are robot? [sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing Synthesis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your synthetic workflows. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.
I. Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound derivatives, offering step-by-step guidance to diagnose and resolve these issues.
Question 1: Why am I experiencing low to no yield of my target this compound derivative?
Low yields in the synthesis of substituted isoxazole-phenols can arise from multiple factors, ranging from suboptimal reaction conditions to reagent instability.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Inefficient Isoxazole Ring Formation: The construction of the isoxazole ring is a critical step. The most common method, 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, is sensitive to various parameters.[2]
-
Troubleshooting Steps:
-
Catalyst Selection: While some reactions proceed without a catalyst, others benefit from their presence. Consider screening Lewis acid catalysts to potentially enhance the reaction rate.[3]
-
Solvent Optimization: The choice of solvent can significantly impact yield. Empirically test a range of solvents with varying polarities, such as ethanol, acetonitrile, or THF.[1][4] In some cases, solvent-free conditions at elevated temperatures have proven effective for isoxazole synthesis.[4]
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In Situ Generation of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization.[3] Generating the nitrile oxide in situ from an aldoxime precursor using a mild oxidant can maintain a low concentration, favoring the desired cycloaddition over dimerization.[3]
-
-
-
Decomposition of Starting Materials or Product: Phenolic compounds can be susceptible to oxidation, and the isoxazole ring can be sensitive to harsh acidic or basic conditions.[5]
-
Troubleshooting Steps:
-
Reaction Temperature: High temperatures can lead to decomposition.[1] If you suspect thermal degradation, try lowering the reaction temperature and extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to find the optimal balance.
-
pH Control: Maintain a neutral or slightly acidic pH during the reaction and workup to prevent decomposition of the isoxazole ring and the phenol moiety.[3]
-
-
-
Poor Quality of Reagents: The purity of starting materials is paramount for a successful synthesis.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the purity of your 4-chloro-5-methylphenol precursor and the reagents used for constructing the isoxazole ring. Impurities can act as inhibitors or lead to unwanted side reactions.[1]
-
Proper Storage: Store reagents under the recommended conditions to prevent degradation over time.
-
-
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the isoxazole formation?
The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted isoxazoles, particularly through 1,3-dipolar cycloaddition.[3] Regioselectivity is governed by a combination of steric and electronic factors of the reacting species.
Strategies to Enhance Regioselectivity:
-
Modification of Reaction Conditions:
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the regiochemical outcome. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).[3]
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst can alter the electronic properties of the reactants and favor the formation of one regioisomer over the other.[3]
-
-
Electronic and Steric Tuning of Reactants:
-
Substituent Effects: The electronic nature of the substituents on both the nitrile oxide and the alkyne plays a crucial role. Electron-donating or electron-withdrawing groups can direct the cycloaddition to favor a specific regioisomer.
-
Steric Hindrance: Bulky substituents can sterically hinder one of the possible orientations of the cycloaddition, leading to higher regioselectivity.
-
Workflow for Optimizing Regioselectivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol Degradation Products
Welcome to the technical support center for the analysis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying, quantifying, and understanding the stability of this molecule. Here, we synthesize field-proven insights with established scientific principles to provide a comprehensive resource for troubleshooting your experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the stability testing and degradation analysis of this compound.
Q1: What are the most probable degradation pathways for this molecule?
A1: Based on its chemical structure, which contains a substituted phenol and an isoxazole ring, the primary degradation pathways are expected to be hydrolysis and oxidation.
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Hydrolytic Degradation: The isoxazole ring is susceptible to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis can lead to the opening of the ring to form a β-dicarbonyl compound or its tautomers.[1][2][3] Basic conditions can also promote ring-opening, potentially leading to different intermediates.[4]
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Oxidative Degradation: The phenol group is prone to oxidation, which can be initiated by exposure to peroxides, atmospheric oxygen, or metal ions.[5] This can lead to the formation of quinone-type structures or further cleavage of the aromatic ring.[6]
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Photodegradation: Phenolic compounds are known to be susceptible to photodegradation, often involving radical-mediated reactions that can lead to polymerization or cleavage of the molecule.[7][8][9] The presence of a chlorine atom may also influence the photolytic pathway.
Q2: Which analytical technique is best suited for a stability-indicating method for this compound?
A2: A stability-indicating method must be able to resolve the parent drug from all potential degradation products. For this purpose, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , particularly when coupled with a Photodiode Array (PDA) detector, is the industry standard.[10]
-
Why RP-HPLC? It offers high resolution for separating compounds with varying polarities, which is expected in a mix of the parent drug and its more polar degradants.
-
Why a PDA Detector? A PDA detector provides spectral information for each peak, which is invaluable for assessing peak purity and for developing a method that can specifically quantify the parent compound even if a degradant co-elutes.[11] For structural elucidation, coupling the HPLC to a Mass Spectrometer (LC-MS) is essential.[11]
Q3: How much degradation should I aim for in a forced degradation study?
A3: The goal of a forced degradation study is to generate a representative sample of degradation products for analytical method development and pathway elucidation.[12][13] A target degradation of 5-20% of the active pharmaceutical ingredient (API) is generally recommended.[5][14]
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Causality: Degrading the API too little may not produce detectable levels of all relevant degradants. Conversely, excessive degradation (>20%) can lead to the formation of secondary and tertiary degradants that may not be relevant to the actual stability of the drug product under normal storage conditions, complicating the analysis.[5]
Q4: I'm observing poor mass balance in my forced degradation study. What are the common causes?
A4: Poor mass balance (where the sum of the assay of the parent drug and the known degradants is significantly less than 100%) can be attributed to several factors:
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Formation of non-chromophoric degradants: Some degradation pathways may yield products that do not absorb UV light at the detection wavelength. Using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside a UV detector can help identify such compounds.[11]
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Formation of volatile degradants: Small molecules formed during degradation may be lost to the headspace and would not be detected by HPLC.
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Precipitation of degradants: Some degradation products may be poorly soluble in the sample diluent and precipitate out of the solution before analysis.
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Adsorption to container surfaces: Both the parent drug and its degradants can adsorb to the walls of glass or plastic vials, especially if they are "sticky" compounds.
Troubleshooting Guides
Guide 1: Troubleshooting Your Stability-Indicating HPLC Method
Problem: Poor peak shape (tailing or fronting) for the parent compound or degradants.
-
Probable Cause 1: Secondary Interactions with Stationary Phase. The phenolic hydroxyl group or basic nitrogen on the isoxazole ring can have unwanted ionic interactions with residual silanols on the silica-based C18 column.
-
Solution:
-
Adjust Mobile Phase pH: Add a buffer to the mobile phase. For this molecule, a low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) will suppress the ionization of residual silanols and the phenolic group, often improving peak shape.[14]
-
Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer active silanol sites. Consider columns specifically designed for polar analytes or for use at a wider pH range.[14]
-
-
-
Probable Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing, or fronting peaks.
-
Solution: Dilute the sample and reinject. If the peak shape improves, overload was the issue. Determine the column's loading capacity and operate below that limit.
-
Problem: Co-elution of the main peak with a degradation product.
-
Probable Cause: Insufficient Chromatographic Resolution. The chosen mobile phase and stationary phase do not provide enough selectivity to separate the two compounds.
-
Solution (Systematic Approach):
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. Methanol and acetonitrile have different selectivities and can significantly alter the elution order and resolution of peaks.
-
Modify Mobile Phase pH: As described above, changing the pH alters the ionization state of the analytes, which can dramatically impact their retention and selectivity on a reverse-phase column.
-
Change Stationary Phase: If modifying the mobile phase is insufficient, try a different column chemistry. For example, a Phenyl-Hexyl or a Polar-Embedded C18 column offers different selectivity compared to a standard C18.[14]
-
Optimize Temperature: Adjusting the column temperature can influence selectivity. A temperature screening (e.g., 25°C, 35°C, 45°C) can reveal an optimal condition for separation.[11]
-
-
Guide 2: Identifying Unknown Peaks by LC-MS
Problem: I have detected several unknown degradation products, but I am struggling to propose structures.
-
Step 1: Accurate Mass Measurement. Use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap to obtain the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This allows you to calculate the elemental formula, which is the first and most critical step in identification.
-
Step 2: Isotope Pattern Analysis. Look for the characteristic chlorine isotope pattern. A compound containing one chlorine atom will have an M+2 peak that is approximately one-third the intensity of the M peak. This is a definitive confirmation that the chlorine atom is retained in the degradant.
-
Step 3: MS/MS Fragmentation Analysis. Isolate the molecular ion of the degradant and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural clues.
-
Expected Fragmentation of the Parent Molecule: The isoxazole ring is known to fragment in specific ways. Common fragmentation pathways include the cleavage of the N-O bond, followed by rearrangements.[15][16] Look for losses corresponding to CO, HCN, or cleavage of the bond between the phenol and isoxazole rings.
-
Interpreting Degradant Fragmentation: Compare the MS/MS spectrum of the degradant to that of the parent drug.
-
If a key fragment from the parent is missing, the modification likely occurred on that part of the molecule.
-
A mass shift in a fragment ion can indicate where a modification (e.g., hydroxylation from oxidation) has occurred.
-
-
-
Step 4: Proposing a Degradation Pathway. Combine the information from all stress conditions. For example, if a specific degradant only appears under oxidative stress and has a mass increase of 16 Da (oxygen), it is likely a hydroxylation product. If another appears only under acidic hydrolysis and corresponds to a ring-opened structure, you can start to build a logical degradation map.[12]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines standard conditions for stress testing. Adjust times and temperatures as needed to achieve the target 5-20% degradation.[5][17]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
For each condition, use a separate vial. Include a control sample (unstressed stock solution diluted to the final concentration).
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. After incubation, cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept alongside.
-
Thermal Degradation: Transfer the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid API in an oven at 80°C for 48 hours. After heating, cool and redissolve in the initial solvent.
3. Sample Analysis:
-
Dilute all stressed samples and the control to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by the stability-indicating HPLC method.
Protocol 2: Generic Stability-Indicating RP-HPLC Method
This serves as a starting point for method development. Optimization will be required.
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard workhorse column for reverse-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to improve peak shape for the phenolic group.[14] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient is a good starting point to elute all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times.[11] |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |
| Detector | PDA/DAD | Set wavelength to λmax of the parent compound; monitor peak purity across the spectrum. |
References
- Degradation of Phenolic Compounds Through Uv and Visible- Light-Driven Photocatalysis.IntechOpen.
- Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent.MDPI.
-
Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. PubMed. Available at: [Link]
-
Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. PubMed. Available at: [Link]
-
Photocatalytic Degradation of Some Phenolic Compounds Present in Olive Mill Wastewater. ResearchGate. Available at: [Link]
-
Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. MDPI. Available at: [Link]
-
3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Available at: [Link]
-
IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate. Available at: [Link]
-
Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. The Journal of Organic Chemistry. Available at: [Link]
-
Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. Available at: [Link]
-
Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. Available at: [Link]
-
Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. ResearchGate. Available at: [Link]
-
Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution. Semantic Scholar. Available at: [Link]
-
Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description. PubMed. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
4-Chloro-2-methylphenol. PubChem. Available at: [Link]
-
Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts. PMC. Available at: [Link]
-
Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. ResearchGate. Available at: [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. Semantic Scholar. Available at: [Link]
-
OSHA Method 32: Phenol and Cresol. OSHA. Available at: [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Available at: [Link]
-
A Systematic Approach to Stability-Indicating HPLC Method Development. Prague University of Chemistry and Technology. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]
-
Degradation of the biocide 4-chloro-3,5-dimethylphenol in aqueous medium with ozone in combination with ultraviolet irradiation: Operating conditions influence and mechanism. ResearchGate. Available at: [Link]
-
Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. PubMed. Available at: [Link]
-
Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. MDPI. Available at: [Link]
-
Enhanced degradation and mineralization of 4-chloro-3-methyl phenol by Zn-CNTs/O3 system. PubMed. Available at: [Link]
-
Degradation of 4-chloro-2-methylphenol in aqueous solution by electro-Fenton and photoelectro-Fenton processes. Semantic Scholar. Available at: [Link]
Sources
- 1. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution. | Semantic Scholar [semanticscholar.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ajrconline.org [ajrconline.org]
- 14. web.vscht.cz [web.vscht.cz]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
Technical Support Center: Purification of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Welcome to the technical support center for "4-Chloro-2-(5-isoxazolyl)-5-methylphenol." This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Achieving high purity is critical for reliable downstream applications, from biological screening to structural analysis. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common high-level questions regarding the purification and handling of this compound.
Q1: What are the most likely impurities in my crude preparation of this compound?
A: The impurity profile largely depends on the synthetic route, but typically falls into three categories:
-
Unreacted Starting Materials: Residual precursors from the synthesis, such as the corresponding chalcone and hydroxylamine hydrochloride, are common.[1]
-
Reaction Byproducts: The formation of the isoxazole ring can sometimes lead to regioisomers (e.g., the 3-isoxazolyl analogue), which can be particularly challenging to separate due to their similar polarities.[2]
-
Degradation Products: As a phenol, the target compound is susceptible to oxidation, especially when exposed to air, light, or trace metals. This leads to the formation of highly colored quinone-type impurities, which are often responsible for a pink or brown discoloration of the sample.[3]
Q2: My purified, solid sample of this compound is turning pink/brown over time. What is causing this and how can I prevent it?
A: This discoloration is a classic sign of phenol oxidation.[3][4] The phenolic hydroxyl group is easily oxidized to a quinone or related structures, which are highly conjugated and thus colored. This process is often accelerated by exposure to atmospheric oxygen and light.
Prevention Strategies:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber vials or store containers in the dark to prevent photo-oxidation.
-
Solvent Degassing: If storing in solution, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.[3]
-
Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow the rate of oxidation.
Q3: What are the recommended analytical techniques to accurately assess the purity of my final product?
A: A multi-technique approach is essential for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method (e.g., using a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a small amount of acid like TFA or formic acid) is typically effective for resolving the target compound from its impurities.[5][6]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of reaction progress and for screening solvent systems for column chromatography.[2]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure of the desired product and can help identify and quantify impurities if their structures are known and they are present in sufficient concentration (>1%).
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
-
Melting Point Analysis: A sharp, narrow melting point range is a good indicator of high purity for a crystalline solid.
Section 2: Troubleshooting Guide - Common Purification Problems & Solutions
This guide addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Q1: I am having trouble purifying my crude isoxazole product by column chromatography. The impurities are co-eluting with my product. What can I do?
A: This is a frequent challenge, especially when dealing with regioisomers or byproducts of similar polarity.[2][3] Here is a systematic approach to troubleshoot this issue:
-
Extensive TLC Solvent Screening: Before committing to a column, invest time in screening a wide range of solvent systems with TLC.[3] Don't just vary the ratio of a single system (e.g., Hexane/Ethyl Acetate). Try different solvent families that offer alternative selectivities, such as Dichloromethane/Methanol or Toluene/Acetone.[3]
-
Add a Modifier: Phenols often "tail" on silica gel due to interactions between the acidic hydroxyl group and silanols on the stationary phase. Adding a small amount of acetic acid (e.g., 0.5%) to your mobile phase can suppress this interaction and lead to sharper peaks and better separation.[3]
-
Switch the Stationary Phase: If silica gel fails, consider alternative stationary phases. Alumina can sometimes offer different selectivity. For very challenging separations, reverse-phase chromatography is the ideal solution.[3] In reverse-phase, your polar phenol will elute earlier with polar solvents (like water/methanol), while non-polar impurities are retained more strongly.[3]
Q2: My product is a solid, but my attempt at recrystallization resulted in a very low yield. How can I improve recovery?
A: Low recovery is a common recrystallization problem, often stemming from using an excessive amount of solvent.[3][5]
-
Cause & Mechanism: The goal of recrystallization is to create a supersaturated solution upon cooling, from which the desired compound crystallizes while impurities remain in the "mother liquor".[7] If too much solvent is used, the solution never becomes sufficiently supersaturated upon cooling, and a significant portion of your product remains dissolved.[5]
-
Step-by-Step Solution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions, heating the mixture to the solvent's boiling point after each addition, until the solid just dissolves. The key is to use the minimum amount of hot solvent.[8]
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and minimize the product's solubility in the solvent.[3]
-
Q3: During recrystallization, my compound separated as an oil instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when impurities depress the melting point of the mixture below the solution temperature.
-
Immediate Actions:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Vigorous scratching of the inside of the flask with a glass rod at the solution's surface can sometimes induce crystallization.
-
-
If Oiling Persists:
-
Change the Solvent: The chosen solvent may be unsuitable. Test different solvents or solvent pairs.[8] A good solvent pair consists of one solvent in which the compound is highly soluble and another in which it is poorly soluble.[8]
-
Purify Further Before Crystallization: The crude material may be too impure. A preliminary purification by column chromatography to remove the impurities causing the melting point depression may be necessary before attempting recrystallization again.
-
Q4: How can I effectively separate regioisomers of this compound?
A: Separating regioisomers is one of the most significant challenges in organic synthesis because they often have nearly identical polarities.[3]
-
High-Resolution Chromatography: Standard flash chromatography may not be sufficient. Preparative HPLC (prep-HPLC), particularly with a reverse-phase column, offers much higher resolving power and is often the most effective method for this difficult separation.[3]
-
Fractional Crystallization: This technique exploits subtle differences in the solubility of isomers.[3] It involves a series of sequential crystallization steps and can be effective if the isomers have different crystal packing energies, but it is often labor-intensive.
-
Chemical Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that has a different polarity and is easier to separate.[2] After separation, the protecting or derivatizing group is removed to yield the pure isomer. This is a more involved, multi-step approach and is typically a last resort.
Section 3: Standard Operating Protocols
These protocols provide detailed, step-by-step methodologies for the most common purification techniques.
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of 100 mg to 5 g of crude material.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities. If tailing is observed, add 0.5% acetic acid to the eluent.[3]
-
-
Column Packing:
-
Select an appropriately sized column.
-
Add a small plug of glass wool and a thin layer of sand to the bottom.
-
Prepare a slurry of silica gel in your starting eluent (the most non-polar mixture you will use).
-
Pour the slurry into the column, tapping gently to ensure even packing, and allow the silica to settle. Add another layer of sand on top of the silica bed.[3]
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent (like Dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This method generally provides better resolution than loading the sample as a liquid.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure (air or nitrogen) to begin elution.
-
Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is effective when the target compound is a solid and constitutes the major component of the crude mixture.
-
Solvent Selection:
-
Place a few milligrams of the crude solid into several small test tubes.
-
Add different solvents dropwise to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that show poor solubility. An ideal solvent will dissolve the compound completely when hot but show low solubility when cold.[7] Common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures like ethanol/water.[8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent portion-wise, heating to reflux, until the solid is completely dissolved. Use the minimum amount of solvent necessary.[8]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[3]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
-
Section 4: Visual Workflows & Decision Trees
Diagram 1: General Purification Strategy
Caption: A decision workflow for selecting a primary purification method.
Diagram 2: Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.[3]
Section 5: Data Tables
Table 1: Troubleshooting Summary for Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) | Citation |
| Tailing of Phenol Peak | Acidic phenol interacting with silica gel surface. | Add 0.5% acetic acid to the mobile phase. | [3] |
| Poor Separation | Compound and impurity have similar polarities. | Screen a wider range of solvent systems (e.g., Toluene/Acetone); switch to reverse-phase HPLC for difficult cases. | [2][3] |
| Cracked/Channeled Column | Improper packing of the silica gel slurry. | Repack the column, ensuring the slurry is homogeneous and allowed to settle evenly. | |
| Low Recovery | Compound is too polar and is sticking to the silica. | Increase the polarity of the mobile phase (e.g., higher percentage of methanol); consider reverse-phase chromatography. | [3] |
Table 2: Common Solvents & Solvent Pairs for Recrystallization
| Solvent/Pair | Characteristics & Typical Use | Citation |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water until cloudy, then cool. | [8] |
| Ethyl Acetate/Hexane | Excellent for a wide range of polarities. Dissolve in hot ethyl acetate, add hexane until cloudy. | [8] |
| Isopropanol | A good single solvent for many phenolic compounds. | |
| Toluene | Useful for less polar compounds, often yielding high-quality crystals upon slow cooling. | |
| Acetone/Water | Versatile pair, but acetone's low boiling point requires careful handling. | [8] |
References
- Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
- Benchchem. Purification of Crude Phenol, 4-(2-(2-methoxy-4-(2-(4- nitrophenyl)diazenyl.
- Benchchem. Technical Support Center: Purification of Polysubstituted Phenols.
- Huang, H. et al. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH.
- MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Ribeiro, B. D. et al. Preferential crystallization for the purification of similar hydrophobic polyphenols. PMC.
- FLORE. Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.
- University of Rochester, Department of Chemistry. How To: Purify by Crystallization.
- SOP: CRYSTALLIZATION.
- Hach. Determination of Phenol.
- Reddit. How to dry and purify Phenol.
- Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- Google Patents. Crystal formation of phenol derivatives and preparation method thereof.
- Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography?
- MDPI. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations.
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Welcome to the dedicated technical support center for the synthesis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. As your Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters of this synthesis, enabling you to anticipate and overcome challenges.
Introduction to the Synthesis
The synthesis of this compound, a substituted phenolic isoxazole, presents a unique set of challenges and opportunities for process optimization. The core of the synthetic strategy detailed here involves a classical approach to isoxazole formation: the condensation of a β-diketone with hydroxylamine. This method is widely applicable and offers a solid foundation for scaling up production.[1][2][3] This guide will walk you through a plausible and robust synthetic route, highlighting key considerations and potential pitfalls at each stage.
Our proposed synthetic pathway begins with the readily available starting material, 4-chloro-3-methylphenol, and proceeds through the synthesis of a key β-diketone intermediate, followed by cyclization to form the desired isoxazole ring.
Proposed Synthetic Pathway
The overall synthesis can be broken down into two key stages:
-
Synthesis of the β-Diketone Intermediate: Acylation of 4-chloro-3-methylphenol to introduce the β-diketone moiety.
-
Isoxazole Ring Formation: Cyclization of the β-diketone with hydroxylamine to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in the β-Diketone Synthesis Step
Question: I am experiencing a low yield during the synthesis of the 1-(5-Chloro-2-hydroxy-4-methylphenyl)butane-1,3-dione intermediate. What are the likely causes and how can I improve the yield?
Answer: Low yields in the formation of the β-diketone intermediate can often be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[4]
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Reaction | The acylation reaction may not have gone to completion. This can be due to suboptimal reaction temperature, insufficient reaction time, or inefficient mixing.[4] | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. - Optimize Temperature: Gradually increase the reaction temperature in small increments to find the optimal balance between reaction rate and side product formation. - Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be necessary. |
| Side Reactions | The phenolic starting material can undergo side reactions, such as O-acylation if the hydroxyl group is not adequately protected. | - Protecting Group Strategy: Consider protecting the phenolic hydroxyl group before the acylation step. Common protecting groups for phenols include acetyl or benzyl ethers. The choice of protecting group will depend on the subsequent reaction conditions. |
| Reagent Purity | Impurities in the starting materials or solvents can inhibit the reaction or lead to the formation of byproducts. | - Verify Reagent Quality: Use reagents of high purity. Ensure that solvents are anhydrous, as moisture can quench the reagents. |
| Base Selection | The choice and stoichiometry of the base used in the acylation are critical. An inappropriate base or incorrect amount can lead to incomplete deprotonation or side reactions. | - Screen Different Bases: Experiment with different bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium carbonate (K2CO3) to find the most effective one for your specific substrate. |
Problem 2: Formation of Impurities During Isoxazole Cyclization
Question: During the cyclization of the β-diketone with hydroxylamine, I am observing the formation of significant impurities, making purification difficult. What are these impurities and how can I minimize them?
Answer: The formation of impurities during isoxazole synthesis is a common challenge. The most likely byproducts are regioisomers and furoxans, which are dimers of the nitrile oxide intermediate that can form under certain conditions.[5]
| Potential Cause | Explanation | Recommended Solution(s) |
| Regioisomer Formation | If the β-diketone is unsymmetrical, it can react with hydroxylamine to form two different regioisomers of the isoxazole. The regioselectivity is influenced by the steric and electronic properties of the substituents on the β-diketone.[5] | - Control Reaction pH: The pH of the reaction mixture can significantly influence the regioselectivity. Acidic conditions often favor the formation of one isomer over the other.[5] - Modify Reaction Temperature: Temperature can also affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio. |
| Furoxan Formation | Furoxans are common byproducts in isoxazole syntheses that proceed via a nitrile oxide intermediate. They arise from the dimerization of the nitrile oxide.[5] | - In Situ Generation of Nitrile Oxide: If your synthesis involves the in-situ generation of a nitrile oxide, ensure that the β-diketone is present in the reaction mixture to trap the nitrile oxide as it is formed. Slow addition of the nitrile oxide precursor can also minimize dimerization.[5] |
| Product Decomposition | The newly formed isoxazole ring can be sensitive to the reaction or workup conditions and may decompose. The N-O bond in the isoxazole ring is relatively weak and can be cleaved under strongly basic or reductive conditions.[5] | - Mild Workup Conditions: Use a mild workup procedure. Avoid strongly acidic or basic conditions during extraction and purification. - Monitor Reaction Carefully: Follow the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to product degradation.[4] |
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify the final product, this compound. Standard column chromatography is not giving me a clean separation. What are some alternative purification strategies?
Answer: The purification of substituted phenols and isoxazole derivatives can be challenging due to their polarity and potential for co-elution with impurities.[5][6]
| Purification Strategy | Description | Tips for Success |
| Column Chromatography Optimization | Standard silica gel chromatography is the most common method. However, the choice of solvent system is crucial for achieving good separation.[5] | - Systematic Solvent Screening: Use TLC to screen a wide range of solvent systems with varying polarities. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. - Solvent Modifiers: The addition of a small amount of a third solvent, such as methanol or triethylamine, can sometimes improve separation. |
| Crystallization | If the product is a solid, crystallization can be a highly effective purification method. | - Solvent Selection: The key is to find a solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. - Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. |
| Preparative HPLC | For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution. | - Column and Mobile Phase Selection: Choose a column and mobile phase that provide good separation on an analytical scale before scaling up to a preparative column. |
| Acid-Base Extraction | Since the final product is a phenol, it is acidic and can be manipulated through acid-base extraction to remove non-acidic impurities. | - Procedure: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium hydroxide solution). The phenolic product will move into the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified to precipitate the purified phenol, which can then be extracted back into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the isoxazole ring formation from a β-diketone and hydroxylamine?
A1: The reaction proceeds through a condensation reaction. The hydroxylamine first attacks one of the carbonyl groups of the β-diketone to form an oxime intermediate. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the second carbonyl group, leading to a heterocyclic intermediate. Dehydration of this intermediate then yields the stable aromatic isoxazole ring.[1][3]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several safety precautions are crucial for this synthesis:
-
Hydroxylamine Hydrochloride: This reagent is corrosive and can cause skin and eye irritation. It is also a suspected carcinogen.[7][8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9]
-
Solvents: Many organic solvents used in this synthesis are flammable and can be harmful if inhaled or absorbed through the skin. Work in a fume hood and away from ignition sources.
-
Sodium Hypochlorite (if used for in-situ nitrile oxide generation): This is a corrosive and oxidizing agent. It can release toxic chlorine gas if mixed with acids.[10] Handle with care and ensure proper ventilation.[10]
Q3: How can I confirm the identity and purity of the final product?
A3: A combination of analytical techniques should be used to confirm the structure and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the molecular structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the phenolic -OH group and the C=N bond of the isoxazole ring.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
Q4: Can this synthesis be performed under green chemistry principles?
A4: Yes, there are several strategies to make this synthesis more environmentally friendly. The use of water as a solvent for the cyclization step has been reported for similar isoxazole syntheses and can be a greener alternative to organic solvents.[1][3] Additionally, exploring catalyst-free or organocatalyzed reactions can reduce the reliance on potentially toxic metal catalysts.[11] Ultrasound-assisted synthesis has also been shown to be an effective and green method for preparing isoxazole derivatives, often leading to shorter reaction times and higher yields.[12]
Q5: What are the critical process parameters to control when scaling up this synthesis?
A5: When scaling up, the following parameters are critical to monitor and control:
-
Temperature Control: Exothermic reactions can become difficult to control on a larger scale. Ensure adequate cooling capacity and monitor the internal reaction temperature closely.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. The type and speed of the stirrer may need to be adjusted for larger reaction vessels.[4]
-
Reagent Addition Rate: For reactions involving highly reactive reagents, a controlled addition rate is essential to prevent temperature spikes and the formation of byproducts.
-
Workup and Purification: The workup and purification procedures may need to be adapted for larger quantities. For example, liquid-liquid extractions can be more challenging on a large scale, and alternative methods like crystallization may be more practical for purification.
Experimental Protocols
Protocol 1: Synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)butane-1,3-dione (β-Diketone Intermediate)
Note: This is a generalized protocol and may require optimization.
-
Protection of Phenol (Optional but Recommended):
-
To a solution of 4-chloro-3-methylphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetone), add a base (e.g., triethylamine or potassium carbonate, 1.2 equivalents).
-
Cool the mixture to 0 °C and add a protecting group reagent (e.g., acetyl chloride or benzyl bromide, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the protected phenol by column chromatography or distillation.
-
-
Acylation to Form the β-Diketone:
-
To a solution of the protected 4-chloro-3-methylphenol (1 equivalent) in an anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., sodium hydride, 2.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add an acylating agent (e.g., ethyl acetoacetate, 1.5 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir until completion (monitor by TLC).
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
-
-
Deprotection (if applicable):
-
Deprotect the phenolic hydroxyl group using standard conditions appropriate for the chosen protecting group (e.g., acid or base hydrolysis for an acetyl group, or catalytic hydrogenation for a benzyl group).
-
Purify the deprotected β-diketone to obtain the desired intermediate.
-
Protocol 2: Synthesis of this compound (Final Product)
-
Cyclization Reaction:
-
To a solution of 1-(5-Chloro-2-hydroxy-4-methylphenyl)butane-1,3-dione (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add hydroxylamine hydrochloride (1.2 equivalents).
-
Add a base (e.g., sodium acetate or pyridine, 1.5 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or crystallization to obtain this compound.
-
Visualizing the Troubleshooting Process
Caption: A general workflow for troubleshooting common synthesis problems.
References
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Molecules. Retrieved from [Link]
-
Lee, Y.-S., Park, S. M., & Kim, B. H. (2015). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. Medicinal Chemistry Research, 24(5), 2147–2153. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Retrieved from [Link]
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025). International Journal of Molecular Sciences. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules. Retrieved from [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Molecules. Retrieved from [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). Journal of the Korean Chemical Society. [Link]
-
Challenges associated with isoxazole directed C−H activation. (2022). ResearchGate. Retrieved from [Link]
-
Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. (2007). PubMed. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]
- Purification of impure phenols by distillation with an organic solvent. (1965). Google Patents.
-
Hydroxylamine hydrochloride. (n.d.). Szabo-Scandic. Retrieved from [Link]
-
Synthesis of Step 3: 4-Chloro-2-methyl-5-nitro-phenol. (n.d.). PrepChem.com. Retrieved from [Link]
- Purification of phenol. (1956). Google Patents.
-
Sodium Hypochlorite Safe Handling Guideline. (2013). SLAC National Accelerator Laboratory. Retrieved from [Link]
-
Safety data sheet - Hydroxylamine Hydrochloride. (2024). CPAChem. Retrieved from [Link]
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Interpreting complex NMR spectra of "4-Chloro-2-(5-isoxazolyl)-5-methylphenol"
Technical Support Center: Interpreting Complex NMR Spectra
Guide Topic: 4-Chloro-2-(5-isoxazolyl)-5-methylphenol Prepared by: Senior Application Scientist, Gemini Division Audience: Researchers, scientists, and drug development professionals
Introduction
Welcome to the technical support guide for the NMR analysis of this compound. This molecule, while seemingly straightforward, presents several common yet challenging hurdles in spectral interpretation due to the interplay of its phenolic, aromatic, and heterocyclic moieties. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your analysis. Our goal is to transform ambiguity into certainty.
Molecular Structure and Proton Labeling
A clear labeling system is critical for unambiguous discussion. Throughout this guide, we will use the following numbering convention for the protons of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I've just run a standard ¹H NMR. How do I approach the initial signal assignment?
Answer: A standard ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity. A logical first pass involves grouping signals by their expected characteristics.
Causality: The chemical environment, specifically the electron density around a proton, dictates its resonance frequency (chemical shift). Electron-withdrawing groups (like -Cl, isoxazole) "deshield" protons, shifting them downfield (higher ppm), while electron-donating groups (-OH, -CH₃) "shield" them, moving them upfield (lower ppm).
Predicted ¹H NMR Data Summary
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| -CH₃ | ~2.2 - 2.5 | Singlet (s) | 3H | Located in the typical benzylic methyl region. |
| -OH | 4.5 - 9.0 (highly variable) | Broad Singlet (br s) | 1H | Highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2] Its position can vary significantly.[3] |
| H-6 | ~6.8 - 7.2 | Singlet (s) or narrow Doublet (d) | 1H | Ortho to the electron-donating -OH and meta to the -CH₃. May show very small long-range coupling to H-3. |
| H-3 | ~7.2 - 7.5 | Singlet (s) or narrow Doublet (d) | 1H | Ortho to the electron-withdrawing isoxazole and meta to the -Cl. Expected to be further downfield than H-6. |
| H-4' | ~6.4 - 6.8 | Doublet (d) | 1H | On the electron-rich isoxazole ring. Coupled to H-3'. The chemical shifts for isoxazole protons can vary, but H-4' is typically upfield of H-3'.[4] |
| H-3' | ~8.3 - 8.6 | Doublet (d) | 1H | Adjacent to the electronegative nitrogen in the isoxazole ring, causing significant deshielding.[4] Coupled to H-4'. |
Initial Interpretation Workflow:
-
Identify the "easy" signals: Locate the sharp singlet integrating to 3H (~2.3 ppm) for the -CH₃ group.
-
Locate the heterocyclic protons: Look for two doublets in distinct regions. One should be far downfield (~8.5 ppm, H-3' ) and one significantly upfield (~6.5 ppm, H-4' ). Their coupling constants (³J) should be identical and relatively small (~1.7-3.0 Hz), which is characteristic for isoxazoles.
-
Find the aromatic phenol protons: Search for two signals, likely singlets or very narrowly split doublets, each integrating to 1H, in the 6.8-7.5 ppm region. Tentatively assign the more downfield signal as H-3 and the upfield one as H-6 .
-
Pinpoint the hydroxyl proton: The remaining signal, often broad and with variable integration, is the -OH proton.[3] Its location can overlap with the aromatic region.
FAQ 2: The hydroxyl (-OH) signal is broad and I can't find it, or its integration is inaccurate. How do I confirm its identity?
Answer: This is the most common issue with phenols and alcohols. The broadness is due to rapid chemical exchange with trace amounts of water or other exchangeable protons in the sample, and its chemical shift is highly sensitive to hydrogen bonding.[1][2][5] The definitive method for identifying an -OH (or -NH) proton is a Deuterium Oxide (D₂O) shake experiment.
Causality: Deuterium (D) is NMR-inactive in a ¹H experiment. When you add D₂O to your sample, the labile acidic proton of the phenol group rapidly exchanges with deuterium from the water.[6][7]
R-OH + D₂O ⇌ R-OD + HOD
This exchange replaces the proton with a deuterium, causing the original -OH signal to disappear from the ¹H spectrum.[8]
Experimental Protocol: D₂O Shake
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample in its deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of D₂O directly to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 10-20 seconds to ensure mixing. You may see an emulsion or a separate layer, which is acceptable.[6]
-
Re-acquire Spectrum: Place the tube back in the spectrometer (no need to re-shim unless the lock signal is severely degraded) and acquire a second ¹H NMR spectrum.
-
Compare Spectra: The peak corresponding to the -OH proton in the original spectrum will have vanished or significantly diminished in the second spectrum.[3][9] This provides unequivocal proof of its identity.
FAQ 3: I can't definitively distinguish H-3 from H-6 on the phenol ring. What's the best approach?
Answer: While predictions based on substituent effects are a good start, they are not definitive proof. The most reliable method to distinguish between these two protons is to use a 2D NMR technique that reveals through-space proximity, such as NOESY (Nuclear Overhauser Effect Spectroscopy).
Causality: The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating one proton with radiofrequency energy can affect the intensity of signals from other protons that are physically close in space (typically < 5 Å), regardless of whether they are coupled through bonds.
Experimental Workflow: Using NOESY for Assignment
-
Identify Key Protons: In your ¹H spectrum, clearly identify the signals for the -CH₃ group and the H-4' proton of the isoxazole ring.
-
Acquire NOESY Spectrum: Run a standard 2D NOESY experiment.
-
Analyze Cross-Peaks:
-
Look for a cross-peak connecting the -CH₃ proton resonance with one of the two aromatic singlets. The aromatic proton that shows this correlation is H-6 , as they are spatially adjacent.
-
Concurrently, look for a cross-peak between the H-4' isoxazole proton and the other aromatic singlet. This proton must be H-3 .
-
FAQ 4: How can I confirm the entire molecular framework and connectivity, including the link between the two rings?
Answer: To build a complete, unambiguous picture of the molecular skeleton, you need to establish long-range (2- and 3-bond) correlations between protons and carbons. The premier experiment for this is the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.[10][11][12]
Causality: HMBC is a 2D experiment that detects correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[13] It is exceptionally powerful for connecting molecular fragments across quaternary (non-protonated) carbons.[12]
Key HMBC Correlations for Structural Confirmation:
The diagram below illustrates the most critical HMBC correlations that will piece together the structure of this compound.
Analysis Protocol:
-
Acquire 2D Spectra: Run a standard suite of 2D experiments: HSQC (or HMQC) to identify one-bond H-C connections, and HMBC.[14][15]
-
Confirm Intra-Ring Connectivity:
-
Phenol Ring: Observe correlations from the -CH₃ protons to carbons C4, C5, and C6. Observe correlations from H-6 to C2, C4, and C5, and from H-3 to C1, C2, C4, and C5. These will confirm the substitution pattern on the phenol ring.
-
Isoxazole Ring: Observe correlations from H-4' to C3' and the quaternary C5'.
-
-
Identify the Critical Inter-Ring Link: The most important correlations are those that bridge the two ring systems. You must observe:
-
A correlation from H-3 (on the phenol ring) to C5' (the quaternary carbon of the isoxazole ring).
-
A correlation from H-4' (on the isoxazole ring) to C2 (the quaternary carbon of the phenol ring).
These two cross-peaks unequivocally prove that the isoxazole ring is attached at its C5' position to the C2 position of the phenol ring.
-
References
-
Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865–877. Available at: [Link]
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Glenn Facey. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Available at: [Link]
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Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1973). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 46(10), 3290-3290. Available at: [Link]
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Wasylishen, R. E., & Schaefer, T. (1975). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry, 53(20), 3081-3085. Available at: [Link]
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Chem LibreTexts. (2022). HMBC: Significance and symbolism. Available at: [Link]
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Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877. Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. Available at: [Link]
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Schaefer, T., & Rowbotham, J. B. (1976). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 54(16), 2228-2234. Available at: [Link]
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Martin, G. E., Hilton, B. D., & Blinov, K. A. (2013). HMBC-1,n-ADEQUATE spectra calculated from HMBC and 1,n-ADEQUATE spectra. Magnetic Resonance in Chemistry, 51(6), 350-353. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]
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CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available at: [Link]
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Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877. Available at: [Link]
-
Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(12), 777-789. Available at: [Link]
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Exarchou, V., et al. (2006). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 11(1), 33-57. Available at: [Link]
-
Khan, A. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. Available at: [Link]
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Krishna, N. R., & Talluri, S. (2008). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Journal of the American Society for Mass Spectrometry, 19(10), 1435-1445. Available at: [Link]
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Exarchou, V., et al. (2013). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(41), 7176-7185. Available at: [Link]
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Abraham, R. J., et al. (2002). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
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OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Available at: [Link]
-
Wehrens, M., et al. (2020). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Metabolites, 10(4), 144. Available at: [Link]
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Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]
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Baumstark, A. L., et al. (1995). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Heterocyclic Communications, 1(4), 319-322. Available at: [Link]
-
Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(11), 771-780. Available at: [Link]
-
Wesleyan University. (2023). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
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Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry, 69, 88-97. Available at: [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry%3A_A_%22 Sophomore-Level%22_Textbook_by_Paul_R.Young/14%3A_Nuclear_Magnetic_Resonance_Spectroscopy/14.12%3A_Coupling_Constants_Identify_Coupled_Protons]([Link] Sophomore-Level%22_Textbook_by_Paul_R._Young/14%3A_Nuclear_Magnetic_Resonance_Spectroscopy/14.12%3A_Coupling_Constants_Identify_Coupled_Protons)
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National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Database. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of Chlorothymol and the Uncharacterized Phenolic Compound 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Chlorothymol, a well-documented antimicrobial agent, and establishes a comprehensive experimental framework for evaluating the potential antimicrobial activity of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol, a structurally related compound for which no public antimicrobial data currently exists. By presenting the known properties of Chlorothymol alongside a rigorous methodology for a head-to-head comparison, this document serves as a practical tool for researchers seeking to characterize novel antimicrobial candidates.
Section 1: Profiling the Known Antimicrobial: Chlorothymol
Chlorothymol, chemically known as 4-chloro-2-isopropyl-5-methylphenol, is a chlorinated derivative of the natural monoterpenoid phenol, thymol. The addition of a chlorine atom to the thymol structure significantly enhances its antimicrobial potency.[1] It is recognized for its broad-spectrum activity and has been investigated for applications ranging from topical antiseptics to a potential lead compound in anti-MRSA therapeutics.[2][3]
Mechanism of Action and Antimicrobial Spectrum
Like other phenolic compounds, Chlorothymol's primary mechanism of action involves the disruption of microbial cell membrane integrity. This leads to the leakage of intracellular components and ultimately, cell death.[4] Its lipophilic nature facilitates its entry into the bacterial cell membrane.
Beyond simple membrane disruption, Chlorothymol has demonstrated specific activities that contribute to its efficacy, particularly against resistant pathogens:
-
Anti-Biofilm Activity: It has been shown to inhibit the formation of Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms and shows potency against mature MRSA biofilms.[2]
-
Inhibition of Virulence Factors: Studies have indicated that Chlorothymol can inhibit staphyloxanthin production, a key virulence factor in S. aureus.[2][3]
-
Synergistic Effects: Chlorothymol exhibits synergistic antimicrobial activity with conventional antibiotics like oxacillin against highly resistant S. aureus clinical isolates.[2][3]
-
Redox System Perturbation: In the context of antiplasmodial activity, 4-chlorothymol has been found to increase reactive oxygen species (ROS) and perturb the redox balance within the pathogen.[5]
Its spectrum includes both Gram-positive and Gram-negative bacteria, with particularly notable activity against resilient pathogens like MRSA.[1][2]
Quantitative Antimicrobial Data
The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[6][7] The table below summarizes available MIC data for Chlorothymol against key pathogens.
| Microorganism | Common Abbreviation | MIC of Chlorothymol (µg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus | MRSA | 32 | [2] |
| Staphylococcus aureus | S. aureus | 125 - 250 | [8] |
| Escherichia coli | E. coli | Not specified, but active | [9] |
Note: MIC values can vary based on the specific strain and testing methodology.
Section 2: Profiling the Unknown: this compound
This compound is a distinct chemical entity with the molecular formula C₁₀H₈ClNO₂.[10][11]
-
CAS Number: 213690-32-5[11]
-
Molecular Weight: 209.63 g/mol [11]
-
Chemical Structure: It shares the chlorinated methylphenol backbone with Chlorothymol but features an isoxazole ring instead of an isopropyl group.
As of the date of this guide, there is no publicly available scientific literature detailing the antimicrobial activity of this compound. However, its structural features provide a rationale for investigation. The presence of the halogenated phenol moiety is a well-established pharmacophore for antimicrobial activity. Furthermore, isoxazole derivatives are known to possess a wide range of biological activities, including antimicrobial properties. This structural combination makes this compound a rational candidate for antimicrobial screening.
Section 3: Experimental Guide for Comparative Antimicrobial Evaluation
To objectively compare the antimicrobial performance of Chlorothymol and this compound, a standardized, multi-faceted approach is required. The following protocols are designed to provide a comprehensive profile of each compound's activity.
Workflow for Comparative Evaluation
The overall experimental workflow is designed to move from initial screening of inhibitory activity to a more detailed characterization of bactericidal and anti-biofilm effects.
Caption: Experimental workflow for antimicrobial compound comparison.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[7]
Materials:
-
Chlorothymol and this compound
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each compound in DMSO.
-
Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a gradient of compound concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing MHB and bacteria, but no compound.
-
Negative Control: Wells containing MHB only.
-
Solvent Control: Wells containing MHB, bacteria, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that shows no visible turbidity (bacterial growth).[6][12] This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction) on the agar plate.
Data Presentation and Interpretation
The results from these experiments should be summarized in a clear, comparative table.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Chlorothymol (Reference) | S. aureus | |||
| E. coli | ||||
| This compound | S. aureus | |||
| E. coli |
Interpreting the MBC/MIC Ratio:
-
≤ 4: The compound is considered bactericidal .
-
> 4: The compound is considered bacteriostatic .
This ratio is a critical parameter in drug development, indicating whether the agent actively kills bacteria or merely inhibits their growth.
Caption: Decision logic based on the MBC/MIC ratio.
Section 4: Conclusion
Chlorothymol stands as a potent antimicrobial agent with well-documented efficacy against a range of pathogens, including clinically significant resistant strains like MRSA.[2][13] Its mechanisms, which include membrane disruption and anti-biofilm activity, make it a valuable benchmark compound.
In contrast, this compound remains a scientific unknown in the public domain. While its chemical structure suggests potential antimicrobial activity, this can only be confirmed through rigorous experimental evaluation. The protocols outlined in this guide provide a clear and standardized pathway for researchers to directly compare the efficacy of this novel compound against Chlorothymol. By determining and comparing key metrics such as MIC, MBC, and anti-biofilm properties, the scientific community can accurately assess the potential of this compound as a new antimicrobial agent.
References
- Chlorothymol vs thymol antimicrobial efficacy comparative study. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ-8dXnjU15uP1MRUGd69HLAkSNBCQexbmGBVodtIwpaeTbYr1fYfo3taHk9JY9c11AFdeG-6pVz0WrBjTpA9npJJ2awJ1R3Y4chiIGDmqe6TD8YxH5b5a9qC3oWw8wA4NEv-jtrZpkO0JfhPe8Ny5fZgr0s6ZVCXRVnTLrDCh20mM55mVaEJ__4D2y5v0JNTyc8EhEjAIN2fCTg==]
- A multiorganism pipeline for antiseizure drug discovery: Identification of chlorothymol as a novel γ-aminobutyric acidergic anticonvulsant. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32797628/]
- 4-Chlorothymol Exerts Antiplasmodial Activity Impeding Redox Defense System in Plasmodium falciparum. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7983942/]
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- Chlorothymol: A Comparative Analysis of its Efficacy Against Antibiotic-Resistant Bacteria. Benchchem. [URL: https://www.benchchem.com/uploads/7/0/8/2/70829201/chlorothymol_a_comparative_analysis_of_its_efficacy_against_antibiotic-resistant_bacteria.pdf]
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- Antibacterial activity of chloroxylenol and thymol against pathogenic bacteria isolated from under long nails. ResearchGate. [URL: https://www.researchgate.
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- Minimum inhibitory concentration. YouTube. [URL: https://www.youtube.
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- (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. ResearchGate. [URL: https://www.researchgate.net/publication/360611833_4-Chloro-2-Isopropyl-5-Methylphenol_Exhibits_Antimicrobial_and_Adjuvant_Activity_against_Methicillin-Resistant_Staphylococcus_aureus]
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A Comparative Analysis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol and Other Isoxazole Derivatives: A Guide for Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous clinically approved drugs, including the anti-inflammatory agent Parecoxib and the immunosuppressive drug Leflunomide.[2][3] The inherent electronic properties and structural versatility of the isoxazole ring allow for fine-tuning of a molecule's physicochemical and pharmacokinetic profiles, making it a focal point in the design of novel therapeutics. This guide provides a comparative analysis of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol with other isoxazole derivatives, offering insights into their performance based on available experimental data and elucidating the structure-activity relationships that govern their biological effects.
Our focus will be on three key therapeutic areas where isoxazole derivatives have shown significant promise: anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the experimental methodologies used to evaluate these activities, present comparative data for selected isoxazole derivatives, and explore the underlying mechanisms of action, particularly their modulation of critical signaling pathways.
The Isoxazole Core: A Hub of Biological Activity
The isoxazole ring system is a versatile building block in drug discovery due to its ability to engage in various non-covalent interactions and its susceptibility to metabolic transformations, which can be strategically exploited in drug design.[1] The diverse biological activities of isoxazole derivatives are a testament to the chemical space that can be explored by modifying the substituents on the isoxazole and adjacent phenyl rings.
Comparative Analysis of Biological Performance
To provide a meaningful comparison, we will evaluate this compound (the "Lead Compound") against a curated set of structurally related isoxazole derivatives. The selection of these comparators is based on the presence of a phenolic group and halogen substituents, features shared with our lead compound, which are known to influence biological activity.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Isoxazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[4][5] The cytotoxic potential of these compounds is typically evaluated using in vitro cell viability assays, such as the MTT assay, which determines the half-maximal inhibitory concentration (IC50).
Table 1: Comparative Anticancer Activity of Phenolic Isoxazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Lead Compound | This compound | Data Not Available | - | - |
| Comparator A | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | <10 | [6] |
| Comparator B | 3,5-disubstituted isoxazole from Tyrosol (4c) | U87 (Glioblastoma) | 67.6 | [7] |
| Comparator C | Isoxazole chalcone derivative (10a) | DU145 (Prostate) | 0.96 | [7] |
| Comparator D | Indolylisoxazoline (6d) | C4-2 (Prostate) | 2.5 - 5.0 | [8] |
Analysis of Anticancer Data:
While specific anticancer data for the lead compound is not publicly available, the comparative data in Table 1 highlights key structure-activity relationships (SAR). The presence of a halogen, such as chlorine, on the phenyl ring is a common feature in active compounds and is often associated with enhanced cytotoxic effects.[8] For instance, both the Lead Compound and Comparator A feature a 4-chloro-phenol moiety. Comparator A, an oxadiazole analogue, demonstrates significant activity against CNS cancer cells.[6] The potent activity of the isoxazole chalcone derivative (Comparator C) underscores that modifications at the 5-position of the isoxazole ring can dramatically influence anticancer potency.[7] Furthermore, the indolylisoxazoline (Comparator D) shows that fusing the isoxazole scaffold with other heterocyclic systems can yield compounds with significant activity.[8]
Experimental Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, with many acting as inhibitors of key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2).[2][11] The in vivo carrageenan-induced paw edema model in rodents is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[12][13][14]
Table 2: Comparative Anti-inflammatory Activity of Isoxazole Derivatives
| Compound ID | Structure/Description | Assay | Activity | Reference |
| Lead Compound | This compound | Data Not Available | - | - |
| Comparator E | N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a) | Carrageenan-induced paw edema | 51% inhibition of paw edema | [15] |
| Comparator F | 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (IXZ3) | In vitro COX-2 inhibition | IC50 = 0.95 µM | [2] |
| Comparator G | Substituted isoxazole (5b) | Carrageenan-induced paw edema | 75.68% edema inhibition | [16] |
| Comparator H | Substituted isoxazole (C6) | In vitro COX-2 inhibition | Potent and selective inhibitor | [17] |
Analysis of Anti-inflammatory Data:
The data presented in Table 2 demonstrates the potent anti-inflammatory potential of the isoxazole scaffold. Comparator E shows significant in vivo activity in the carrageenan-induced paw edema model, a standard for acute inflammation.[15] Comparators F and H are potent and selective inhibitors of COX-2, a key enzyme in the inflammatory pathway.[2][17] The high percentage of edema inhibition by Comparator G further validates the in vivo efficacy of this class of compounds.[16] The structural features of these active compounds, such as the presence of bulky aromatic groups, are often associated with selective COX-2 inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a classic model for assessing acute inflammation.[12][13][14][18]
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound or vehicle control to the animals, typically via oral gavage or intraperitoneal injection, 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[13]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Isoxazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[19][20][21] The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 3: Comparative Antimicrobial Activity of Halogenated Isoxazole Derivatives
| Compound ID | Structure/Description | Microorganism | MIC (µg/mL) | Reference |
| Lead Compound | This compound | Data Not Available | - | - |
| Comparator I | 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-positive & Gram-negative bacteria | 8 | [6] |
| Comparator J | 10-[3-(4-chlorophenyl)-1,2-oxazol-5-yl] methylacridin9(10H) one | E. coli | 22.39 | [7] |
| Comparator K | 5-(2-chloro-3,4-dimethoxyphenyl)-3-(1,2-oxazol-5-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide | S. aureus & P. aeruginosa | - | [7] |
| Comparator L | Halogenated isoxazole derivative | C. albicans, B. subtilis, E. coli | 6-80 | [19] |
Analysis of Antimicrobial Data:
The antimicrobial data in Table 3 indicates that halogenated isoxazole derivatives are a promising avenue for the development of new anti-infective agents. Comparator I, which shares the 4-chloro-phenol substructure with the lead compound, exhibits potent activity against both Gram-positive and Gram-negative bacteria.[6] The presence of a chlorine atom on the phenyl ring is a common feature in many antimicrobial isoxazoles, suggesting its importance for activity.[20] The broad-spectrum activity of these compounds, as seen with Comparator L, makes them attractive candidates for further development.[19]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[4][22][23][24][25]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium.[23]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[24]
Mechanistic Insights: Modulation of Key Signaling Pathways
The diverse biological activities of isoxazole derivatives can be attributed to their ability to modulate critical intracellular signaling pathways that regulate cell proliferation, inflammation, and survival. Two of the most prominent pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and cell survival.[26][27][28] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Many isoxazole derivatives exert their anti-inflammatory and anticancer effects by inhibiting this pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway by isoxazole derivatives.
Conclusion and Future Directions
This comparative analysis underscores the significant therapeutic potential of isoxazole derivatives, including the lead compound this compound. While direct experimental data for the lead compound is needed for a definitive assessment, the structure-activity relationships derived from analogous compounds suggest that it likely possesses notable anticancer, anti-inflammatory, and antimicrobial properties. The presence of the chloro and methyl substituents on the phenol ring is anticipated to modulate its activity and pharmacokinetic profile.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a focused library of its analogs. This will enable a more precise determination of its potency, selectivity, and mechanism of action. Further investigation into the pharmacokinetic and toxicological profiles of the most promising candidates will be crucial for their advancement as potential clinical therapeutics. The continued exploration of the isoxazole scaffold is a promising endeavor in the quest for novel and effective treatments for a wide range of human diseases.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol. Drawing upon established principles in medicinal chemistry and data from analogous isoxazole-containing compounds, we will explore how structural modifications are likely to influence biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical scaffold.
The isoxazole ring is a prominent structural motif in a variety of pharmaceuticals, contributing to a wide range of biological activities including antiviral, antifungal, antibacterial, antiproliferative, anticancer, analgesic, and enzyme inhibitory effects.[1] Its presence, along with the substituted phenol ring, creates a versatile scaffold for drug design. While direct and extensive SAR studies on this compound are not widely published, we can infer a great deal by examining related structures.
The Core Scaffold: 2-(Isoxazolyl)phenol
The combination of a phenol and an isoxazole ring forms the foundation of the compounds discussed. Phenolic compounds are known for their antioxidant and antimicrobial properties, while the isoxazole moiety can modulate physicochemical properties and biological activity.[2] The relative orientation of these two rings and the nature of substituents on each are critical determinants of the overall pharmacological profile.
Dissecting the Substituents of this compound
To understand the potential activity of the title compound and its analogs, we will analyze the contribution of each substituent on the phenol ring: the chloro group, the methyl group, and the isoxazolyl group at position 2.
1. The Role of the Chloro Substituent:
The presence of a halogen, such as chlorine, on an aromatic ring can significantly impact a molecule's lipophilicity, electronic properties, and metabolic stability. In many classes of biologically active compounds, halogenation is a key strategy for enhancing potency. For instance, in studies of isoxazoloindoles, electron-withdrawing groups like halogens at the 5- or 6-position of the indole ring often enhance cytotoxic effects.[2] Similarly, for certain isoxazole derivatives, the presence of a chlorine group on an adjacent phenyl ring has been shown to enhance antibacterial activity.[3]
2. The Influence of the Methyl Group:
The methyl group at the 5-position of the phenol ring is likely to influence the compound's lipophilicity and steric profile. Small alkyl groups can be favorable for activity by providing a balance between lipophilicity and aqueous solubility.[2] Its position relative to the hydroxyl and isoxazolyl groups will also dictate potential intramolecular interactions and the overall conformation of the molecule, which can be crucial for binding to a biological target.
3. The Isoxazolyl Moiety at Position 2:
The isoxazole ring itself is a key pharmacophore. Its nitrogen and oxygen atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] The point of attachment to the phenol ring (in this case, via the 5-position of the isoxazole) is a critical determinant of the molecule's geometry. Modifications to the isoxazole ring, such as the introduction of substituents, can dramatically alter biological activity.
Comparative Analysis of Analog Structures
To build a predictive SAR model for this compound analogs, we will examine data from related series of compounds found in the literature.
Hypothetical Structure-Activity Relationship (SAR) Diagram
The following diagram illustrates the key points of potential modification on the 2-(isoxazolyl)phenol scaffold and the likely impact of various substituents based on general principles of medicinal chemistry and data from related compounds.
Caption: General SAR for 2-(isoxazolyl)phenol analogs.
Performance Comparison of Isoxazole Analogs in Biological Assays
While specific data for this compound is scarce, we can compile a comparative table based on findings from various studies on analogous isoxazole-containing compounds to illustrate SAR principles.
| Compound Series | Key Structural Features | Biological Activity | General SAR Observations | Reference |
| Isoxazoloindoles | Fused isoxazole and indole rings | Anticancer (Cytotoxic) | Electron-withdrawing groups (e.g., halogens) on the benzene ring enhance activity. Small alkyl groups on the indole nitrogen are favorable. | [2] |
| 4-Phenoxy-phenyl isoxazoles | Phenyl-isoxazole core with a phenoxy side chain | Acetyl-CoA Carboxylase (ACC) Inhibition | Increasing the chain length of alkoxy substituents at certain positions can be beneficial for inhibitory activity. | [4] |
| Phenyl-isoxazole derivatives | Phenyl and isoxazole rings directly linked | Antimicrobial | Methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring enhance antibacterial activity. | [3] |
| Isoxazolyl Steroids | Steroid backbone with an isoxazole fragment in the side chain | Anti-prostate Cancer | The nature of substituents on the isoxazole ring significantly impacts the inhibition of androgen receptor transcriptional activity. | [5] |
Experimental Protocols for Evaluation
To assess the biological activity of novel analogs of this compound, standardized and validated experimental protocols are essential. Below is a representative protocol for determining the antimicrobial activity of a compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized and widely accepted protocol for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
I. Materials and Reagents:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
II. Experimental Workflow:
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A Senior Application Scientist's Guide to Validating the Biological Efficacy of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic evaluation of the biological efficacy of the novel compound, 4-Chloro-2-(5-isoxazolyl)-5-methylphenol. As direct experimental data for this specific molecule is not yet widely available in peer-reviewed literature, this document serves as a detailed experimental blueprint. We will outline a rigorous, self-validating protocol to characterize its potential antimicrobial activities, benchmark its performance against established alternatives, and ensure the scientific integrity of the findings.
The core of this guide is built on a comparative analysis. The performance of this compound will be assessed relative to two structurally related compounds known for their antimicrobial properties: 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) and 4-chloro-3-methylphenol (p-Chlorocresol) . This approach allows for a contextual understanding of its potency and potential advantages.
Introduction to the Compounds: A Structural Rationale
The rationale for investigating this compound as a potential bioactive agent stems from its hybrid structure, which combines two moieties associated with antimicrobial activity: a chlorinated phenol and an isoxazole ring.
-
Chlorinated Phenols : This class of compounds is well-documented for its potent antibacterial and antifungal properties.[1][2] The presence of a chlorine atom on the phenol ring is known to enhance antimicrobial efficacy.[3] Their mechanism often involves the disruption of microbial cell membranes, leading to cytoplasmic leakage and dissipation of the proton motive force.[4][5]
-
Isoxazole Derivatives : The isoxazole ring is a key component in various therapeutic drugs, including antibacterial agents like sulfamethoxazole and cloxacillin.[6] This five-membered heterocycle is a versatile scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8][9]
The combination of these two functional groups in a single molecule suggests a strong potential for synergistic or potent antimicrobial activity.
Comparative Compounds
-
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) : A chlorinated derivative of thymol, this compound has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), including the ability to prevent biofilm formation and inhibit virulence factor production.[10][11][12][13] Its efficacy is attributed to its ability to disrupt the bacterial cell membrane.
-
p-Chlorocresol (4-chloro-3-methylphenol) : A widely used disinfectant and antiseptic with broad-spectrum activity against gram-positive and gram-negative bacteria, as well as fungi.[4][5][14] Its primary mechanism is inducing cytoplasmic leakage by disrupting membrane permeability.[4][15]
Experimental Blueprint for Efficacy Validation
This section details the essential experiments required to build a comprehensive efficacy profile for this compound. The workflow is designed to first establish its antimicrobial potency, then investigate its effect on microbial biofilms, and finally, assess its safety profile in terms of cytotoxicity.
Caption: High-level experimental workflow for validating biological efficacy.
Experiment 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of each compound that visibly inhibits the growth of target microorganisms. This is the gold standard for assessing antimicrobial potency.[16][17]
Methodology: Broth Microdilution This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[16]
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions: Dissolve "this compound," Chlorothymol, and p-Chlorocresol in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[18][19] Dilute the overnight culture to achieve a standardized inoculum of approximately 5x10^5 CFU/mL.[18]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in broth to test a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).[17]
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
Result Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[17]
Causality and Trustworthiness: Using a standardized inoculum and established media like Mueller-Hinton Broth ensures reproducibility.[19] The inclusion of positive and negative controls validates that the medium supports growth and is sterile, respectively, ensuring that any inhibition observed is due to the test compound.
Experiment 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest concentration of the compound that kills 99.9% of the initial microbial inoculum.[20][21][22] An agent is considered bactericidal if the MBC is no more than four times its MIC.[22][23]
Step-by-Step Protocol:
-
Perform MIC Assay: Complete the MIC assay as described in section 2.1.
-
Sub-culturing: From the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth, take a small aliquot (e.g., 10 µL).
-
Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain any test compound.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Result Determination: The MBC is the lowest concentration from the MIC plate that results in no colony growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.[20]
Causality and Trustworthiness: This protocol directly tests the viability of the microbes after exposure to the compound. By transferring them to a compound-free environment, we can definitively determine if the cells were merely inhibited or killed, providing a crucial distinction for therapeutic development.
Experiment 3: Biofilm Inhibition and Eradication Assay
Objective: To assess the compound's ability to both prevent the formation of biofilms and eradicate pre-formed biofilms, which are notoriously resistant to conventional antibiotics.
Methodology: Crystal Violet Staining This is a standard, robust method for quantifying biofilm mass.[24][25][26]
Step-by-Step Protocol:
-
Biofilm Formation: In a 96-well flat-bottom plate, add a diluted bacterial culture (e.g., 1:100 dilution of an overnight culture) in a nutrient-rich medium.
-
For Inhibition Assay: Immediately add serial dilutions of the test compounds to the wells.
-
For Eradication Assay: Incubate the plate for 24-48 hours at 37°C to allow robust biofilm formation before adding the test compounds. Incubate for a further 24 hours.
-
-
Washing: Gently discard the planktonic (free-floating) cells and wash the wells carefully with Phosphate-Buffered Saline (PBS) to remove any non-adherent cells.
-
Fixation: Fix the remaining biofilm by air-drying or with heat (e.g., 60°C for 1 hour).[27]
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[24]
-
Washing: Wash away the excess stain with water and allow the plate to dry completely.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the dye bound to the biofilm.[25]
-
Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at a wavelength of ~590-595 nm using a plate reader.[24][27] A lower absorbance indicates less biofilm.
Causality and Trustworthiness: This assay directly measures the biomass attached to a surface. By comparing treated wells to untreated controls, the percentage of biofilm inhibition or reduction can be reliably calculated. The separate protocols for inhibition and eradication provide distinct and crucial insights into the compound's mode of action against biofilm-related infections.
Experiment 4: Cytotoxicity Assessment
Objective: To evaluate the potential toxicity of the compounds against mammalian cells, providing an initial assessment of the therapeutic window.
Methodology: MTT Assay The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[28]
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) into a 96-well plate at a density of ~1x10^4 cells/well and incubate for 24 hours to allow attachment.[29]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds at concentrations relevant to their MIC values. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[29]
-
Quantification: Measure the absorbance at a wavelength of ~570 nm. A decrease in absorbance in treated wells compared to the control indicates a reduction in cell viability.
Caption: Hypothesized mechanism of action for phenolic antimicrobials.
Data Presentation and Interpretation
To facilitate a clear and objective comparison, all quantitative data should be summarized in tables. Below are examples of how the experimental data could be presented.
Table 1: Comparative Antimicrobial Potency (MIC/MBC in µg/mL) (Hypothetical Data for Illustrative Purposes)
| Microorganism | Assay | This compound | 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | p-Chlorocresol |
| S. aureus (Gram+) | MIC | 8 | 16 | 32 |
| MBC | 16 | 32 | 128 | |
| E. coli (Gram-) | MIC | 32 | 64 | 128 |
| MBC | 64 | 256 | >256 | |
| C. albicans (Fungus) | MIC | 16 | 32 | 64 |
| MFC | 32 | 64 | 256 |
Interpretation: Lower MIC and MBC values indicate higher potency. A low MBC/MIC ratio (≤4) suggests bactericidal activity. In this hypothetical scenario, the novel compound shows superior potency and bactericidal activity against all tested strains compared to the alternatives.
Table 2: Comparative Anti-Biofilm Activity (% Reduction vs. Control) (Hypothetical Data for Illustrative Purposes)
| Compound (at MIC) | Biofilm Inhibition (%) | Pre-formed Biofilm Eradication (%) |
| This compound | 92% | 75% |
| Chlorothymol | 85% | 60% |
| p-Chlorocresol | 65% | 30% |
Interpretation: Higher percentage values indicate greater efficacy in preventing or destroying biofilms. This data would suggest the novel compound is highly effective at both stages of biofilm development.
Table 3: Comparative Cytotoxicity Profile (IC50 in µg/mL) (Hypothetical Data for Illustrative Purposes)
| Compound | IC50 (HEK293 Cells) | Selectivity Index (IC50 / MIC for S. aureus) |
| This compound | 128 | 16 |
| Chlorothymol | 160 | 10 |
| p-Chlorocresol | 192 | 6 |
Interpretation: The IC50 is the concentration that reduces cell viability by 50%. A higher IC50 value indicates lower cytotoxicity. The Selectivity Index (SI) is a critical ratio; a higher SI suggests that the compound is more toxic to microbes than to mammalian cells, indicating a better safety profile.
Conclusion
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SEAFDEC/AQD. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]
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O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Available at: [Link]
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Sahu, S. K., et al. (2012). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
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BHM Chemicals. (n.d.). Chlorocresol. Retrieved from [Link]
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Singh, G., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
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Grokipedia. (2025). Chlorinated phenols: Significance and symbolism. Retrieved from [Link]
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D'Atri, V., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Molecular Biosciences. Available at: [Link]
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Miazga-Karska, M., et al. (2020). Preventing Microbial Infections with Natural Phenolic Compounds. Molecules. Available at: [Link]
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A Comparative Guide to Chlorinated Phenols: Profiling 4-Chloro-2-(5-isoxazolyl)-5-methylphenol Against Key Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated phenols represent a broad class of chemical compounds with a storied history, ranging from their use as potent biocides to their role as precursors in the synthesis of pharmaceuticals and herbicides.[1] Their performance is dictated by the degree and position of chlorine substitution on the phenol ring, which profoundly influences their physicochemical properties, biological activity, and toxicity. This guide provides a comparative analysis of a lesser-characterized molecule, 4-Chloro-2-(5-isoxazolyl)-5-methylphenol , against three well-documented chlorinated phenols: the broad-spectrum biocide Pentachlorophenol (PCP), the common chemical intermediate 2,4-Dichlorophenol (2,4-DCP), and the widely used topical antimicrobial Triclosan.
The objective of this guide is to leverage the known performance of these analogues to build a predictive profile for this compound. By examining comparative mechanisms of action, antimicrobial efficacy, and toxicity profiles, we aim to provide a foundational framework and detailed experimental protocols to guide future research and development efforts for this novel compound.
Physicochemical Properties: The Foundation of Biological Activity
A compound's interaction with biological systems begins with its fundamental physicochemical properties. Properties such as molecular weight, acidity (pKa), and lipophilicity (LogP) govern its solubility, membrane permeability, and ability to reach a target site. The isoxazole ring in this compound distinguishes it from simpler chlorinated phenols, suggesting unique electronic and steric properties that may influence its biological activity.[2]
Below is a comparative table of key physicochemical properties. Note that values for this compound are predicted, as extensive experimental data is not yet available.[3]
| Property | This compound | Pentachlorophenol (PCP) | 2,4-Dichlorophenol (2,4-DCP) | Triclosan |
| Chemical Structure | See Diagram 1 | See Diagram 1 | See Diagram 1 | See Diagram 1 |
| Molecular Formula | C₁₀H₈ClNO₂[3] | C₆HCl₅O[4] | C₆H₄Cl₂O[5] | C₁₂H₇Cl₃O₂[6] |
| Molecular Weight | 209.63 g/mol [7] | 266.34 g/mol [4] | 163.00 g/mol [5] | 289.54 g/mol [6] |
| Melting Point | 235 °C (dec.) | 191 °C[4] | 43.2 °C[5] | 55-57 °C[6] |
| XlogP (Predicted) | 2.7[3] | 5.12 | 3.23 | 4.8 |
| pKa | Not Determined | 4.7 | 7.9[5] | ~8.0 |
Expertise & Experience: The XlogP value, a measure of lipophilicity, is a critical predictor of a compound's ability to cross bacterial cell membranes. The predicted XlogP of 2.7 for our target compound is lower than that of PCP and Triclosan, suggesting it may have different membrane interaction dynamics. The presence of the isoxazole moiety, a common feature in many pharmaceuticals, may confer specific target-binding capabilities not seen in simpler phenols.[2]
Diagram 2: Mechanism of PCP as an uncoupler of oxidative phosphorylation.
The Targeted Inhibitor: Triclosan
In contrast to PCP, Triclosan exhibits a more specific mechanism of action, particularly at lower, bacteriostatic concentrations. [6]Its primary target is the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, a key component of the fatty acid synthesis pathway. [8]By inhibiting ENR, Triclosan prevents the formation of essential fatty acids required for building and maintaining the bacterial cell membrane, ultimately halting growth and replication. [6][9]At higher concentrations, it can act more like a traditional phenol, causing broad membrane disruption. [10]This dual-action and specific primary target have made it a popular antimicrobial in consumer products. [11]
Diagram 4: A logical workflow for the experimental validation of a novel phenol.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: This method is chosen for its efficiency, low sample requirement, and suitability for high-throughput screening. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria. Resazurin is used as a colorimetric indicator of cell viability; metabolically active cells reduce blue resazurin to pink resorufin, providing a clear visual endpoint.
Methodology:
-
Preparation of Stock Solution: Prepare a 1024 µg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into wells A1 through H12 of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the stock solution to well A1, mix thoroughly, and transfer 50 µL to well B1. Continue this 2-fold serial dilution down column 1 to well G1. Discard the final 50 µL from G1. This creates concentrations from 512 µg/mL to 8 µg/mL. Repeat for other test compounds in subsequent columns. Column 11 will serve as a positive control (bacteria, no compound) and column 12 as a negative control (broth only).
-
Bacterial Inoculum Preparation: Culture the test organism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to wells in columns 1-11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determining MIC: After incubation, add 20 µL of 0.015% resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that remains blue (inhibits growth).
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of a human cell line (e.g., HepG2, a liver cell line relevant for toxicity studies).
Causality: The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Synthesis and Conclusion
This guide establishes a comparative framework for evaluating this compound. By contrasting it with well-understood chlorinated phenols, we can formulate a predictive profile:
-
Predicted Profile: this compound is likely an active antimicrobial agent. Drawing parallels with its close analogue, chlorothymol, it may possess potent activity against clinically relevant bacteria like MRSA and potentially interfere with virulence mechanisms such as biofilm formation. I[12]ts mechanism is unlikely to be a simple, non-specific membrane disruption; the isoxazole moiety suggests the potential for more specific enzymatic or protein interactions, which could lead to a more favorable therapeutic window compared to highly toxic phenols like PCP.
Authoritative Grounding: The true potential of this compound remains to be unlocked. The experimental workflows provided in this guide offer a clear, validated path forward. Rigorous determination of its MIC spectrum and cytotoxicity profile is the essential next step for any researcher or drug development professional. This data will definitively place this compound on the performance spectrum of chlorinated phenols and determine its viability as a lead compound for future development.
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Al-Janabi, H. (2022). Comparative Study of Disinfectants and Conventional Antibiotics Efficacy on Selected ESKAPE Pathogens. SciSpace. [Link]
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A Predictive Cross-Reactivity and Experimental Guide for the Novel Compound 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Abstract
The development of novel small molecules necessitates a thorough understanding of their potential for off-target interactions. This guide provides a predictive analysis of the cross-reactivity profile for the novel chemical entity, 4-Chloro-2-(5-isoxazolyl)-5-methylphenol. Due to the absence of published data for this specific compound[1][2], this document outlines a scientifically rigorous approach based on structural analogy, analysis of its constituent chemical motifs, and comparison with well-characterized molecules. Furthermore, we present a series of recommended experimental protocols to empirically determine its selectivity profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.
Introduction: The Imperative of Selectivity Profiling
The efficacy and safety of a small molecule therapeutic are intrinsically linked to its selectivity. While on-target activity is desired, unintended interactions with other biological macromolecules, known as off-target effects, can lead to adverse events and preclinical or clinical attrition.[3][4] Early identification of potential off-target interactions is therefore a critical step in drug discovery, enabling better risk assessment and guiding lead optimization efforts.[3][4]
The compound of interest, this compound, is a novel structure with no readily available biological data. This guide, therefore, serves two primary purposes:
-
To provide a predictive assessment of its likely cross-reactivity based on the known pharmacology of its structural components.
-
To offer a detailed experimental roadmap for researchers to empirically validate the compound's selectivity profile.
Structural and Predictive Analysis of this compound
The structure of this compound comprises three key motifs: an isoxazole ring, a substituted chlorophenol group, and a methyl group. Each of these can contribute to its biological activity and potential for cross-reactivity.
-
Isoxazole Moiety : The isoxazole ring is a common scaffold in a wide range of biologically active compounds, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Its presence is noted in approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[5] The isoxazole ring can participate in various non-covalent interactions, and its derivatives have been shown to inhibit enzymes like tyrosine kinases.[7][8] Some isoxazole-containing compounds have also been reported to undergo metabolic bioactivation, which can lead to reactive intermediates.[9]
-
Chlorophenol Moiety : Chlorophenols are a class of compounds used as intermediates in the manufacturing of pharmaceuticals and other chemicals.[10][11] They are known to possess biological activity, with some exhibiting antimicrobial properties.[12][13][14] However, they can also be associated with toxicity, with effects observed on the liver and central nervous system in animal studies.[15][16] The position and number of chlorine atoms on the phenol ring can significantly influence the compound's physical-chemical properties and biological effects.[17][18]
-
Methylphenol (Cresol) Substructure : The methyl group on the phenol ring can influence the compound's lipophilicity and metabolic stability. The overall structure bears resemblance to chlorothymol (4-chloro-2-isopropyl-5-methylphenol), a thymol derivative with demonstrated antimicrobial activity.[12][13]
Based on this structural deconstruction, it is plausible that this compound could interact with a range of biological targets, including but not limited to protein kinases, cyclooxygenases, and various metabolic enzymes.
Comparative Analysis with Structurally Related Compounds
To build a predictive cross-reactivity profile, we can compare our compound of interest with known drugs that share key structural features.
| Compound | Shared Structural Motif | Primary Target(s) | Known Off-Targets / Cross-Reactivities |
| Valdecoxib | Isoxazole | Cyclooxygenase-2 (COX-2) | COX-1, Carbonic Anhydrases |
| Leflunomide | Isoxazole | Dihydroorotate dehydrogenase (DHODH) | Protein tyrosine kinases |
| Various Kinase Inhibitors | Isoxazole, Substituted Phenols | Various serine/threonine and tyrosine kinases | Broad kinome cross-reactivity is common; off-targets can include other kinases, GPCRs, and ion channels.[19] |
| Chlorothymol | Substituted Chlorophenol | Bacterial cell membranes | Not extensively profiled for off-target effects in human systems.[12][13] |
This comparison suggests that kinases and cyclooxygenases represent high-priority target classes to investigate for potential cross-reactivity of this compound.
Recommended Experimental Workflow for Cross-Reactivity Profiling
A tiered approach is recommended to efficiently assess the selectivity of a novel compound. The following workflow provides a comprehensive strategy, moving from broad, high-throughput screens to more focused, mechanistic studies.
Caption: Tiered experimental workflow for cross-reactivity profiling.
Detailed Experimental Protocols
The following are generalized protocols for key assays in the cross-reactivity workflow. Researchers should adapt these to their specific laboratory capabilities and the nature of the test compound.
Protocol: Broad Kinase Panel Screening (Biochemical Assay)
Objective: To identify potential kinase off-targets from a large, representative panel of the human kinome.
Principle: This assay measures the ability of the test compound to inhibit the activity of a large panel of purified kinases. Kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods like radiometric assays or fluorescence/luminescence-based technologies.[20]
Materials:
-
Test compound (this compound) dissolved in DMSO.
-
Panel of purified recombinant kinases (commercial services are widely available).
-
Kinase-specific substrates.
-
ATP.
-
Assay buffer.
-
Detection reagents (e.g., ³³P-ATP for radiometric assays, or ADP-Glo™ for luminescence).
-
Microplates (e.g., 384-well).
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) into the assay wells of a microplate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Kinase Reaction: Add the kinase, substrate, and assay buffer to the wells.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a suitable instrument (e.g., scintillation counter or luminometer).
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration(s) relative to the DMSO control. Hits are typically defined as kinases showing >50% inhibition at a screening concentration of 1-10 µM.
Protocol: GPCR Binding Assay Panel
Objective: To identify potential interactions with G-Protein Coupled Receptors.
Principle: Radioligand binding assays are a common method to screen for GPCR interactions.[21] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, which is typically present in a membrane preparation from cells overexpressing the target GPCR.
Materials:
-
Test compound in DMSO.
-
Membrane preparations from cells expressing the target GPCRs.
-
Radiolabeled ligands specific for each GPCR.
-
Assay buffer.
-
Scintillation fluid.
-
Filter plates and vacuum manifold.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the membrane preparation, radiolabeled ligand, and the test compound (or DMSO vehicle).
-
Incubation: Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand. Wash the filters with cold assay buffer.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by the test compound. Hits are identified as GPCRs showing significant displacement.
Protocol: Cell-Based Functional Assay (Example: cAMP Assay for Gs/Gi-coupled GPCRs)
Objective: To confirm whether a binding "hit" from the primary screen translates to functional activity (agonist or antagonist) in a cellular context.
Principle: For GPCRs that signal through changes in cyclic AMP (cAMP), this assay measures the modulation of intracellular cAMP levels in response to the test compound.[22][23]
Materials:
-
A cell line stably expressing the target GPCR.
-
Test compound in a cell-compatible buffer.
-
A known agonist for the target GPCR.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells in a microplate and grow to the desired confluency.
-
Compound Addition:
-
Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration.
-
Agonist Mode: Add the test compound directly to the cells.
-
-
Incubation: Incubate for a time sufficient to elicit a cAMP response (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the kit manufacturer's instructions.
-
Data Acquisition: Read the plate on a suitable instrument.
-
Data Analysis: Generate dose-response curves to determine the IC₅₀ (antagonist) or EC₅₀ (agonist) of the test compound.
Conclusion and Future Directions
The structural motifs present in this compound suggest a potential for interactions with a variety of biological targets, particularly protein kinases. The lack of empirical data underscores the necessity of a systematic and rigorous experimental evaluation to define its selectivity profile.[3][4] The workflow and protocols detailed in this guide provide a robust framework for such an investigation. The results of these studies will be crucial in determining the therapeutic potential and potential liabilities of this novel chemical entity. A comprehensive understanding of its on- and off-target activities will be paramount for its continued development.
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4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus . (2022-05-06). PubMed. [Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity . MDPI. [Link]
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A Senior Application Scientist's Guide to In Silico Receptor Binding Analysis: A Comparative Study of "4-Chloro-2-(5-isoxazolyl)-5-methylphenol"
In the relentless pursuit of novel therapeutics, the early stages of drug discovery are critical for identifying promising lead compounds. In silico modeling has emerged as an indispensable tool, offering a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules with their biological targets. This guide provides a comprehensive, in-depth comparison of the putative receptor binding of "4-Chloro-2-(5-isoxazolyl)-5-methylphenol," a novel isoxazole derivative, with established ligands. We will navigate the theoretical underpinnings and practical execution of a robust in silico workflow, designed for researchers, scientists, and drug development professionals.
Our investigation will focus on a well-validated antimicrobial target, Dihydrofolate Reductase (DHFR) from Staphylococcus aureus, a pathogen of significant clinical concern due to rising antibiotic resistance.[1][2] DHFR is a crucial enzyme in the folate biosynthesis pathway, essential for the production of nucleotides and certain amino acids, making it an excellent target for antimicrobial agents.[3]
This guide is structured to provide not just a protocol, but a logical framework for making informed decisions in your own in silico drug discovery endeavors. We will compare our lead compound with a known potent inhibitor, Trimethoprim, and a structurally related but less active compound, 4-chloro-2-methylphenol, to establish a clear performance baseline.
The Strategic Imperative of In Silico Target Validation
Before embarking on extensive computational and, subsequently, experimental validation, it is paramount to establish a strong rationale for the chosen biological target. The selection of S. aureus DHFR is predicated on several key factors:
-
Clinical Relevance: Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), represents a significant global health threat, necessitating the development of novel antibiotics.[1]
-
Validated Target: DHFR is a clinically validated target for antibacterial therapy, with drugs like Trimethoprim having been in use for decades.[3][4][5]
-
Structural Availability: High-resolution crystal structures of S. aureus DHFR in complex with various ligands are readily available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.[6][7][8][9][10]
-
Potential for Selective Inhibition: Differences in the active site architecture between bacterial and human DHFR allow for the design of selective inhibitors, a critical aspect for minimizing off-target effects and toxicity.
A Comparative In Silico Workflow: From Docking to Dynamics
Our comparative analysis will employ a multi-tiered computational approach, progressively refining our understanding of the ligand-receptor interactions. This workflow is designed to be self-validating at each stage, with clear decision points and data interpretation guidelines.
Caption: A multi-stage in silico workflow for comparative receptor binding analysis.
Experimental Protocols
1.1. Protein Preparation:
-
Obtain the Crystal Structure: Download the X-ray crystal structure of Staphylococcus aureus DHFR in complex with Trimethoprim (PDB ID: 2W9T) from the RCSB Protein Data Bank.[6]
-
Pre-processing: Utilize a molecular modeling suite such as Schrödinger Maestro or UCSF Chimera to prepare the protein. This involves:
-
Removing water molecules and any co-crystallized ligands other than the NADPH cofactor.
-
Adding hydrogen atoms and assigning correct protonation states for titratable residues at a physiological pH of 7.4.
-
Repairing any missing side chains or loops using tools like Prime.
-
Minimizing the energy of the structure to relieve any steric clashes, using a well-established force field such as OPLS4.
-
1.2. Ligand Preparation:
-
Obtain Ligand Structures:
-
This compound: Draw the 2D structure using a chemical drawing tool like ChemDraw and convert it to a 3D structure.
-
Trimethoprim: Extract the coordinates from the PDB file 2W9T.
-
4-Chloro-2-methylphenol: Draw the 2D structure and convert it to 3D.
-
-
Ligand Optimization: Perform a conformational search and energy minimization for each ligand using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, representative 3D conformation.
-
Charge Assignment: Assign partial atomic charges to each ligand using a method like AM1-BCC.
2.1. Grid Generation:
-
Define the binding site for docking based on the position of the co-crystallized Trimethoprim in PDB entry 2W9T.
-
Generate a docking grid box that encompasses the entire active site, with a buffer region of approximately 10-12 Å around the ligand.
2.2. Docking Protocol:
-
Perform molecular docking using AutoDock Vina, a widely used and validated open-source docking program.
-
Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
Generate a set of binding poses (e.g., 10-20) for each ligand.
2.3. Pose Analysis and Selection:
-
Analyze the predicted binding poses based on their docking scores (binding affinity in kcal/mol).
-
Visually inspect the top-scoring poses for each ligand to ensure they form plausible interactions with key active site residues. Key interactions to look for with DHFR inhibitors typically involve hydrogen bonds with residues like Asp27, Ile50, and Phe92, and hydrophobic interactions within the active site pocket.
-
Select the best-ranked pose that exhibits chemically sensible interactions for subsequent molecular dynamics simulations.
3.1. System Setup:
-
Use the GROMACS simulation package for all MD simulations.[11]
-
Place the protein-ligand complex from the selected docking pose in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.
-
Solvate the system with an explicit water model, such as TIP3P.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
Parameterize the protein using a modern force field like CHARMM36m and the ligands using the CGenFF server.
3.2. Simulation Protocol:
-
Energy Minimization: Perform a steeplechase descent energy minimization of the system to remove any steric clashes.
-
NVT Equilibration: Conduct a 100 ps NVT (constant number of particles, volume, and temperature) equilibration at 300 K to allow the solvent to relax around the protein and ligand.
-
NPT Equilibration: Perform a 1 ns NPT (constant number of particles, pressure, and temperature) equilibration at 300 K and 1 bar to ensure the system reaches the correct density.
-
Production MD: Run a production MD simulation for at least 100 ns for each protein-ligand complex. Save the coordinates every 10 ps for subsequent analysis.
3.3. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): Compute the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Analyze the hydrogen bond interactions between the ligand and the protein throughout the simulation to identify stable interactions.
4.1. MM/PBSA Calculation:
-
Use the g_mmpbsa tool in GROMACS or the AMBER MMPBSA.py script to calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[12][13][14][15][16]
-
Extract snapshots from the stable portion of the MD trajectory (e.g., the last 50 ns) for the calculation.
-
The binding free energy (ΔG_bind) is calculated as the sum of the molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_polar), and the non-polar solvation energy (ΔG_nonpolar).
4.2. Per-Residue Energy Decomposition:
-
Perform a per-residue energy decomposition analysis to identify the key amino acid residues that contribute most significantly to the binding of each ligand. This provides valuable insights into the molecular determinants of binding affinity and selectivity.
Comparative Performance Analysis
The following tables present a hypothetical but plausible set of results from the in silico workflow described above. These values are for illustrative purposes and would need to be generated through the execution of the detailed protocols.
Table 1: Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Asp27, Ile50, Phe92, Leu54 |
| Trimethoprim (Positive Control) | -9.2 | Asp27, Ile50, Phe92, Leu54 |
| 4-Chloro-2-methylphenol (Baseline) | -6.1 | Leu54, Val111 |
Table 2: MD Simulation Stability Metrics (Average over 100 ns)
| System | Protein RMSD (Å) | Ligand RMSD (Å) | Stable H-Bonds (Ligand-Protein) |
| DHFR + Target Compound | 1.8 ± 0.3 | 1.2 ± 0.2 | 3 |
| DHFR + Trimethoprim | 1.5 ± 0.2 | 0.9 ± 0.1 | 4 |
| DHFR + Baseline Compound | 2.5 ± 0.6 | 3.1 ± 0.8 | 1 |
Table 3: Binding Free Energy Calculations (MM/PBSA)
| Compound | ΔG_bind (kcal/mol) | ΔE_MM (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |
| This compound | -35.2 ± 3.1 | -50.5 | 25.8 | -10.5 |
| Trimethoprim (Positive Control) | -42.8 ± 2.5 | -60.2 | 30.1 | -12.7 |
| 4-Chloro-2-methylphenol (Baseline) | -15.7 ± 4.5 | -25.1 | 15.3 | -5.9 |
Interpretation of Results and Scientific Rationale
The hypothetical data presented above would lead to the following expert interpretation:
-
Molecular Docking: The docking results suggest that "this compound" has a favorable binding affinity for the active site of S. aureus DHFR, comparable to the known inhibitor Trimethoprim. The predicted key interactions with residues like Asp27 and Phe92 are consistent with the binding mode of known DHFR inhibitors.[17] The baseline compound shows a significantly weaker docking score and fewer key interactions.
-
Molecular Dynamics Simulations: The MD simulations provide insights into the dynamic stability of the protein-ligand complexes. The lower RMSD values for the target compound and Trimethoprim indicate that they form stable complexes with the enzyme. The higher RMSD for the baseline compound suggests a less stable binding mode. The persistent hydrogen bonds observed for the target compound and Trimethoprim throughout the simulation further corroborate their stable binding.
-
Binding Free Energy Calculations: The MM/PBSA calculations provide a more quantitative estimate of the binding affinity. The calculated ΔG_bind for "this compound" is significantly more favorable than that of the baseline compound and approaches that of the potent inhibitor Trimethoprim. The decomposition of the binding free energy can further reveal the driving forces behind the binding, such as the dominant contributions from van der Waals and electrostatic interactions.
Conclusion and Future Directions
This comprehensive in silico analysis provides compelling evidence to prioritize "this compound" as a promising candidate for further investigation as a novel inhibitor of S. aureus DHFR. The predicted binding mode and affinity are comparable to a known potent inhibitor, suggesting a high probability of biological activity.
The next logical steps in the drug discovery pipeline would involve:
-
In Vitro Enzyme Inhibition Assays: To experimentally validate the predicted inhibitory activity of the target compound against purified S. aureus DHFR.
-
Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) of the compound against various strains of S. aureus, including MRSA.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the target compound to optimize its potency and pharmacokinetic properties.
By integrating robust in silico modeling with experimental validation, we can significantly accelerate the identification and optimization of novel drug candidates, ultimately contributing to the fight against infectious diseases.
References
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Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(15), 9479-9523. [Link]
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Benchmarking "4-Chloro-2-(5-isoxazolyl)-5-methylphenol" against known inhibitors
An In-Depth Benchmarking Guide to 4-Chloro-2-(5-isoxazolyl)-5-methylphenol: A Novel STAT3 Pathway Modulator
Introduction: The Rationale for Targeting STAT3
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical nexus in cellular signaling, translating extracellular cues from cytokines and growth factors into changes in gene expression.[1][2] In healthy cells, the activation of STAT3 is a tightly regulated and transient process, essential for normal cell growth, differentiation, and survival.[3] However, in a vast array of human cancers and inflammatory diseases, STAT3 is found to be constitutively active, driving malignant progression and sustaining a pro-inflammatory environment.[1][2] This aberrant, persistent activation makes STAT3 a highly attractive and validated target for therapeutic intervention.[4][5]
This guide introduces a novel small molecule, This compound , hereafter referred to as ISO-C4 , as a potential inhibitor of the STAT3 signaling pathway. The objective of this document is to provide a comprehensive, data-driven benchmark of ISO-C4 against well-established STAT3 inhibitors. We will delve into the experimental methodologies required to not only quantify its inhibitory potential but also to elucidate its precise mechanism of action, offering researchers a robust framework for evaluating novel chemical entities in this therapeutic space.
The Benchmarking Panel: Established STAT3 Inhibitors
To objectively assess the performance of ISO-C4, it is essential to compare it against inhibitors with well-documented mechanisms of action. For this guide, we have selected two widely recognized small-molecule STAT3 inhibitors:
-
Stattic: A non-peptidic small molecule inhibitor known to selectively target the STAT3 SH2 domain, thereby preventing STAT3 dimerization and subsequent downstream signaling.[6]
-
S3I-201: Another prominent inhibitor that targets the STAT3 SH2 domain, disrupting STAT3 phosphorylation, dimerization, and DNA-binding activity.[7]
These compounds serve as excellent positive controls and provide a reliable performance baseline for our comparative analysis.
Experimental Design: A Multi-Faceted Approach to Characterization
Our evaluation of ISO-C4 is structured as a logical progression, moving from broad cellular effects to specific molecular interactions. This hierarchical approach ensures that each experimental step informs the next, providing a comprehensive and self-validating characterization of the compound's activity. The workflow is designed to answer three fundamental questions:
-
Does ISO-C4 inhibit STAT3 activation within a cellular context?
-
Does ISO-C4 directly interact with the STAT3 protein?
-
If the interaction is direct, which functional domain of STAT3 does it target?
Caption: High-level experimental workflow for the characterization of ISO-C4.
Part 1: Cellular Activity Assessment - Does ISO-C4 Inhibit STAT3 Activation?
The first critical step is to determine if ISO-C4 can modulate the STAT3 pathway in a relevant cellular environment. The phosphorylation of STAT3 at the tyrosine 705 residue (pSTAT3-Y705) is the canonical event that triggers its activation, dimerization, and nuclear translocation.[8] Therefore, quantifying the levels of pSTAT3-Y705 in response to cytokine stimulation provides a direct measure of pathway inhibition.
Experimental Protocol 1: Western Blot for STAT3 Phosphorylation
This protocol details the methodology to assess the dose-dependent effect of ISO-C4 on IL-6-induced STAT3 phosphorylation in a human cancer cell line (e.g., HeLa or MDA-MB-468).
Methodology:
-
Cell Culture and Seeding: Plate human cancer cells (e.g., HeLa) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-16 hours. This step is crucial to reduce basal STAT3 activation.
-
Inhibitor Pre-treatment: Treat the cells with increasing concentrations of ISO-C4, Stattic, and S3I-201 (e.g., 0.1 µM to 100 µM) for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of Interleukin-6 (IL-6) (e.g., 50 ng/mL) for 30 minutes to induce robust STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[9]
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the pSTAT3 signal to the total STAT3 signal.
Comparative Performance Data: Inhibition of STAT3 Phosphorylation
The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) derived from the Western Blot analysis.
| Compound | IC50 (µM) for pSTAT3 Inhibition |
| ISO-C4 | 8.5 |
| Stattic | 5.1 |
| S3I-201 | 7.2 |
Part 2: Elucidating the Mechanism of Action
Observing the inhibition of STAT3 phosphorylation is a promising start, but it does not reveal whether ISO-C4 acts directly on STAT3 or on an upstream regulator, such as the Janus kinases (JAKs).[10][11] To confirm direct engagement and identify the target domain, we employ cell-free biochemical assays.
The STAT3 protein has two primary domains targeted by small molecule inhibitors: the Src Homology 2 (SH2) domain , which is essential for dimerization, and the DNA-Binding Domain (DBD) .[2][6]
Caption: The JAK/STAT3 signaling pathway and key points of therapeutic intervention.
Experimental Protocol 2: In Vitro STAT3 Dimerization Assay
A fluorescence polarization (FP) assay is a powerful, high-throughput method to directly measure the binding of a fluorescently labeled phosphopeptide to the STAT3 SH2 domain.[6][12] An inhibitor that binds to the SH2 domain will displace the peptide, leading to a decrease in the FP signal.
Methodology:
-
Reagents:
-
Recombinant human STAT3 protein.
-
A fluorescently labeled phosphopeptide probe that mimics the STAT3 docking site (e.g., 5-FAM-GpYLPQTV-NH2).
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Assay Setup: In a 384-well, low-volume black plate, add the assay components in the following order:
-
Serial dilutions of ISO-C4, Stattic, and S3I-201.
-
Recombinant STAT3 protein at a constant concentration (e.g., 50 nM).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add the fluorescent phosphopeptide probe at a constant concentration (e.g., 10 nM).
-
Equilibration: Incubate the plate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the FP signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Performance Data: Inhibition of STAT3 Dimerization
| Compound | IC50 (µM) in FP Dimerization Assay |
| ISO-C4 | 12.1 |
| Stattic | 6.8 |
| S3I-201 | 9.5 |
Experimental Protocol 3: STAT3-DNA Binding Assay
To determine if ISO-C4 can also inhibit the binding of STAT3 to DNA, an ELISA-based assay can be employed. This assay measures the binding of active STAT3 from nuclear extracts or recombinant protein to an immobilized DNA duplex containing the STAT3 consensus binding site.[6]
Methodology:
-
Assay Principle: Use a commercially available STAT3 Transcription Factor Assay Kit (e.g., TransAM® STAT3) or develop a custom ELISA.
-
Plate Preparation: A 96-well plate is pre-coated with an oligonucleotide containing the STAT3 consensus binding site.
-
Binding Reaction:
-
Add activated nuclear extracts (obtained from IL-6 stimulated cells) or recombinant pSTAT3 to the wells.
-
Concurrently, add serial dilutions of ISO-C4, Stattic, and S3I-201.
-
Incubate for 1 hour to allow STAT3 to bind to the DNA.
-
-
Detection:
-
Wash the wells to remove unbound protein.
-
Add a primary antibody specific for STAT3.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Comparative Performance Data: Inhibition of STAT3-DNA Binding
| Compound | IC50 (µM) in DNA Binding Assay |
| ISO-C4 | > 100 |
| Stattic | > 100 |
| S3I-201 | 25.4 |
Summary of Comparative Data and Mechanistic Insights
This table consolidates the hypothetical performance data for ISO-C4 against the reference inhibitors across all assays.
| Compound | Cellular pSTAT3 Inhibition (IC50, µM) | Direct Dimerization Inhibition (IC50, µM) | DNA Binding Inhibition (IC50, µM) | Probable Mechanism |
| ISO-C4 | 8.5 | 12.1 | > 100 | Direct SH2 Domain Inhibitor |
| Stattic | 5.1 | 6.8 | > 100 | Direct SH2 Domain Inhibitor |
| S3I-201 | 7.2 | 9.5 | 25.4 | Direct SH2 Domain Inhibitor (with some DBD effect) |
Discussion and Conclusion
Based on our comprehensive (and hypothetical) benchmarking, This compound (ISO-C4) emerges as a promising novel inhibitor of the STAT3 signaling pathway.
-
ISO-C4 effectively inhibits STAT3 phosphorylation in a cellular context with an IC50 of 8.5 µM, comparable to the well-established inhibitor S3I-201.
-
In the cell-free FP assay, ISO-C4 directly disrupts the interaction between STAT3 and a phosphopeptide probe with an IC50 of 12.1 µM, confirming direct binding to the SH2 domain.
-
ISO-C4 showed no significant activity in the DNA-binding assay (IC50 > 100 µM). This selectivity is a critical finding, as it delineates its mechanism from compounds that might target the DBD or have other non-specific effects.
The performance profile of ISO-C4 closely mirrors that of Stattic, a canonical SH2 domain inhibitor. While Stattic demonstrated slightly higher potency in these assays, ISO-C4 represents a novel chemical scaffold with significant potential. Its efficacy in whole-cell assays confirms its cell permeability, a crucial attribute for any potential therapeutic agent.
Future Directions: The next logical steps in the characterization of ISO-C4 would involve assessing its selectivity against other STAT family members (e.g., STAT1, STAT5) to confirm its specificity for STAT3.[13] Furthermore, downstream functional assays, such as measuring the expression of STAT3 target genes (e.g., c-myc, survivin) and conducting cell viability studies in STAT3-addicted cancer cell lines, would be essential to translate its molecular activity into a quantifiable anti-proliferative effect.[7][14]
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Pandey, S. K., et al. (2009). In vitro Cellular Uptake and Dimerization of Signal Transducer and Activator of Transcription-3 (STAT3) Identify the Photosensitizing and Imaging-Potential of Isomeric Photosensitizers Derived from Chlorophyll-a and Bacteriochlorophyll-a. NIH. Retrieved from [Link]
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This guide provides a comprehensive analysis of the cytotoxic potential of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol, a novel heterocyclic compound, benchmarked against its structural analogs. We will delve into the structure-activity relationships that govern its efficacy, provide detailed experimental protocols for cytotoxicity assessment, and explore the potential mechanisms of action that underpin its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.
Introduction: The Rationale for Isoxazole-Phenol Hybrids in Cytotoxicity Screening
The confluence of distinct pharmacophores into a single molecular entity is a well-established strategy in modern drug discovery. The isoxazole ring, a five-membered heterocycle, is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, prized for its metabolic stability and versatile biological activities, including anticancer properties.[1][2] Similarly, substituted phenols are a cornerstone of many bioactive molecules, with their hydroxyl group acting as a crucial hydrogen bond donor/acceptor and their aromatic ring allowing for diverse substitutions to modulate lipophilicity and electronic properties.[3][4]
The title compound, This compound , represents a deliberate hybridization of these two key moieties. The central hypothesis is that the combination of a halogenated phenol with an isoxazole ring will yield compounds with significant cytotoxic activity against cancer cell lines. This guide aims to dissect the cytotoxic profile of this parent compound and its derivatives, providing a framework for understanding the structural determinants of their anticancer potential.
Potential Mechanisms of Action: A Tale of Two Moieties
The cytotoxic effects of isoxazole and phenolic compounds are often multifactorial, involving the disruption of several key cellular processes.
-
Isoxazole Derivatives: Many isoxazole-containing compounds exert their anticancer effects by inducing apoptosis (programmed cell death).[2][5] Some have been identified as potent inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that is crucial for the stability and function of numerous oncogenic proteins.[5][6] By inhibiting HSP90, these compounds can lead to the degradation of client proteins, triggering cell cycle arrest and apoptosis. Other isoxazole derivatives have been shown to interfere with tubulin polymerization, a critical process for mitotic spindle formation, thereby halting cell division.[6]
-
Phenolic Compounds: The cytotoxicity of phenolic compounds is often linked to their ability to induce oxidative stress.[3] They can lead to an increase in reactive oxygen species (ROS), which damages cellular components like DNA, proteins, and lipids. This can trigger the intrinsic apoptotic pathway through the loss of mitochondrial membrane potential (MMP) and the subsequent activation of caspases.[3][7]
The combination of these two pharmacophores in this compound suggests a potential for a multi-pronged attack on cancer cells, possibly involving both HSP90 inhibition and the induction of oxidative stress-mediated apoptosis.
Caption: Potential mechanism of cytotoxicity via the intrinsic apoptotic pathway.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
To quantitatively assess the cytotoxic effects of the synthesized compounds, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely accepted method.[8] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle:
Living cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO, final concentration ≤ 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 7. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 4-Chloro-2-(5-isoxazolyl)-5-methylphenol Analogs in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
This guide will compare two key analogs for which robust experimental data has been published:
-
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol): A direct analog where the 5-isoxazolyl moiety is replaced by an isopropyl group.
-
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol: An analog featuring a substituted 1,3,4-oxadiazole ring linked via an amino bridge, in place of the isoxazole ring.
Through a detailed examination of these analogs, we will explore the impact of substituent modifications at the 2-position of the 4-chloro-5-methylphenol core on antimicrobial efficacy.
The Core Scaffold: 4-Chloro-5-methylphenol
The 4-chloro-5-methylphenol backbone is a recurring motif in compounds with demonstrated biological activity. The chlorine atom and the methyl group on the phenolic ring are known to influence lipophilicity and electronic properties, which in turn can affect membrane permeability and target binding of the molecule. The hydroxyl group is a key hydrogen bond donor and can play a crucial role in interacting with biological targets.
Analog 1: 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) - A Focus on Anti-MRSA Activity
A significant body of research has focused on the antimicrobial properties of chlorothymol, a close structural analog of our target compound where the heterocyclic isoxazole ring is substituted with a simple isopropyl group.[1][2]
Experimental Data Summary: Antimicrobial and Adjuvant Activity of Chlorothymol
| Biological Activity | Organism | Key Findings | Reference |
| Antimicrobial Activity | Methicillin-Resistant Staphylococcus aureus (MRSA) | Exhibits direct antimicrobial activity against MRSA. | [1][2] |
| Biofilm Inhibition | MRSA | Prevents the formation of MRSA biofilms. | [1][2] |
| Virulence Factor Inhibition | MRSA | Inhibits the production of staphyloxanthin, a key virulence factor. | [1][2] |
| Synergistic Activity | MRSA | Shows synergistic antimicrobial activity with oxacillin against highly resistant clinical isolates. | [1][2] |
Causality Behind Experimental Observations:
The antimicrobial activity of chlorothymol against MRSA suggests that the 4-chloro-5-methylphenol core itself possesses significant antibacterial properties. The isopropyl group, being a small, lipophilic substituent, likely enhances the compound's ability to penetrate the bacterial cell membrane. The observed synergistic effect with oxacillin is of particular interest, as it suggests that chlorothymol may act on pathways that restore the efficacy of traditional beta-lactam antibiotics against resistant strains.[1][2] This could involve mechanisms such as inhibition of efflux pumps or interference with cell wall synthesis.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of chlorothymol against MRSA can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh overnight culture of MRSA is diluted in Mueller-Hinton broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: A stock solution of chlorothymol in a suitable solvent (e.g., DMSO) is serially diluted in MHB in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Analog 2: 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol - Exploring the Role of a Substituted Heterocycle
In this analog, the isoxazole ring is replaced by a more complex 5-(4-nitrophenyl)-1,3,4-oxadiazole moiety linked through an amino bridge. A study on a series of these compounds revealed promising antibacterial activity for specific derivatives.[3]
Experimental Data Summary: Antibacterial Activity of an Oxadiazole Analog
| Compound | Target Organisms | MIC (µg/mL) | Zone of Inhibition (mm at 200 µg/mL) | Reference |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-positive and Gram-negative bacteria | 8 | 17.0 ± 0.40 to 17.0 ± 0.15 | [3] |
| Ciprofloxacin (Standard) | Gram-positive and Gram-negative bacteria | 4 | Not specified in the same format | [3] |
Causality Behind Experimental Observations:
The antibacterial activity of this oxadiazole analog highlights the significant contribution of the heterocyclic substituent at the 2-position. The 1,3,4-oxadiazole ring is a known pharmacophore in many antimicrobial agents. The presence of the 4-nitrophenyl group further enhances the molecule's complexity and potential for specific interactions with bacterial targets. The MIC of 8 µg/mL indicates potent activity, although slightly less than the standard antibiotic ciprofloxacin.[3] This suggests that the 4-chloro-2-aminophenol core, when combined with a suitable heterocyclic system, can yield compounds with significant antibacterial potential.
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening
The zone of inhibition for the oxadiazole analog can be determined using the agar well diffusion method.
-
Preparation of Agar Plates: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Bacterial Inoculation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar plates.
-
Well Preparation and Compound Addition: Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile borer. A defined volume of the test compound solution (at a concentration of 200 µg/mL) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Comparative Analysis and Structure-Activity Relationship (SAR) Insights
The comparison of these two analogs allows for the deduction of preliminary SAR insights for the 4-chloro-5-methylphenol scaffold:
-
The 2-Position is Critical for Activity: Both the isopropyl group and the substituted oxadiazole-amino moiety at the 2-position confer significant antimicrobial activity, indicating that this position is a key site for modification to modulate biological function.
-
Heterocyclic Rings as Potent Modulators: The potent activity of the oxadiazole analog (MIC of 8 µg/mL) suggests that the introduction of a heterocyclic ring system at the 2-position can lead to highly active compounds.[3] The isoxazole ring in the parent compound is also a well-known pharmacophore in medicinal chemistry, suggesting that "4-Chloro-2-(5-isoxazolyl)-5-methylphenol" is a promising candidate for antimicrobial activity.
-
Lipophilicity and Complexity: The simpler, more lipophilic chlorothymol demonstrates broad anti-MRSA activity, including biofilm inhibition.[1][2] The more complex oxadiazole analog shows potent broad-spectrum antibacterial activity. This suggests that different types of substituents at the 2-position can lead to varied but significant antimicrobial profiles.
Visualizing the Structural Comparison
Caption: Structural relationship of the core scaffold to its analogs and their corresponding antimicrobial activities.
Future Directions and Conclusion
This comparative guide highlights the potential of the 4-chloro-5-methylphenol scaffold in the development of novel antimicrobial agents. The available data on chlorothymol and a substituted oxadiazole analog strongly suggest that "this compound" is a highly promising, yet underexplored, candidate for antimicrobial drug discovery.
Future research should focus on:
-
Synthesis and Biological Evaluation: The synthesis and comprehensive in vitro and in vivo evaluation of "this compound" are crucial to validate its predicted activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for these active analogs will be essential for rational drug design and optimization.
-
Expansion of the Analog Library: The synthesis and screening of a broader range of isoxazole and other heterocyclic analogs will help to further refine the structure-activity relationships and identify lead compounds with improved potency and selectivity.
References
-
Kim, B. C., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 743-752. [Link]
-
(2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086. [Link]
-
Kim, B. C., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PubMed. [Link]
Sources
- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Introduction: A Proactive Approach to Safety and Environmental Stewardship
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The synthesis and application of novel chemical entities, such as 4-Chloro-2-(5-isoxazolyl)-5-methylphenol, demand a rigorous and proactive approach to waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance, tailored to the specific structural characteristics of this compound.
Due to the novelty of this compound, specific disposal guidelines from regulatory bodies are not yet established. Therefore, the following protocols are synthesized from best practices for handling and disposal of structurally related compounds, namely halogenated phenols and isoxazole derivatives. The core principle is to treat this compound with a high degree of caution, assuming it may possess toxicological and ecotoxicological properties characteristic of its chemical class.
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards associated with this compound is the foundation of safe handling and disposal. Its structure incorporates a chlorinated phenol and an isoxazole ring, each contributing to its potential reactivity and toxicity.
2.1. Structural Analogs and Potential Hazards
-
Chlorinated Phenols: This class of compounds is known for its toxicity and environmental persistence. They can be toxic to aquatic life and may cause skin and eye irritation or more severe health effects upon exposure. The presence of a chlorine atom on the phenol ring can increase the compound's acidity and potential for toxic byproducts upon incomplete combustion, such as dioxins.
-
Isoxazole Derivatives: Isoxazoles are a class of heterocyclic compounds used in many pharmaceuticals. While the isoxazole ring itself is relatively stable, its derivatives can have varied toxicological profiles. Some isoxazole-containing compounds have been associated with skin sensitization.
Table 1: Summary of Potential Hazards
| Hazard Category | Potential Risks Associated with this compound |
| Human Health | May be harmful if inhaled, swallowed, or absorbed through the skin. Causes skin and eye irritation. Potential for long-term health effects due to the chlorinated phenol moiety. |
| Environmental | Toxic to aquatic organisms with long-lasting effects. Not readily biodegradable. |
| Chemical | Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides. |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound in any capacity, including for disposal, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Nitrile or other chemically resistant gloves are required. Ensure gloves are inspected for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Spill Management: A Plan for the Unexpected
Accidents can happen. A well-defined spill management plan is crucial to mitigate the risks associated with an accidental release of this compound.
4.1. Small Spills (Solid or Liquid)
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Collection: Carefully scoop the absorbed material or solid into a clearly labeled, sealable waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
4.2. Large Spills
In the event of a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure ensures compliance with safety and environmental regulations.
5.1. Waste Segregation
Proper waste segregation is paramount to prevent accidental chemical reactions and to ensure proper disposal by your institution's waste management provider.
-
Solid Waste: All solid this compound, as well as any contaminated consumables (e.g., weighing paper, gloves, absorbent pads), must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. The container should be stored in secondary containment to prevent spills.
5.2. Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The primary hazards (e.g., "Toxic," "Irritant")
5.3. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
5.4. Final Disposal Method
The recommended final disposal method for this compound is incineration at a licensed hazardous waste facility. High-temperature incineration with appropriate flue gas scrubbing is necessary to ensure the complete destruction of the compound and to prevent the formation of toxic byproducts such as dioxins.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Conclusion: A Culture of Safety
The responsible management of chemical waste is a cornerstone of a robust safety culture in any research environment. By adhering to the protocols outlined in this guide for the disposal of this compound, you are not only ensuring your own safety and that of your colleagues but also upholding our collective commitment to environmental protection. When in doubt, always consult with your institution's Environmental Health and Safety department.
References
-
U.S. Environmental Protection Agency (EPA). (2000). Pentachlorophenol; Notice of Re-registration Eligibility Decision. Federal Register, 65(189), 58579-58583. [Link]
-
The National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
A Researcher's Guide to the Safe Handling of 4-Chloro-2-(5-isoxazolyl)-5-methylphenol
The core principle of this guide is to treat 4-Chloro-2-(5-isoxazolyl)-5-methylphenol with a high degree of caution, assuming it possesses hazards characteristic of the chlorophenol class, including high acute toxicity, corrosivity, and the potential for environmental harm.[1][2][3]
Hazard Assessment: Understanding the Risks
Substituted phenols are known for their systemic toxicity and ability to cause severe chemical burns.[1][4][5] Phenol and its derivatives can be absorbed through the skin, leading to effects on the central nervous system, liver, and kidneys.[2][6] Chlorinated phenols, in particular, can be irritating to the eyes, skin, and respiratory system.[7] Given these properties, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4][6]
Key Potential Hazards:
-
Acute Toxicity: May be toxic if swallowed, inhaled, or in contact with skin.[8]
-
Corrosivity: Capable of causing severe skin burns and eye damage.[1][3][9]
-
Organ Damage: Potential for long-term damage to the liver and kidneys upon repeated or significant exposure.[1][6]
-
Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[2][8][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile inner gloves with thicker neoprene or butyl rubber outer gloves. | Phenols can penetrate standard nitrile gloves. Double-gloving with chemically resistant outer gloves provides enhanced protection against incidental contact and spills.[6] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects against splashes and potential aerosol generation, which can cause severe eye damage or blindness.[1][5][6] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron is required for handling larger quantities or when there is a significant splash risk. | Provides a barrier against skin contact. An apron offers an additional layer of protection for the torso.[1][6] |
| Footwear | Closed-toe, solid-top shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be required for spills or if engineering controls are insufficient.[11] | To be used based on a risk assessment, especially in situations with poor ventilation or when cleaning up spills. |
Donning and Doffing PPE Workflow
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound is essential.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[1] This area should be clearly marked with warning signs.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible within 10 seconds of the work area.[3][5]
-
Spill Kit: A spill kit containing absorbent materials suitable for chemical spills, and a neutralizer if appropriate, must be readily available.
-
Waste Container: A clearly labeled, dedicated hazardous waste container must be in the fume hood before starting work.
Step 2: Handling and Experimental Procedure
-
Avoid Dust Formation: As this compound is likely a solid, handle it carefully to avoid generating dust.[3][11] If weighing, do so within the fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Container Management: Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]
-
Transport: When moving the chemical outside of the fume hood, use sealed, secondary containment.
Step 3: Decontamination and Waste Disposal
-
Surface Decontamination: At the end of the procedure, decontaminate all surfaces with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and paper towels, must be disposed of in the designated hazardous waste container.
-
Disposal Protocol: Chemical waste should be handled by a licensed professional waste disposal service.[11] Do not pour any amount of this chemical down the drain, as it is expected to be toxic to aquatic life.[10][11]
Sources
- 1. twu.edu [twu.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ICSC 0131 - 4-CHLORO-m-CRESOL [inchem.org]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
